molecular formula C11H10N2O4 B057345 Ethyl 5-nitroindole-2-carboxylate CAS No. 16732-57-3

Ethyl 5-nitroindole-2-carboxylate

Número de catálogo: B057345
Número CAS: 16732-57-3
Peso molecular: 234.21 g/mol
Clave InChI: DVFJMQCNICEPAI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 5-nitroindole-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C11H10N2O4 and its molecular weight is 234.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131897. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl 5-nitro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-2-17-11(14)10-6-7-5-8(13(15)16)3-4-9(7)12-10/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFJMQCNICEPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299657
Record name ethyl 5-nitroindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16732-57-3
Record name 16732-57-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131897
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 5-nitroindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-nitro-1H-indole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-nitroindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for Ethyl 5-nitroindole-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. The document details the core chemical reactions, experimental protocols, and quantitative data associated with the synthesis, presented in a clear and accessible format for researchers and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a crucial building block in medicinal chemistry. It serves as a precursor for the synthesis of a range of bioactive molecules, including inhibitors of indoleamine 2,3-dioxygenase (IDO) and the non-nucleoside reverse transcriptase inhibitor, Delavirdine.[1] The synthesis of this compound is therefore of significant interest to the pharmaceutical industry. The most prevalent and efficient method for its preparation is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of a phenylhydrazone.

Core Synthesis Pathway: Fischer Indole Synthesis

The synthesis of this compound is typically achieved through a two-step process, beginning with the formation of a hydrazone via the Japp-Klingemann reaction, followed by the Fischer indole synthesis for the final cyclization.

Step 1: Japp-Klingemann Reaction for Hydrazone Formation

The first step involves the reaction of a diazonium salt with a β-keto-ester to form a hydrazone.[2][3][4] In this specific synthesis, p-nitrophenyl diazonium chloride is reacted with ethyl 2-methylacetoacetate. The resulting intermediate is ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate.

Step 2: Fischer Indole Synthesis for Cyclization

The hydrazone intermediate then undergoes an acid-catalyzed intramolecular cyclization to form the indole ring system.[4][5] Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this transformation, leading to the formation of this compound.[1][6][7]

The overall synthesis pathway can be visualized as follows:

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: Japp-Klingemann Reaction cluster_step2 Step 2: Fischer Indole Synthesis p-nitroaniline p-nitroaniline Diazotization Diazotization p-nitroaniline->Diazotization NaNO2, HCl Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate Coupling Coupling Ethyl 2-methylacetoacetate->Coupling p-nitrophenyldiazonium_chloride p-nitrophenyl diazonium chloride Diazotization->p-nitrophenyldiazonium_chloride p-nitrophenyldiazonium_chloride->Coupling Hydrazone Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate Coupling->Hydrazone Cyclization Cyclization Hydrazone->Cyclization Polyphosphoric Acid, Heat Final_Product This compound Cyclization->Final_Product

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Preparation of Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate (Hydrazone Intermediate)

This protocol is based on the principles of the Japp-Klingemann reaction.

Materials:

  • p-Nitroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Ethyl 2-methylacetoacetate

  • Sodium acetate

  • Ethanol

  • Water

  • Ice

Procedure:

  • Dissolve p-nitroaniline in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the p-nitrophenyl diazonium chloride solution.

  • In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol.

  • Add a solution of sodium acetate in water to the ethyl 2-methylacetoacetate solution and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the ethyl 2-methylacetoacetate solution with vigorous stirring.

  • Continue stirring for 1-2 hours at 0-5 °C.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate.

Synthesis of this compound

This protocol details the Fischer indole cyclization of the hydrazone intermediate.

Materials:

  • Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate

  • Polyphosphoric acid (PPA)

  • Ice water

Procedure:

  • In a dry three-necked flask equipped with a mechanical stirrer, add Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate (10 g, 0.042 mol).[1]

  • Slowly add polyphosphoric acid (110 g) to the flask.[1]

  • Heat the mixture to 100 °C with continuous stirring.[1]

  • Maintain the reaction at this temperature for 2 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Slowly pour the reaction mixture into a large amount of ice water to quench the reaction and precipitate the product.[1]

  • Collect the green solid precipitate by filtration.[1]

  • Wash the filter cake with cold water.[1]

  • Dry the product in a vacuum drying oven to obtain this compound.[1]

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of this compound.

ParameterValueReference
Reactant (Hydrazone) Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate[1]
Reactant Amount 10 g (0.042 mol)[1]
Catalyst Polyphosphoric acid[1]
Catalyst Amount 110 g[1]
Reaction Temperature 100 °C[1]
Reaction Time 2 hours[1]
Product This compound[1]
Product Yield (Mass) 8.9 g[1]
Product Yield (Percentage) 90.2%[1]
Product Appearance Green solid[1]

Experimental Workflow and Logic

The logical flow of the synthesis process, from starting materials to the final product, is illustrated in the following diagram.

Experimental_Workflow cluster_prep Hydrazone Preparation cluster_cyclization Fischer Indole Synthesis Start_Materials_Hydrazone Starting Materials (p-nitroaniline, ethyl 2-methylacetoacetate) Diazotization Diazotization of p-nitroaniline Start_Materials_Hydrazone->Diazotization Coupling_Reaction Coupling with ethyl 2-methylacetoacetate Diazotization->Coupling_Reaction Isolation_Hydrazone Filtration and Drying Coupling_Reaction->Isolation_Hydrazone Intermediate_Hydrazone Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate Isolation_Hydrazone->Intermediate_Hydrazone Reaction_Setup Combine Hydrazone and PPA Intermediate_Hydrazone->Reaction_Setup Heating Heat to 100°C for 2h Reaction_Setup->Heating Monitoring Monitor by TLC Heating->Monitoring Quenching Quench with Ice Water Monitoring->Quenching Reaction Complete Isolation_Product Filtration and Washing Quenching->Isolation_Product Drying Vacuum Drying Isolation_Product->Drying Final_Product This compound Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Fischer indole synthesis provides a robust and high-yielding pathway for the production of this compound. The use of polyphosphoric acid as a catalyst in the cyclization of the corresponding hydrazone intermediate is a well-established and efficient method. The detailed protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals engaged in the synthesis of this important pharmaceutical intermediate. Careful control of reaction conditions, particularly temperature and reaction time, is crucial for achieving high yields and purity of the final product.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-nitroindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-nitroindole-2-carboxylate is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its indole scaffold, substituted with a nitro group and an ethyl carboxylate moiety, imparts unique electronic and steric properties, making it a versatile precursor for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential roles in biological signaling pathways and its analysis within a drug development workflow.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are crucial for predicting its behavior in biological systems, designing synthetic routes, and developing suitable formulations.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₁₁H₁₀N₂O₄[1]
Molecular Weight 234.21 g/mol [1][2]
Appearance Yellow to brown powder[1]
Melting Point 220-225 °C[1][2]
Boiling Point 376.52 °C (rough estimate)[1]
Density 1.3240 g/cm³ (rough estimate)[1]
Table 2: Solubility and Partitioning Properties
PropertyValueReference
Water Solubility Negligible[1][2]
pKa (predicted) 13.26 ± 0.30

Experimental Protocols

Accurate determination of physicochemical properties is paramount in chemical research and drug development. The following sections detail standardized experimental methodologies for key properties of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the Fischer indole synthesis. This method consists of the reaction of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate to form a hydrazone, which is then cyclized in the presence of a catalyst like polyphosphoric acid.[3]

Protocol:

  • Hydrazone Formation: An aqueous solution of p-nitrophenylhydrazine hydrochloride is reacted with an ethanolic solution of ethyl pyruvate. The reaction is typically carried out at a temperature between 20 °C and 60 °C for 20-60 minutes. The resulting intermediate, ethyl pyruvate-4-nitrophenylhydrazone, is then collected.[3]

  • Cyclization: The collected hydrazone is mixed with a catalyst, such as polyphosphoric acid, in a suitable solvent like benzene. The mixture is heated to between 85 °C and 115 °C for 20-60 minutes to induce the Fischer indole cyclization, yielding this compound.[3]

  • Purification: The crude product is then purified, typically through recrystallization, to obtain the final compound with high purity.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.[4]

Protocol:

  • A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.[5]

  • The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a digital Meltemp apparatus, alongside a calibrated thermometer.

  • The sample is heated slowly, at a rate of approximately 1-2 °C per minute, to ensure thermal equilibrium.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.[5] For a pure compound, this range is typically narrow (0.5-1.0 °C).

Determination of Boiling Point

Due to its high estimated boiling point, the determination requires specific techniques to avoid decomposition.

Protocol (Capillary Method):

  • A few milliliters of the sample are placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

  • The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., paraffin oil).[6]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is discontinued, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[6][7]

Determination of Solubility

Given its negligible water solubility, methods for poorly soluble compounds are employed.

Protocol (Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

  • The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered or centrifuged to remove the undissolved solid.

  • The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). This concentration represents the solubility of the compound in that solvent at the given temperature.

Determination of pKa

The pKa value indicates the acidity or basicity of a compound. As this compound has a predicted high pKa, its experimental determination requires specific methods.

Protocol (Potentiometric Titration):

  • A solution of this compound of known concentration is prepared in a suitable solvent mixture (e.g., water-organic co-solvent).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa can be determined from the pH at the half-equivalence point of the titration curve.[8]

Potential Signaling Pathway Involvement and Drug Discovery Workflow

While the specific signaling pathways directly modulated by this compound are not extensively documented, its structural class (indoles and nitroaromatics) provides clues to its potential biological activities. Indole derivatives are known to interact with a variety of biological targets and signaling pathways.[9][10] For instance, some nitroindole compounds have been shown to act as antagonists for serotonin receptors like 5-HT2A.[11] Furthermore, the broader class of indole compounds has been implicated in the modulation of key cancer-related signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways.[9]

The following diagrams illustrate a potential signaling pathway and a generalized experimental workflow for the analysis of this compound in a drug discovery context.

G cluster_0 Potential Signaling Pathway Modulation ENIC Ethyl 5-nitroindole- 2-carboxylate Receptor Target Receptor (e.g., 5-HT2A) ENIC->Receptor Antagonism PI3K PI3K Receptor->PI3K Modulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Downstream Downstream Cellular Effects mTOR->Downstream NFkB->Downstream G cluster_1 Experimental Workflow for Drug Discovery Synthesis Synthesis & Purification PhysChem Physicochemical Characterization Synthesis->PhysChem Screening In Vitro Screening (Target Identification) PhysChem->Screening ADME In Vitro ADME/Tox (Solubility, Permeability, etc.) Screening->ADME LeadOpt Lead Optimization (SAR Studies) ADME->LeadOpt InVivo In Vivo Efficacy & Pharmacokinetics LeadOpt->InVivo Preclinical Preclinical Development InVivo->Preclinical

References

An In-depth Technical Guide to Ethyl 5-nitroindole-2-carboxylate (CAS: 16732-57-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-nitroindole-2-carboxylate, with CAS number 16732-57-3, is a pivotal intermediate in the landscape of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a nitroindole core, renders it a versatile building block for the development of a diverse array of pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the Fischer indole reaction, and its significant applications in drug discovery. Notably, it serves as a key precursor in the synthesis of the anti-HIV drug Delavirdine and various indoleamine 2,3-dioxygenase (IDO) inhibitors. Furthermore, this document elucidates the role of 5-nitroindole derivatives in targeting the c-Myc G-quadruplex and inducing apoptosis through reactive oxygen species (ROS) generation, highlighting its potential in the development of novel anticancer therapeutics.

Chemical and Physical Properties

This compound is typically a yellow to brown powder.[1][2] A compilation of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 16732-57-3[3]
Molecular Formula C₁₁H₁₀N₂O₄[3]
Molecular Weight 234.21 g/mol [3]
Appearance Yellow to brown powder[1][2]
Melting Point 220-225 °C[4]
Boiling Point 429.5 °C at 760 mmHg[4]
Density 1.393 g/cm³[4]
Solubility Negligible in water[4][5]
Purity ≥ 98% (HPLC)[3]

Spectral Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. While a complete, unified spectral analysis is not available in a single source, the following table summarizes the key spectral information gathered from multiple references.

Spectroscopy Observed Peaks / Data Reference(s)
¹H NMR Available, but specific peak lists with assignments are not fully detailed in the provided search results. A spectrum is available for viewing.[6][7]
¹³C NMR Available, but specific peak lists with assignments are not fully detailed in the provided search results.[6]
IR Spectroscopy Spectra are available, but detailed peak assignments are not provided in the search results.[6]
Mass Spectrometry A mass spectrum (GC) of an acetylated derivative is available, suggesting the parent compound is amenable to MS analysis.[8]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer indole synthesis.[9] This reaction involves the acid-catalyzed cyclization of ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate.

Experimental Protocol: Fischer Indole Synthesis

Materials:

  • Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate

  • Polyphosphoric acid (PPA)

  • Ice water

  • Three-necked flask

  • Mechanical stirrer

  • Heating mantle

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • In a dry 500 mL three-necked flask equipped with a mechanical stirrer, add 10 g (0.042 mol) of ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate.[10]

  • Slowly add 110 g of polyphosphoric acid to the flask under mechanical stirring.[10]

  • Heat the reaction mixture to 100 °C and maintain this temperature for 2 hours.[10]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).[10]

  • Upon completion of the reaction, stop heating and allow the mixture to cool to room temperature.[10]

  • Quench the reaction by slowly pouring the mixture into a large volume of ice water.[10]

  • Collect the resulting precipitate by filtration and wash the filter cake with cold water.[10]

  • Dry the collected green solid product, this compound, in a vacuum drying oven.[10]

Yield: 8.9 g (90.2%)[10]

G Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate Reaction Mixture Reaction Mixture Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate->Reaction Mixture Add to flask Cyclization Cyclization Reaction Mixture->Cyclization Heat to 100°C for 2h Polyphosphoric acid Polyphosphoric acid Polyphosphoric acid->Reaction Mixture Add to flask Crude Product Crude Product Cyclization->Crude Product Quench with ice water Filtration Filtration Crude Product->Filtration Precipitation Pure Product Pure Product Filtration->Pure Product Wash with cold water Final Product Final Product Pure Product->Final Product Vacuum dry

Synthesis workflow for this compound.

Applications in Drug Development

This compound is a valuable starting material for the synthesis of several classes of therapeutic agents.[2][3][11]

Synthesis of Delavirdine (Anti-HIV Agent)

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[11][12] this compound is a key intermediate in its multi-step synthesis.[11][13]

Synthetic Pathway Overview:

The synthesis of Delavirdine from this compound involves the following key transformations:

  • Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid.[11]

  • Reduction: The nitro group is reduced to an amino group.[11]

  • Sulfonylation: The amino group is reacted with a sulfonyl chloride to introduce the sulfonylamino moiety.[11]

  • Coupling: The resulting indole intermediate is coupled with a pyridylpiperazine intermediate to form Delavirdine.[11]

G cluster_0 Indole Intermediate Synthesis cluster_1 Pyridine Intermediate Synthesis This compound This compound 5-Nitroindole-2-carboxylic acid 5-Nitroindole-2-carboxylic acid This compound->5-Nitroindole-2-carboxylic acid Hydrolysis 5-Aminoindole-2-carboxylic acid 5-Aminoindole-2-carboxylic acid 5-Nitroindole-2-carboxylic acid->5-Aminoindole-2-carboxylic acid Reduction 5-[(Methylsulfonyl)amino]-indole-2-carboxylic acid 5-[(Methylsulfonyl)amino]-indole-2-carboxylic acid 5-Aminoindole-2-carboxylic acid->5-[(Methylsulfonyl)amino]-indole-2-carboxylic acid Sulfonylation Delavirdine Delavirdine 5-[(Methylsulfonyl)amino]-indole-2-carboxylic acid->Delavirdine Coupling 2-Chloro-3-aminopyridine 2-Chloro-3-aminopyridine Pyridylpiperazine Intermediate Pyridylpiperazine Intermediate 2-Chloro-3-aminopyridine->Pyridylpiperazine Intermediate Pyridylpiperazine Intermediate->Delavirdine Coupling

Synthetic pathway to Delavirdine.
Precursor to Indoleamine 2,3-Dioxygenase (IDO) Inhibitors

This compound is utilized as a reagent in the synthesis of indol-2-yl ethanones, which are novel inhibitors of indoleamine 2,3-dioxygenase (IDO).[2][10] IDO is an enzyme implicated in tumor immune escape, making its inhibitors a promising class of cancer immunotherapeutics.

Anticancer Activity via c-Myc G-Quadruplex Binding and ROS Induction

Derivatives of 5-nitroindole have been shown to exhibit anticancer activity by targeting the c-Myc oncogene.[10] These compounds can bind to and stabilize the G-quadruplex structure in the promoter region of the c-Myc gene, leading to the downregulation of its expression.[14] This, in turn, induces cell cycle arrest and apoptosis.

Furthermore, these derivatives can increase the intracellular concentration of reactive oxygen species (ROS), leading to oxidative stress and triggering the intrinsic apoptotic pathway.[15]

G cluster_0 c-Myc Downregulation cluster_1 ROS-Induced Apoptosis 5-Nitroindole Derivative 5-Nitroindole Derivative c-Myc G-Quadruplex c-Myc G-Quadruplex 5-Nitroindole Derivative->c-Myc G-Quadruplex Binds and Stabilizes Increased ROS Increased ROS 5-Nitroindole Derivative->Increased ROS Induces c-Myc Transcription c-Myc Transcription c-Myc G-Quadruplex->c-Myc Transcription Inhibits c-Myc Protein c-Myc Protein c-Myc Transcription->c-Myc Protein Decreases Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis c-Myc Protein->Cell Cycle Arrest & Apoptosis Induces Oxidative Stress Oxidative Stress Increased ROS->Oxidative Stress Causes Mitochondrial Damage Mitochondrial Damage Oxidative Stress->Mitochondrial Damage Leads to Caspase Activation Caspase Activation Mitochondrial Damage->Caspase Activation Triggers Apoptosis Apoptosis Caspase Activation->Apoptosis

Anticancer signaling pathways of 5-nitroindole derivatives.

Safety and Handling

This compound may cause skin and eye irritation, as well as respiratory irritation.[5] It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and safety glasses.[5] Store in a cool, dry place away from incompatible materials and strong oxidants.[5]

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis, coupled with its versatile reactivity, makes it an indispensable tool in the construction of complex, biologically active molecules. Its established role in the synthesis of Delavirdine and its emerging potential in the development of novel anticancer agents that target fundamental cellular processes underscore its continued importance in the quest for new and effective therapeutics. This guide provides a foundational resource for researchers working with this key chemical intermediate.

References

Spectroscopic and Synthetic Profile of Ethyl 5-nitroindole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of Ethyl 5-nitroindole-2-carboxylate. The information presented herein is intended to support research and development activities in medicinal chemistry and related fields where this compound serves as a valuable intermediate.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key data from these analytical techniques are summarized below.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: 1H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in this search

A complete, tabulated list of chemical shifts and coupling constants was not available in the searched resources. A representative spectrum is available from commercial suppliers.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

Table 2: 13C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in this search

Specific 13C NMR data for this compound was not found in the performed search.

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm-1)Assignment
Data not available in this search

Detailed IR absorption peaks were not available in the searched literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for this compound

m/zAssignment
Data not available in this search

Specific mass spectrometry data, including the molecular ion peak and fragmentation pattern, were not found in the conducted search.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is commonly achieved through the Fischer indole synthesis. This method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde, followed by cyclization under acidic conditions.

Reaction Scheme

G p_nitrophenylhydrazine p-Nitrophenylhydrazine hydrazone Hydrazone Intermediate p_nitrophenylhydrazine->hydrazone Condensation ethyl_pyruvate Ethyl Pyruvate ethyl_pyruvate->hydrazone product This compound hydrazone->product Fischer Indole Synthesis (Polyphosphoric Acid)

Caption: Fischer indole synthesis of this compound.

Materials and Methods
  • p-Nitrophenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Toluene or other suitable solvent

  • Ice

  • Standard laboratory glassware and equipment

Procedure
  • Formation of the Hydrazone:

    • In a suitable reaction flask, dissolve p-nitrophenylhydrazine hydrochloride in water.

    • Separately, dissolve an equimolar amount of ethyl pyruvate in ethanol.

    • Add the ethanolic solution of ethyl pyruvate to the aqueous solution of p-nitrophenylhydrazine hydrochloride.

    • Stir the mixture at a temperature between 20°C and 60°C for 20 to 60 minutes.

    • The resulting precipitate, the hydrazone intermediate, is collected by filtration, washed with water, and dried.

  • Fischer Indole Cyclization:

    • To a dry reaction flask, add the previously synthesized hydrazone intermediate.

    • Add polyphosphoric acid as the catalyst and a suitable solvent such as toluene.

    • Heat the reaction mixture to a temperature between 85°C and 115°C and maintain for 20 to 60 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Slowly pour the cooled reaction mixture into a beaker containing ice water to precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent to yield pure this compound.

Spectroscopic Analysis Workflow

The structural confirmation of the synthesized this compound is performed using a standard analytical workflow.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Synthesis Synthesis of Ethyl 5-nitroindole-2-carboxylate Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Confirmation Structural Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: General workflow for the synthesis and spectroscopic analysis.

An In-depth Technical Guide to the Synthesis of Ethyl 5-nitroindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 5-nitroindole-2-carboxylate, a key intermediate in the synthesis of various biologically active molecules, including novel indoleamine 2,3-dioxygenase (IDO) inhibitors and the reverse transcriptase inhibitor Delavirdine.[1] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated quantitative data, and visual diagrams of the synthetic pathways.

Core Synthetic Pathways and Starting Materials

The synthesis of this compound can be achieved through several established methods in organic chemistry. The most prominent and widely documented of these is the Fischer indole synthesis. Alternative routes such as the Reissert and Hemetsberger indole syntheses offer different approaches starting from distinct precursors.

1. Fischer Indole Synthesis:

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[2][3] In the context of this compound, this reaction involves the acid-catalyzed cyclization of a hydrazone formed from the condensation of a substituted phenylhydrazine and an α-keto ester.

The primary starting materials for this pathway are:

  • p-Nitrophenylhydrazine (or its hydrochloride salt)

  • Ethyl pyruvate

The reaction proceeds by first forming the ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate intermediate, which is then cyclized, typically using a strong acid catalyst like polyphosphoric acid, to yield the final product.[1][4]

2. Reissert Indole Synthesis:

The Reissert indole synthesis provides an alternative route to indole derivatives.[5][6] This method involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[5][6][7]

The key starting materials for this pathway are:

  • 4-Nitro-o-toluidine (or a related o-nitrotoluene derivative)

  • Diethyl oxalate

The initial condensation product, an ethyl o-nitrophenylpyruvate, is then reduced to induce cyclization and form the indole ring.[5][8]

3. Nitration of Indoline-2-carboxylic Acid Derivatives:

Another approach involves the direct nitration of a pre-existing indoline-2-carboxylic acid framework, followed by dehydrogenation.[9]

The starting materials for this route include:

  • Indoline-2-carboxylic acid (or its methyl ester)

  • A nitrating agent (e.g., urea nitrate/H₂SO₄)[9]

  • A dehydrogenating agent (e.g., DDQ or MnO₂)[9]

4. Hemetsberger Indole Synthesis:

The Hemetsberger indole synthesis is a thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[10][11][12]

The starting material for this pathway is a:

  • 3-(4-nitrophenyl)-2-azido-propenoic ester [10][11]

While this method can provide good yields, the synthesis and stability of the azido starting material can be challenging.[10]

Experimental Protocols

The following section details the experimental protocol for the most common synthetic route, the Fischer indole synthesis.

Synthesis of this compound via Fischer Indole Synthesis:

This protocol is based on the cyclization of ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate using polyphosphoric acid.[1]

Step 1: Formation of the Hydrazone Intermediate (Implied)

While some procedures start directly with the pre-formed hydrazone, its synthesis involves the condensation of p-nitrophenylhydrazine hydrochloride and ethyl pyruvate.[4]

Step 2: Cyclization

  • To a dry 500 mL three-necked flask equipped with a mechanical stirrer, add ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate (10 g, 0.042 mol).[1]

  • Slowly add polyphosphoric acid (110 g) to the flask.[1]

  • Heat the mixture to 100 °C under continuous mechanical stirring.[1]

  • Maintain the reaction at this temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • Once the reaction is complete, stop the heating and allow the mixture to cool to room temperature.[1]

  • Quench the reaction by slowly pouring the mixture into a large volume of ice water.[1]

  • Collect the resulting precipitate by filtration.[1]

  • Wash the filter cake with cold water.[1]

  • Dry the collected green solid product in a vacuum drying oven to obtain this compound.[1]

Quantitative Data

The following table summarizes the quantitative data associated with the Fischer indole synthesis of this compound as described in the literature.

ParameterValueReference
Starting Material (Hydrazone)10 g (0.042 mol)[1]
Polyphosphoric Acid110 g[1]
Reaction Temperature100 °C[1]
Reaction Time2 hours[1]
Product Yield (Mass)8.9 g[1]
Product Yield (Percentage)90.2%[1]
Melting Point220-225 °C[13]

Visual Diagrams of Synthetic Pathways

The following diagrams illustrate the logical workflow of the primary synthetic routes to this compound.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product p_nitrophenylhydrazine p-Nitrophenylhydrazine hydrazone Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate p_nitrophenylhydrazine->hydrazone Condensation ethyl_pyruvate Ethyl Pyruvate ethyl_pyruvate->hydrazone product This compound hydrazone->product Cyclization (Polyphosphoric Acid)

Caption: Fischer Indole Synthesis for this compound.

Reissert_Indole_Synthesis cluster_start_reissert Starting Materials cluster_intermediate_reissert Intermediate cluster_product_reissert Final Product o_nitrotoluene o-Nitrotoluene derivative pyruvate_deriv Ethyl o-nitrophenylpyruvate o_nitrotoluene->pyruvate_deriv Condensation diethyl_oxalate Diethyl Oxalate diethyl_oxalate->pyruvate_deriv product_reissert Indole-2-carboxylic acid derivative pyruvate_deriv->product_reissert Reductive Cyclization (e.g., Zn/Acetic Acid)

Caption: Reissert Indole Synthesis Pathway.

Nitration_Synthesis start_nitration Indoline-2-carboxylic acid ester intermediate_nitration Nitroindoline-2-carboxylic acid ester start_nitration->intermediate_nitration Nitration product_nitration This compound intermediate_nitration->product_nitration Dehydrogenation (e.g., DDQ)

Caption: Synthesis via Nitration of an Indoline Precursor.

References

An In-depth Technical Guide to the Fischer Indole Synthesis of Ethyl 5-nitroindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fischer indole synthesis for the preparation of Ethyl 5-nitroindole-2-carboxylate, a valuable intermediate in medicinal chemistry. The document details the reaction mechanism, experimental protocols, and quantitative data, offering a practical resource for laboratory synthesis.

Introduction to the Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for synthesizing indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones) in the presence of an acid catalyst. Discovered by Emil Fischer in 1883, this reaction remains a cornerstone of heterocyclic chemistry due to its reliability and broad applicability in the synthesis of a wide array of substituted indoles, which are core scaffolds in many pharmaceuticals.[1]

The general mechanism involves the acid-catalyzed condensation of an arylhydrazine with a carbonyl compound to form a phenylhydrazone. This intermediate then tautomerizes to an enamine, which undergoes a[2][2]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.[1] The choice of acid catalyst is crucial and can include Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and polyphosphoric acid (PPA).[1]

Synthesis of this compound

The synthesis of this compound via the Fischer indole method is a two-step process. The first step involves the formation of the hydrazone intermediate, ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate, from 4-nitrophenylhydrazine hydrochloride and ethyl pyruvate. The second step is the acid-catalyzed cyclization of this intermediate to yield the final product.

Reactants and Product Data

The following tables summarize the key quantitative data for the starting materials, the intermediate, and the final product.

Table 1: Properties of Starting Materials

Compound4-Nitrophenylhydrazine HydrochlorideEthyl Pyruvate
CAS Number 636-99-7617-35-6
Molecular Formula C₆H₈ClN₃O₂C₅H₈O₃
Molecular Weight 189.60 g/mol 116.12 g/mol
Appearance Yellow to orange crystalline solidColorless to light yellow liquid
Melting Point ~200 °C (decomposes)-58 °C
Boiling Point Not applicable144 °C
Density Not available1.045 g/mL at 25 °C

Table 2: Properties of the Intermediate

CompoundEthyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate
CAS Number 73647-04-8
Molecular Formula C₁₁H₁₃N₃O₄
Molecular Weight 251.24 g/mol
Appearance Yellow-orange solid
Purity ≥98%

Table 3: Properties of the Final Product

CompoundThis compound
CAS Number 16732-57-3
Molecular Formula C₁₁H₁₀N₂O₄
Molecular Weight 234.21 g/mol
Appearance Yellow to brown powder
Melting Point 220-225 °C
Boiling Point 376.52 °C (rough estimate)
Water Solubility Negligible

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound.

Step 1: Synthesis of Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate (Hydrazone Formation)

Materials:

  • 4-nitrophenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Ethanol

  • Water

Procedure:

  • In a suitable reaction flask, dissolve 4-nitrophenylhydrazine hydrochloride in water.

  • Separately, prepare a solution of ethyl pyruvate in ethanol.

  • Add the ethanolic solution of ethyl pyruvate to the aqueous solution of 4-nitrophenylhydrazine hydrochloride.

  • Stir the reaction mixture at a temperature between 20 °C and 60 °C for 20-60 minutes.

  • The formation of a yellow-orange precipitate indicates the formation of the hydrazone.

  • Collect the precipitate by filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the collected solid under vacuum to yield ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate.

Step 2: Fischer Indole Synthesis of this compound (Cyclization)

Materials:

  • Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate (from Step 1)

  • Polyphosphoric acid (PPA)

  • Ice water

Procedure:

  • In a dry three-necked flask equipped with a mechanical stirrer, add polyphosphoric acid (110 g).

  • Slowly heat the polyphosphoric acid to 100 °C with stirring.

  • Carefully add ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate (10 g, 0.042 mol) to the hot PPA.

  • Maintain the reaction mixture at 100 °C for 2 hours, with continuous monitoring by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a large beaker containing ice water to quench the reaction and precipitate the product.

  • Collect the resulting solid by filtration and wash the filter cake with cold water.

  • Dry the green solid product in a vacuum drying oven to obtain this compound. A yield of approximately 90.2% has been reported for this step.[1]

Purification

The crude this compound can be purified by recrystallization. A suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, can be used. The crude product is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to form crystals. The purified crystals are then collected by filtration.

Spectroscopic Data

The following table summarizes the available spectroscopic data for the final product.

Table 4: Spectroscopic Data for this compound

Technique Data
¹H NMR Spectral data is available and can be found in chemical databases.
¹³C NMR Spectral data is available and can be found in chemical databases.
IR (KBr) Characteristic peaks are expected for N-H, C=O (ester), and NO₂ functional groups.
Mass Spec. Expected m/z: 234.06 (M⁺).

Mandatory Visualizations

Reaction Workflow

The overall workflow for the synthesis is depicted below.

G Overall Synthesis Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization cluster_2 Purification 4-Nitrophenylhydrazine_HCl 4-Nitrophenylhydrazine Hydrochloride Hydrazone Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate 4-Nitrophenylhydrazine_HCl->Hydrazone Ethanol/Water, 20-60°C Ethyl_Pyruvate Ethyl Pyruvate Ethyl_Pyruvate->Hydrazone Ethanol/Water, 20-60°C Final_Product This compound Hydrazone->Final_Product Polyphosphoric Acid, 100°C Purified_Product Purified Product Final_Product->Purified_Product Recrystallization

Caption: Overall workflow for the synthesis of this compound.

Fischer Indole Synthesis Mechanism

The detailed mechanism of the Fischer indole synthesis is illustrated below.

G Fischer Indole Synthesis Mechanism Arylhydrazine Arylhydrazine Hydrazone Hydrazone Arylhydrazine->Hydrazone Condensation Carbonyl Carbonyl Compound Carbonyl->Hydrazone Enamine Enamine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement H⁺ Di-imine Di-imine Intermediate Rearrangement->Di-imine Cyclization Cyclization Di-imine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of NH₃ Aminal->Elimination Indole Indole Product Elimination->Indole -NH₃

Caption: Mechanism of the Fischer Indole Synthesis.

Applications and Significance

This compound is a significant intermediate in the synthesis of various biologically active molecules. For instance, it is a precursor in the synthesis of indol-2-yl ethanones, which have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer and other diseases.[1] Furthermore, it serves as a building block for the synthesis of Delavirdine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[1]

Conclusion

This technical guide has provided a detailed protocol and comprehensive data for the Fischer indole synthesis of this compound. The presented information, including reaction conditions, purification methods, and key physical and chemical properties, serves as a valuable resource for researchers in organic and medicinal chemistry. The straightforward and high-yielding nature of this synthesis makes it an attractive route for obtaining this important chemical intermediate for drug discovery and development.

References

An In-depth Technical Guide to Ethyl 5-nitroindole-2-carboxylate: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-nitroindole-2-carboxylate, a key chemical intermediate in the synthesis of various pharmaceutical agents. This document details its chemical structure, molecular weight, and physicochemical properties, and provides an experimental protocol for its synthesis. Furthermore, it explores its critical role in the development of antiviral and anticancer therapies, illustrated through detailed signaling pathways and synthetic workflow diagrams.

Chemical Structure and Properties

This compound is an organic compound featuring a nitroindole core structure. Its chemical and physical properties are summarized below.

Chemical Structure:

The structure of this compound is characterized by an indole ring system, with a nitro group substituted at the 5-position and an ethyl carboxylate group at the 2-position.

Molecular Formula: C₁₁H₁₀N₂O₄[1][2][3]

SMILES: CCOC(=O)c1cc2cc(--INVALID-LINK--[O-])ccc2[nH]1[4]

Quantitative Data Summary:

The key physicochemical properties of this compound are presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 234.21 g/mol [1][2][3][5]
Appearance Yellow to brown powder[2]
Melting Point 220-225 °C[1][2]
Boiling Point 376.52 °C (estimate)[2]
Density 1.3240 g/cm³ (estimate)[2]
Water Solubility Negligible[1][2]
pKa 13.26 ± 0.30 (Predicted)[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the Fischer indole synthesis. A detailed experimental protocol is as follows:

Reaction: Cyclization of ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate in the presence of polyphosphoric acid.

Procedure:

  • To a dry 500 mL three-necked flask, add ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate (10 g, 0.042 mol).

  • Slowly add polyphosphoric acid (110 g) to the flask under mechanical stirring.

  • Heat the mixture to 100 °C and maintain this temperature for 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, stop the heating and allow the mixture to cool to room temperature.

  • Quench the reaction by slowly pouring the mixture into a large volume of ice water.

  • Collect the resulting precipitate by filtration.

  • Wash the filter cake with cold water.

  • Dry the collected green solid product in a vacuum drying oven to yield this compound.

This procedure typically results in a high yield of the desired product.

Applications in Drug Development

This compound is a valuable building block in the synthesis of several active pharmaceutical ingredients (APIs). Its utility is highlighted in the development of antiviral and anticancer drugs.

Intermediate in the Synthesis of Delavirdine

This compound is a key starting material in the synthesis of Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[6] The synthetic workflow from this compound to Delavirdine is a multi-step process.

G cluster_0 Synthesis of Delavirdine Intermediate cluster_1 Synthesis of Piperazine Intermediate cluster_2 Final Condensation A This compound B 5-Nitroindole-2-carboxylic acid A->B Hydrolysis C 5-Aminoindole-2-carboxylic acid B->C Reduction D 5-[(Methylsulfonyl)amino]-indole-2-carboxylic acid (Intermediate II) C->D Sulfonylation I Acyl Chloride of Intermediate II D->I Acyl Chloride Formation E 2-Chloro-3-aminopyridine F 2-Chloro-3-[(1-methylethyl)amino]pyridine E->F Nucleophilic Addition & Reduction G 2-(1-Piperazinyl)-3-[(1-methylethyl)amino]pyridine (Intermediate I) F->G Reaction with Piperazine H Delavirdine G->H Condensation I->H

Synthetic workflow for Delavirdine.
Precursor for Indoleamine 2,3-dioxygenase (IDO) Inhibitors

This compound also serves as a reagent in the synthesis of indol-2-yl ethanones, which are being investigated as novel inhibitors of indoleamine 2,3-dioxygenase (IDO). IDO is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a significant target in cancer immunotherapy due to its role in mediating immune suppression in the tumor microenvironment.

Signaling Pathways

The therapeutic agents derived from this compound target critical biological pathways involved in viral replication and cancer progression.

Mechanism of Action of Delavirdine

Delavirdine functions by inhibiting the HIV-1 reverse transcriptase, an essential enzyme for the conversion of the viral RNA genome into DNA. It binds to an allosteric site on the enzyme, inducing a conformational change that disrupts the active site and prevents DNA synthesis.

G cluster_hiv HIV-1 Life Cycle cluster_drug Drug Action ViralRNA Viral RNA RT Reverse Transcriptase (RT) ViralRNA->RT ViralDNA Viral DNA Integration RT->ViralDNA Reverse Transcription InhibitedRT Inactive RT RT->InhibitedRT Delavirdine Delavirdine Delavirdine->RT Allosteric Binding

Mechanism of action of Delavirdine.
IDO1 Pathway in Cancer Immunotherapy

The IDO1 enzyme plays a crucial role in tumor immune evasion. By catabolizing tryptophan, IDO1 depletes this essential amino acid in the tumor microenvironment, which inhibits the proliferation and function of effector T cells. Additionally, the resulting kynurenine metabolites promote the generation of regulatory T cells (Tregs), further suppressing the anti-tumor immune response. IDO1 inhibitors, synthesized from precursors like this compound, aim to block this immunosuppressive pathway.

G cluster_tme Tumor Microenvironment cluster_immune Immune Response cluster_inhibition Therapeutic Intervention Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 EffectorTCell Effector T Cell Tryptophan->EffectorTCell Required for Proliferation Kynurenine Kynurenine IDO1->Kynurenine Catabolism Treg Regulatory T Cell (Treg) Kynurenine->Treg Promotes Differentiation ImmuneSuppression Immune Suppression Treg->ImmuneSuppression Mediates IDO1_Inhibitor IDO1 Inhibitor IDO1_Inhibitor->IDO1 Inhibits

The IDO1 pathway in cancer immunotherapy.

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-nitroindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Ethyl 5-nitroindole-2-carboxylate, alongside detailed, best-practice experimental protocols for determining its solubility and stability. Due to a lack of extensive publicly available experimental data for this specific molecule, this guide combines existing data with established scientific principles and regulatory guidelines to offer a robust framework for its study and handling.

Physicochemical Properties

This compound is a yellow to brown powder.[1][2][3] It is stable under normal laboratory temperatures and pressures.[4] Key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₀N₂O₄[1][4]
Molecular Weight 234.21 g/mol [1][5]
CAS Number 16732-57-3[3]
Melting Point 220-225 °C[1][2][5]
Appearance Yellow to brown powder[1][2][3]
Water Solubility Negligible[1][2][4][5]
Boiling Point (est.) 376.52 - 429.5 °C at 760 mmHg[1][2]
Flash Point (est.) 213.5 ± 23.2 °C[1][2]
Density (est.) 1.3240 - 1.393 g/cm³[1][2]

Solubility Profile and Determination

The aqueous solubility of this compound is reported to be negligible.[1][2][4][5] For drug development purposes, understanding its solubility in various organic solvents and biorelevant media is crucial. The following is a standard protocol for determining the solubility of a poorly water-soluble compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for solubility measurements.[6]

  • Materials:

    • This compound

    • A selection of solvents (e.g., Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), Propylene Glycol, and relevant buffers).

    • Vials with screw caps.

    • A constant temperature shaker bath.

    • A calibrated analytical balance.

    • A validated analytical method for quantification (e.g., HPLC-UV).

  • Procedure:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C and 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

    • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method.

  • Data Presentation: The results should be tabulated to show the solubility in mg/mL or µg/mL for each solvent at the tested temperatures.

Workflow for Solubility Determination

G Workflow for Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis prep1 Weigh excess this compound prep2 Add to known volume of solvent in a vial prep1->prep2 equil1 Seal vials prep2->equil1 equil2 Agitate in shaker bath at constant temperature (24-72h) equil1->equil2 samp1 Allow excess solid to settle equil2->samp1 samp2 Withdraw and filter supernatant samp1->samp2 samp3 Dilute filtrate samp2->samp3 samp4 Quantify using validated analytical method (e.g., HPLC-UV) samp3->samp4

Caption: Workflow for determining the equilibrium solubility of a compound.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[7][8][9] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[10]

Experimental Protocols for Forced Degradation

The following protocols are based on the ICH Q1A(R2) guideline.[7] A target degradation of 5-20% is generally considered optimal.[7][8]

A. Hydrolytic Degradation

  • Materials:

    • This compound

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • Purified water

    • Heating block or water bath

    • Validated stability-indicating HPLC method

  • Procedure:

    • Prepare solutions of this compound in 0.1 M HCl, 0.1 M NaOH, and purified water. A co-solvent like acetonitrile or methanol may be needed if the compound has low aqueous solubility.

    • Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

B. Oxidative Degradation

  • Materials:

    • This compound

    • 3% Hydrogen Peroxide (H₂O₂)

    • Validated stability-indicating HPLC method

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent and add 3% H₂O₂.

    • Keep the solution at room temperature for a specified duration, monitoring the degradation over time.

    • Analyze samples at different time points to quantify the remaining parent compound and any degradation products.

C. Photolytic Degradation

This study should be conducted according to ICH Q1B guidelines.[11][12][13][14]

  • Materials:

    • This compound (solid and in solution)

    • Photostability chamber with a light source emitting both UV and visible light (e.g., Xenon lamp).

    • Quartz cuvettes or other suitable transparent containers.

    • Dark control samples.

    • Validated stability-indicating HPLC method.

  • Procedure:

    • Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14]

    • Simultaneously, protect identical samples from light (dark controls) and keep them under the same temperature and humidity conditions.

    • Analyze the exposed and dark control samples at the end of the exposure period.

D. Thermal Degradation

  • Materials:

    • This compound (solid)

    • Oven with controlled temperature and humidity.

    • Validated stability-indicating HPLC method.

  • Procedure:

    • Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

    • Withdraw samples at various time points and analyze for degradation.

Workflow for Forced Degradation Studies

G Workflow for Forced Degradation Studies cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stress1 Hydrolytic (Acid, Base, Neutral) analysis1 Withdraw samples at time points stress1->analysis1 stress2 Oxidative (H2O2) stress2->analysis1 stress3 Photolytic (ICH Q1B) stress3->analysis1 stress4 Thermal (Solid State) stress4->analysis1 analysis2 Neutralize (for hydrolytic samples) analysis1->analysis2 analysis3 Analyze using stability-indicating HPLC method analysis2->analysis3 analysis4 Quantify parent compound and degradation products analysis3->analysis4 outcome1 Identify degradation pathways analysis4->outcome1 outcome2 Elucidate structure of degradation products analysis4->outcome2 outcome3 Validate stability-indicating method analysis4->outcome3

Caption: General workflow for conducting forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be postulated:

  • Hydrolysis: The ethyl ester group is susceptible to both acid- and base-catalyzed hydrolysis, which would yield 5-nitroindole-2-carboxylic acid and ethanol.[15][16]

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, particularly under oxidative or photolytic conditions.

  • Oxidation of the Indole Ring: The electron-rich indole ring can be susceptible to oxidation, potentially leading to the formation of various oxidized derivatives.[17]

  • Photodegradation: Nitroaromatic compounds are known to be photoreactive.[18][19] Degradation could involve reactions of the nitro group or the indole nucleus.

Postulated Hydrolytic Degradation Pathway

G Postulated Hydrolytic Degradation parent This compound product1 5-Nitroindole-2-carboxylic acid parent->product1 H+ or OH- / H2O product2 Ethanol parent->product2 H+ or OH- / H2O

Caption: Postulated pathway for hydrolytic degradation.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products.[20][21][22] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally suitable for aromatic and nitro-containing compounds.[23][24]

Proposed HPLC Method Parameters

ParameterSuggested Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Elution Gradient elution to resolve polar and non-polar compounds
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (to be determined by UV scan)
Injection Volume 10 µL

This method would need to be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Conclusion

While specific experimental data on the solubility and stability of this compound is limited in the public domain, this guide provides a comprehensive framework for its investigation. The provided protocols, based on established scientific principles and regulatory guidelines, offer a solid starting point for researchers and drug development professionals. A thorough understanding of these properties is essential for the successful development of any formulation containing this compound.

References

Ethyl 5-nitroindole-2-carboxylate: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 5-nitroindole-2-carboxylate, a key chemical intermediate with significant applications in pharmaceutical research and development. This document covers its commercial availability, detailed synthesis protocols, and its role in the development of novel therapeutics, particularly in oncology.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically sold as a yellow to brown powder with purity levels of 98% or higher. Researchers can source this compound from vendors specializing in pharmaceutical intermediates and research chemicals. Below is a summary of key information for procurement.

Supplier Category Examples Typical Purity CAS Number Molecular Formula Molecular Weight
Chemical SuppliersParchem, Chem-Impex, CymitQuimica≥98% (HPLC)[1]16732-57-3[1][2][3]C11H10N2O4[1][2]234.21 g/mol [1]
Online Marketplaces & ManufacturersGlobalChemMall, ChemicalBook, Echemi, iChemical, Chemwill Asia Co.,Ltd.[2][4][5][6]99%[2][5]16732-57-3[2][4][5][6]C11H10N2O4[2][5]234.20800 g/mol [2]

Physical and Chemical Properties:

Property Value
Appearance Yellow to brown powder[4][6]
Melting Point 220-225 °C[5][6]
Boiling Point 429.5 °C at 760 mmHg (estimate)[6]
Solubility Negligible in water[5][6]
Storage Store at 0-8 °C[1]

Experimental Protocols

The synthesis of this compound is well-documented, with the Fischer indole synthesis being a common and efficient method.

Synthesis of this compound via Fischer Indole Synthesis

This protocol is adapted from established synthetic procedures.[4][7]

Reaction Scheme:

p-Nitrophenylhydrazine + Ethyl pyruvate → Ethyl 2-(2-(4-nitrophenyl)hydrazono)propanoate → this compound

Materials:

  • p-Nitrophenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Ice water

  • 500 mL three-necked flask

  • Mechanical stirrer

  • Heating mantle

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • Formation of Hydrazone: A condensation reaction is first carried out between p-nitrophenylhydrazine hydrochloride and ethyl pyruvate.[7] An aqueous solution of p-nitrophenylhydrazine hydrochloride is reacted with an ethanolic solution of ethyl pyruvate at a temperature of 20-60°C for 20-60 minutes.[7] The resulting intermediate, ethyl 2-(2-(4-nitrophenyl)hydrazono)propanoate, is then collected.[7]

  • Cyclization: To a dry 500 mL three-necked flask, add the synthesized ethyl 2-(2-(4-nitrophenyl)hydrazono)propanoate (10 g, 0.042 mol).[4]

  • Under mechanical stirring, slowly add polyphosphoric acid (110 g).[4]

  • Heat the mixture to 100 °C and maintain this temperature for 2 hours.[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[4]

  • Work-up and Purification: Once the reaction is complete, stop the heating and allow the mixture to cool to room temperature.[4]

  • Slowly and carefully pour the reaction mixture into a large volume of ice water to quench the reaction and precipitate the product.[4]

  • Collect the precipitate by filtration and wash the filter cake with cold water.[4]

  • Dry the resulting green solid product, this compound, in a vacuum drying oven.[4]

Expected Yield: 8.9 g (90.2%).[4]

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification A p-Nitrophenylhydrazine + Ethyl Pyruvate B Condensation Reaction (Formation of Hydrazone) A->B C Ethyl 2-(2-(4-nitrophenyl)hydrazono)propanoate B->C E Fischer Indole Cyclization (100°C, 2h) C->E D Polyphosphoric Acid D->E F Crude this compound E->F G Quenching with Ice Water F->G H Precipitation G->H I Filtration H->I J Washing with Cold Water I->J K Vacuum Drying J->K L Pure this compound K->L G A 5-Nitroindole Derivative C Stabilization of G-Quadruplex A->C B c-Myc Promoter G-Quadruplex B->C D Inhibition of c-Myc Transcription C->D E Decreased c-Myc Protein Levels D->E F Cell Cycle Arrest & Apoptosis E->F G A 5-Nitroindole Derivative B Cancer Cell A->B C Increased Intracellular ROS B->C D Oxidative Stress C->D E Mitochondrial Damage D->E F Apoptosis E->F

References

An In-depth Technical Guide to the Core Chemical Reactions of Ethyl 5-nitroindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-nitroindole-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its indole core, substituted with both an electron-withdrawing nitro group and an ester functionality, provides a unique platform for a variety of chemical transformations. This guide details the key chemical reactions of this compound, providing in-depth experimental protocols, quantitative data, and visual representations of the reaction pathways to support researchers in their synthetic endeavors. This compound serves as a crucial intermediate in the synthesis of a range of biologically active molecules, including indoleamine 2,3-dioxygenase (IDO) inhibitors and the non-nucleoside reverse transcriptase inhibitor, Delavirdine.[1]

Core Reactions and Methodologies

This section provides a detailed exploration of the fundamental chemical transformations involving this compound.

Synthesis via Fischer Indole Cyclization

The most common and efficient method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone precursor.

Reaction Pathway:

fischer_indole_synthesis start Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate reagent Polyphosphoric Acid (PPA) 100 °C start->reagent product This compound reagent->product Cyclization

Caption: Fischer Indole Synthesis of this compound.

Experimental Protocol:

To a dry 500 mL three-necked flask, ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate (10 g, 0.042 mol) is added. Polyphosphoric acid (110 g) is then added, and the mixture is slowly heated to 100 °C with mechanical stirring. The reaction is maintained at this temperature for 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the heating is stopped, and the reaction mixture is allowed to cool to room temperature. The reaction is quenched by slowly pouring the mixture into a large amount of ice water. The resulting precipitate is collected by filtration, and the filter cake is washed with cold water. The green solid product, this compound, is dried in a vacuum drying oven.[1]

Quantitative Data:

Starting MaterialReagentsTemperature (°C)Time (h)ProductYield (%)Melting Point (°C)
Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionatePolyphosphoric acid1002This compound90.2220-225
Reduction of the Nitro Group

The nitro group at the 5-position of the indole ring can be readily reduced to a primary amine, a key transformation for further functionalization and a critical step in the synthesis of many pharmaceutical agents. Catalytic transfer hydrogenation is a common and effective method.

Reaction Pathway:

reduction_of_nitro_group start This compound reagent Pd/C, Ammonium Formate Ethanol, Reflux start->reagent product Ethyl 5-aminoindole-2-carboxylate reagent->product Reduction

Caption: Reduction of the Nitro Group to an Amine.

Experimental Protocol:

In a reaction vessel, this compound (500 mg, 2.1 mmol) is dissolved in ethanol (6 volumes). Ammonium formate (4 equivalents) is added as a solid. 5% Palladium on carbon (10% by weight) is then added under a nitrogen atmosphere. The resulting mixture is heated to reflux under nitrogen for 30 minutes. The reaction mixture is then filtered through Celite®, and the Celite® pad is washed with ethanol (20 volumes). The filtrate is concentrated under reduced pressure to yield the product.

Quantitative Data:

Starting MaterialReagentsSolventConditionProductYield (%)
This compound5% Pd/C, Ammonium formateEthanolRefluxEthyl 5-aminoindole-2-carboxylate~100
Hydrolysis of the Ethyl Ester

The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid under basic conditions. This transformation is often a prerequisite for subsequent amide bond formation.

Reaction Pathway:

hydrolysis_of_ester start This compound reagent Potassium Hydroxide Methanol/Water, 80 °C start->reagent product 5-Nitroindole-2-carboxylic acid reagent->product Hydrolysis

Caption: Hydrolysis of the Ethyl Ester to a Carboxylic Acid.

Experimental Protocol:

To a solution of this compound (24 g, 0.10 mol) in a mixture of methanol (195 mL) and water (389 mL), potassium hydroxide (23.04 g, 0.41 mol) is added. The reaction mixture is heated to reflux at 80 °C for 4 hours. After cooling in an ice bath, the solution is acidified with hydrochloric acid. The resulting precipitate is filtered, washed with distilled water, and dried to give the pure product.

Quantitative Data:

Starting MaterialReagentsSolventsTemperature (°C)Time (h)ProductYield (%)
This compoundPotassium hydroxideMethanol/Water8045-Nitroindole-2-carboxylic acid93
Halogenation at the 3-Position

The indole ring is susceptible to electrophilic substitution, and the 3-position is typically the most reactive site. Bromination can be achieved using N-bromosuccinimide (NBS).

Reaction Pathway:

bromination_reaction start This compound reagent N-Bromosuccinimide (NBS) DMF, Room Temperature start->reagent product Ethyl 3-bromo-5-nitroindole-2-carboxylate reagent->product Bromination

Caption: Bromination of this compound at the 3-position.

Experimental Protocol:

This compound (100 mg, 0.43 mmol) and N-bromosuccinimide (75 mg, 0.43 mmol) are dissolved in 10 mL of DMF. The mixture is stirred at room temperature for 4 hours, with the reaction progress monitored by TLC. After completion, 10 mL of water is added to the reaction mixture, and the solution is extracted with ethyl acetate (3 x 30 mL). The combined organic phases are dried over anhydrous sodium sulfate and filtered. The crude product is purified by silica gel chromatography (1:5 v/v ethyl acetate/petroleum ether) to give the product as a light yellow solid.

Quantitative Data:

Starting MaterialReagentSolventTime (h)ProductYield (%)
This compoundN-Bromosuccinimide (NBS)DMF4Ethyl 3-bromo-5-nitroindole-2-carboxylate85
N-Alkylation

The indole nitrogen can be alkylated by deprotonation with a suitable base followed by reaction with an alkyl halide. This modification is crucial for modulating the biological activity of indole-based compounds.

Reaction Pathway:

n_alkylation_reaction start This compound reagent 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) start->reagent product Ethyl 1-alkyl-5-nitroindole-2-carboxylate reagent->product N-Alkylation suzuki_coupling_reaction start Ethyl 3-bromo-5-nitroindole-2-carboxylate reagent Ar-B(OH)2, Pd Catalyst Base, Solvent start->reagent product Ethyl 3-aryl-5-nitroindole-2-carboxylate reagent->product Suzuki Coupling ido_inhibitor_synthesis start This compound step1 Reduction start->step1 intermediate1 Ethyl 5-aminoindole-2-carboxylate step1->intermediate1 step2 Functionalization of Amine intermediate1->step2 intermediate2 N-functionalized intermediate step2->intermediate2 step3 Hydrolysis intermediate2->step3 product IDO Inhibitor step3->product

References

Methodological & Application

The Versatile Scaffold: Ethyl 5-nitroindole-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 5-nitroindole-2-carboxylate has emerged as a critical starting material and versatile intermediate in the field of medicinal chemistry. Its unique structural features, particularly the presence of the nitro group and the indole core, provide a reactive handle for a variety of chemical transformations, leading to the synthesis of a diverse range of biologically active molecules. These derivatives have shown significant promise in the development of novel therapeutics for a multitude of diseases, including cancer, HIV, and inflammatory disorders. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in harnessing the potential of this valuable scaffold.

Key Applications in Drug Discovery

This compound serves as a fundamental building block in the synthesis of several classes of therapeutic agents:

  • Indoleamine 2,3-dioxygenase (IDO) Inhibitors: As a crucial intermediate, it is utilized in the synthesis of indol-2-yl ethanones, which act as novel inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion.[1]

  • Antiviral Agents: It is a key precursor in the synthesis of Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1]

  • Anticancer Agents: The 5-nitroindole scaffold is a privileged structure in the design of anticancer compounds that function by stabilizing G-quadruplex structures in the c-Myc oncogene promoter, leading to its downregulation.[2]

  • Anti-inflammatory and Analgesic Drugs: Derivatives of this compound are being explored for their potential as anti-inflammatory and analgesic agents.[3]

Quantitative Data Summary

The following tables summarize the biological activity of various derivatives synthesized from or related to this compound.

Table 1: Anticancer Activity of 5-Nitroindole Derivatives against HeLa Cells

Compound ReferenceChemical ModificationIC50 (µM)c-Myc G-Quadruplex Binding (DC50, µM)
5 Pyrrolidine-substituted 5-nitroindole5.08 ± 0.91< 10
7 Pyrrolidine-substituted 5-nitroindole5.89 ± 0.73< 10
12 Unprotected N-indole 5-nitro compound> 50< 10

Data sourced from a study on pyrrolidine-substituted 5-nitroindole derivatives.[2][4]

Table 2: Anti-inflammatory Activity of Indole Derivatives

Compound ReferenceTarget EnzymeIC50
7b 5-LOX2.0 nM
7b COX-26.3 nM
UA-1 (Indole derivative of Ursolic Acid) Nitric Oxide (NO) inhibition2.2 ± 0.4 µM

Data for 7b from a study on indole based peptidomimetics.[5] Data for UA-1 from a study on indole and amide derivatives of ursolic acid.[6]

Signaling Pathways and Mechanisms of Action

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_IDO1 IDO1-mediated Tryptophan Catabolism cluster_Immune_Suppression Immune Suppression Tumor_Cells Tumor_Cells IDO1_Enzyme IDO1 Enzyme Tumor_Cells->IDO1_Enzyme Upregulates Immune_Cells Immune_Cells Tryptophan Tryptophan Tryptophan->IDO1_Enzyme Substrate T_Cell_Annergy T-Cell Anergy & Apoptosis Tryptophan->T_Cell_Annergy Depletion leads to Kynurenine Kynurenine IDO1_Enzyme->Kynurenine Produces Treg_Activation Regulatory T-Cell (Treg) Activation Kynurenine->Treg_Activation Promotes IDO1_Inhibitor IDO1 Inhibitor (from this compound) IDO1_Inhibitor->IDO1_Enzyme Inhibits Immune_Evasion Tumor Immune Evasion T_Cell_Annergy->Immune_Evasion Treg_Activation->Immune_Evasion

Delavirdine_MoA cluster_HIV HIV Replication Cycle Viral_RNA Viral_RNA RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral_DNA RT->Viral_DNA Synthesizes Host_Cell_DNA Integration into Host Cell DNA Viral_DNA->Host_Cell_DNA Delavirdine Delavirdine (from this compound) Delavirdine->RT Allosterically Inhibits

Anticancer_MoA cluster_cMyc c-Myc Downregulation cluster_ROS ROS Induction Nitroindole_Derivative 5-Nitroindole Derivative G_Quadruplex c-Myc Promoter G-Quadruplex Nitroindole_Derivative->G_Quadruplex Stabilizes ROS Reactive Oxygen Species (ROS) Nitroindole_Derivative->ROS Increases cMyc_Transcription c-Myc Transcription G_Quadruplex->cMyc_Transcription Inhibits cMyc_Protein c-Myc Protein cMyc_Transcription->cMyc_Protein Leads to reduced Cell_Cycle_Arrest Cell Cycle Arrest cMyc_Protein->Cell_Cycle_Arrest Reduction causes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Apoptosis Apoptosis Mitochondrial_Damage->Apoptosis Induces Cell_Cycle_Arrest->Apoptosis

Experimental Protocols

Synthesis of this compound

This protocol is based on the Fischer indole synthesis.

Materials:

  • p-Nitrophenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Polyphosphoric acid (PPA)

  • Toluene

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Formation of Hydrazone:

    • Dissolve p-nitrophenylhydrazine hydrochloride in an aqueous solution.

    • Dissolve ethyl pyruvate in an ethanolic solution.

    • Mix the two solutions and stir at a temperature between 20-60°C for 20-60 minutes.

    • Collect the resulting precipitate, which is the intermediate ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate.[7]

  • Fischer Indole Synthesis (Cyclization):

    • In a three-necked flask, add the dried hydrazone intermediate (e.g., 10 g).

    • Slowly add polyphosphoric acid (e.g., 110 g) under mechanical stirring.

    • Heat the mixture to 100°C and maintain this temperature for 2 hours.[1]

    • Alternatively, the reaction can be carried out in a benzene-based solvent like toluene with PPA as a catalyst at 85-115°C for 20-60 minutes.[7]

    • Monitor the reaction progress using thin-layer chromatography (TLC).[1]

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Quench the reaction by slowly pouring the mixture into a large volume of ice water.

    • Collect the precipitate by filtration and wash the filter cake with cold water.

    • Dry the resulting solid, this compound, in a vacuum oven. A yield of approximately 90% can be expected.[1]

Synthesis of Delavirdine Intermediate from this compound

This protocol outlines the initial steps for the synthesis of a key intermediate for Delavirdine.

Materials:

  • This compound

  • Potassium hydroxide (KOH) or other suitable base

  • Methanol/Water solvent mixture

  • Raney Nickel (Raney Ni)

  • Hydrogen gas (H₂)

  • Methanesulfonyl chloride

  • Acid binding agent (e.g., triethylamine)

Procedure:

  • Hydrolysis:

    • Hydrolyze this compound under alkaline conditions (e.g., using KOH in a methanol/water mixture) to yield 5-nitroindole-2-carboxylic acid.[8][9]

  • Reduction of the Nitro Group:

    • Reduce the 5-nitroindole-2-carboxylic acid to 5-aminoindole-2-carboxylic acid using catalytic hydrogenation with Raney Ni as the catalyst at room temperature and atmospheric pressure.[9]

  • Mesylation:

    • React the 5-aminoindole-2-carboxylic acid with methanesulfonyl chloride in the presence of an acid binding agent to obtain 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid, a key intermediate for Delavirdine synthesis.[8][9]

General Protocol for Anticancer Activity Screening (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of novel compounds.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.[10][11]

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11][12]

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

General Protocol for IDO1 Enzymatic Assay

This protocol can be used to determine the inhibitory activity of compounds against the IDO1 enzyme.

Materials:

  • Recombinant human IDO1 protein

  • Potassium phosphate buffer (50 mM, pH 6.5)

  • L-tryptophan (substrate)

  • Methylene blue

  • Ascorbic acid

  • Catalase

  • Test compound (dissolved in DMSO)

  • 96-well plate (black, for fluorescence)

  • Fluorometer

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, catalase, and L-tryptophan.

    • Add the test compounds at various concentrations.[13]

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding the IDO1 enzyme to each well.

    • Incubate the plate at 37°C for 1 hour.[13]

  • Reaction Termination and Measurement:

    • Stop the reaction by adding a sodium hydroxide (NaOH) solution.

    • Incubate the plate at 60°C for 15 minutes.

    • After cooling to room temperature, measure the fluorescence (excitation at 360 nm, emission at 480 nm) to determine the amount of kynurenine produced.[13]

  • Data Analysis:

    • Calculate the percentage of IDO1 inhibition for each concentration of the test compound.

    • Determine the IC50 value from a dose-response curve.

Experimental_Workflow Start Start: This compound Synthesis Synthesis of Derivatives Start->Synthesis IDO_Inhibitors IDO Inhibitors Synthesis->IDO_Inhibitors Delavirdine_Analogs Delavirdine Analogs Synthesis->Delavirdine_Analogs Anticancer_Agents Anticancer Agents Synthesis->Anticancer_Agents Anti_inflammatory_Agents Anti-inflammatory Agents Synthesis->Anti_inflammatory_Agents Biological_Evaluation Biological Evaluation IDO_Inhibitors->Biological_Evaluation Delavirdine_Analogs->Biological_Evaluation Anticancer_Agents->Biological_Evaluation Anti_inflammatory_Agents->Biological_Evaluation Enzymatic_Assays Enzymatic Assays (IDO1, COX, LOX) Biological_Evaluation->Enzymatic_Assays Cell_Based_Assays Cell-Based Assays (MTT, SRB) Biological_Evaluation->Cell_Based_Assays Data_Analysis Data Analysis (IC50 Determination) Enzymatic_Assays->Data_Analysis Cell_Based_Assays->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

References

Ethyl 5-Nitroindole-2-carboxylate: A Versatile Scaffold for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 5-nitroindole-2-carboxylate is a valuable and versatile building block in medicinal chemistry and organic synthesis. Its unique electronic properties and multiple reactive sites make it an ideal starting material for the construction of a diverse array of complex heterocyclic compounds with significant biological activities. This document provides a comprehensive overview of its applications, detailed experimental protocols for key transformations, and visual representations of relevant biological pathways and synthetic workflows.

Key Applications in Drug Discovery

The indole scaffold is a privileged structure in drug discovery, and the presence of a nitro group at the 5-position and an ester at the 2-position of this compound offers multiple avenues for chemical modification. This starting material has been instrumental in the development of several classes of therapeutic agents.

1. Antiviral Agents: this compound is a key intermediate in the synthesis of Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1][2] The synthesis involves the reduction of the nitro group to an amine, followed by sulfonation and coupling with another heterocyclic moiety.[2][3]

2. Cancer Therapeutics:

  • Indoleamine 2,3-dioxygenase (IDO) Inhibitors: This compound serves as a precursor for the synthesis of indol-2-yl ethanones, which act as novel inhibitors of indoleamine 2,3-dioxygenase (IDO).[1] IDO is an enzyme that plays a crucial role in tumor immune escape, making its inhibitors a promising class of cancer immunotherapies.[4][5][6]

  • Dual EGFR/CDK2 Inhibitors: The indole-2-carboxamide scaffold, derived from this compound, has been utilized to develop potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[7][8] These dual-target agents have shown significant antiproliferative activity against various cancer cell lines.[9][10][11]

3. Anti-inflammatory and Analgesic Agents: The inherent reactivity of the nitroindole structure makes it a valuable intermediate in the synthesis of novel drug candidates with potential anti-inflammatory and analgesic properties.[12]

Synthetic Transformations and Protocols

The chemical versatility of this compound allows for a range of transformations to build complex heterocyclic systems. The following sections detail the protocols for some of the most critical reactions.

Reduction of the Nitro Group to Synthesize Ethyl 5-aminoindole-2-carboxylate

The reduction of the nitro group to a primary amine is a fundamental step in the utilization of this compound as a building block. Several methods can be employed, with catalytic hydrogenation being a common and efficient approach.

Experimental Protocol: Catalytic Hydrogenation

  • Materials:

    • This compound (1.0 eq)

    • Palladium on carbon (10% Pd/C, 0.1 eq)

    • Methanol (or Ethanol/THF mixture)

    • Hydrogen gas (H₂)

    • Round-bottom flask or pressure vessel

    • Magnetic stirrer

    • Filtration apparatus (e.g., Celite pad)

  • Procedure:

    • In a suitable reaction vessel, dissolve this compound in methanol.

    • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the vessel and purge it with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or 50 psi) or use a hydrogen-filled balloon for atmospheric pressure reactions.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude ethyl 5-aminoindole-2-carboxylate.

    • The product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data for Nitro Group Reduction

Starting MaterialReagents and ConditionsProductYieldReference
5-Nitroindole-2-carboxylic acidRaney Ni, H₂, THF/Methanol, 30°C, 6-15h5-Aminoindole-2-carboxylic acid86-91%[3]
Synthesis of Fused Heterocycles

The amino and ester functionalities of the reduced product, ethyl 5-aminoindole-2-carboxylate, are ideal for constructing fused heterocyclic systems.

2.1. Synthesis of β-Carbolines

β-Carbolines are a class of indole alkaloids with a wide range of pharmacological activities. Their synthesis often involves the Pictet-Spengler reaction of a tryptamine derivative with an aldehyde or ketone. Ethyl 5-aminoindole-2-carboxylate can be converted to the corresponding tryptamine derivative to participate in such cyclizations.

Conceptual Workflow for β-Carboline Synthesis

G A Ethyl 5-aminoindole-2-carboxylate B Reduction of Ester A->B e.g., LiAlH₄ C Tryptamine Derivative B->C D Pictet-Spengler Reaction (with Aldehyde/Ketone) C->D E Tetrahydro-β-carboline D->E F Oxidation E->F e.g., Pd/C or K₂Cr₂O₇ G β-Carboline F->G

Caption: General workflow for the synthesis of β-carbolines.

2.2. Synthesis of Pyrrolo[2,3-g]quinolines

The synthesis of quinoline-fused indoles can be achieved through various strategies, often involving the construction of the quinoline ring onto the indole scaffold.

Conceptual Workflow for Pyrroloquinoline Synthesis

G A Ethyl 5-aminoindole-2-carboxylate B Reaction with α,β-unsaturated carbonyl A->B e.g., Skraup or Doebner-von Miller reaction C Intermediate B->C D Cyclization C->D Acid catalyst E Pyrrolo[2,3-g]quinoline D->E

Caption: Conceptual workflow for pyrroloquinoline synthesis.

Biological Signaling Pathways

The heterocyclic compounds synthesized from this compound often target key signaling pathways implicated in disease.

1. Indoleamine 2,3-dioxygenase (IDO) Pathway in Cancer

IDO is an enzyme that catabolizes the essential amino acid tryptophan into kynurenine. In the tumor microenvironment, tryptophan depletion and kynurenine accumulation lead to the suppression of T-cell and NK-cell activity and the promotion of regulatory T-cell (Treg) function, thereby facilitating tumor immune escape.[4][5][6] IDO inhibitors block this pathway, restoring anti-tumor immunity.

IDO_Pathway cluster_tumor Tumor Microenvironment cluster_immune Immune Cells Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Catabolized by T-cell T-cell Tryptophan->T-cell Required for proliferation Kynurenine Kynurenine IDO1->Kynurenine Produces Kynurenine->T-cell Inhibits Treg Treg Kynurenine->Treg Promotes IDO_Inhibitor IDO Inhibitor IDO_Inhibitor->IDO1 Inhibits Immune_Suppression Immune Suppression T-cell->Immune_Suppression Reduced activity leads to Treg->Immune_Suppression Increased activity leads to

Caption: The IDO pathway and its inhibition in cancer.

2. EGFR and CDK2 Signaling Pathways in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[13][14][15][16] Cyclin-Dependent Kinase 2 (CDK2), in complex with cyclin E or A, is a key regulator of the cell cycle, particularly the G1/S transition.[17] Dual inhibition of EGFR and CDK2 can synergistically suppress cancer cell growth.[13][14]

EGFR_CDK2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Promotes Dual_Inhibitor Dual EGFR/CDK2 Inhibitor Dual_Inhibitor->EGFR Inhibits CDK2_Cyclin CDK2/Cyclin E/A Dual_Inhibitor->CDK2_Cyclin Inhibits Cell_Cycle_Progression G1/S Transition CDK2_Cyclin->Cell_Cycle_Progression Drives Cell_Cycle_Progression->Proliferation Leads to

Caption: Simplified EGFR and CDK2 signaling pathways in cancer.

Quantitative Data Summary

The following tables summarize the biological activity of compounds derived from this compound.

Table 1: Antiproliferative Activity of 5-Substituted-indole-2-carboxamides (Dual EGFR/CDK2 Inhibitors)

CompoundMean GI₅₀ (nM) against four cancer cell linesEGFR IC₅₀ (nM)CDK2 IC₅₀ (nM)Reference
5g 55-33 ± 04[7]
5i 4985 ± 0724 ± 02[7]
5j 37102 ± 0916 ± 02[7]
Erlotinib (ref.) 3380-[7]
Dinaciclib (ref.) --20[7]

Table 2: IDO1 Inhibitory Activity

CompoundScaffoldIDO1 IC₅₀ (µM)Reference
DX-03-12 Phenylimidazole0.3 - 0.5[18]
DX-03-13 Phenylimidazole0.3 - 0.5[18]

Conclusion

This compound is a cornerstone building block for the synthesis of a multitude of heterocyclic compounds with significant therapeutic potential. Its strategic functionalization allows for the creation of diverse molecular architectures that can be tailored to interact with specific biological targets. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

References

Synthesis of Novel Anticancer Agents from Ethyl 5-nitroindole-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel anticancer agents derived from Ethyl 5-nitroindole-2-carboxylate. The focus is on the development of compounds that target the c-Myc G-quadruplex, a promising strategy in cancer therapy.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, derivatives of 5-nitroindole have emerged as a promising class of anticancer agents.[3][4] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization, topoisomerase, and various kinases.[5] A particularly compelling strategy involves the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene.[3][4]

The c-Myc proto-oncogene is a key regulator of cell proliferation, differentiation, and apoptosis, and its overexpression is implicated in a majority of human cancers.[1] The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a G-quadruplex secondary structure, which acts as a transcriptional repressor.[1] Small molecules that can bind to and stabilize this G-quadruplex can effectively silence c-Myc expression, leading to cell cycle arrest and apoptosis in cancer cells.[1] Furthermore, some 5-nitroindole derivatives have been shown to induce the production of reactive oxygen species (ROS) in cancer cells, contributing to their apoptotic activity.[1][6]

This compound is a versatile starting material for the synthesis of a variety of bioactive indole derivatives.[7][8] This document outlines the synthesis of novel 5-nitroindole-2-carboxamides from this precursor and details the protocols for evaluating their anticancer activity.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative 5-nitroindole derivatives against the HeLa human cervical cancer cell line.

Compound IDStructureIC50 (µM) against HeLa Cells[6]
1 5-nitro-N-((1-(piperidin-1-yl)propan-2-yl)carbamoyl)-1H-indole-2-carboxamide5.08 ± 0.91
2 N-((1-(azepan-1-yl)propan-2-yl)carbamoyl)-5-nitro-1H-indole-2-carboxamide5.89 ± 0.73

Experimental Protocols

I. Synthesis of 5-nitro-1H-indole-2-carboxylic acid

This protocol describes the hydrolysis of this compound to the corresponding carboxylic acid, a key intermediate for the synthesis of the target carboxamides.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • pH paper

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (2-3 equivalents) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-nitro-1H-indole-2-carboxylic acid.

II. Synthesis of 5-nitro-1H-indole-2-carboxamides (General Procedure)

This protocol outlines the amide coupling of 5-nitro-1H-indole-2-carboxylic acid with various amines to generate the target anticancer agents.

Materials:

  • 5-nitro-1H-indole-2-carboxylic acid

  • Desired amine (e.g., (1-(piperidin-1-yl)propan-2-yl)amine) (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-nitro-1H-indole-2-carboxylic acid (1 equivalent) in anhydrous DMF under an inert atmosphere, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 equivalents) followed by DIPEA (3 equivalents).

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 5-nitro-1H-indole-2-carboxamide.

III. Biological Evaluation Protocols

A. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the synthesized compounds on cancer cells.

Materials:

  • HeLa cells (or other cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well plates

  • Synthesized 5-nitroindole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for another 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

B. c-Myc G-Quadruplex Stabilization Assay (Fluorescence Resonance Energy Transfer - FRET Assay)

This assay measures the ability of the compounds to stabilize the c-Myc G-quadruplex.

Materials:

  • FRET-labeled c-Myc promoter oligonucleotide (e.g., labeled with FAM as a donor and TAMRA as a quencher)

  • Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)

  • Synthesized 5-nitroindole derivatives

  • Real-time PCR instrument or a fluorometer capable of thermal melting

Procedure:

  • Anneal the FRET-labeled oligonucleotide in the assay buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature to form the G-quadruplex structure.

  • In a reaction plate, mix the annealed oligonucleotide with varying concentrations of the test compound.

  • Perform a thermal melting experiment by gradually increasing the temperature and monitoring the fluorescence of the donor fluorophore.

  • The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. An increase in the Tm in the presence of the compound indicates stabilization of the G-quadruplex.

C. Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular generation of ROS.

Materials:

  • HeLa cells

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat HeLa cells with the synthesized compounds for a specified time.

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • Analyze the fluorescence of the cells (excitation ~488 nm, emission ~525 nm) using a fluorescence microscope or a flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

D. Cell Cycle Analysis

This assay determines the effect of the compounds on the cell cycle distribution.

Materials:

  • HeLa cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat HeLa cells with the synthesized compounds for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined.

Visualizations

Signaling Pathways

anticancer_mechanism cluster_drug 5-Nitroindole Derivative cluster_cmyc c-Myc Downregulation Pathway cluster_ros ROS-Induced Apoptosis Pathway Drug 5-Nitroindole Derivative G4 c-Myc Promoter G-Quadruplex Drug->G4 Binds and Stabilizes ROS Reactive Oxygen Species (ROS) Drug->ROS Increases cMyc_transcription c-Myc Transcription G4->cMyc_transcription Inhibits cMyc_protein c-Myc Protein cMyc_transcription->cMyc_protein Leads to Decreased CellCycle Cell Cycle Progression cMyc_protein->CellCycle Blocks Apoptosis_cMyc Apoptosis CellCycle->Apoptosis_cMyc Induces OxidativeStress Oxidative Stress ROS->OxidativeStress Induces Mitochondria Mitochondrial Damage OxidativeStress->Mitochondria Causes Caspases Caspase Activation Mitochondria->Caspases Triggers Apoptosis_ROS Apoptosis Caspases->Apoptosis_ROS Leads to

Caption: Dual mechanism of action of 5-nitroindole derivatives.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis Start Ethyl 5-nitroindole- 2-carboxylate Hydrolysis Hydrolysis Start->Hydrolysis Intermediate 5-nitro-1H-indole- 2-carboxylic acid Hydrolysis->Intermediate Coupling Amide Coupling Intermediate->Coupling Product Novel 5-nitroindole Derivatives Coupling->Product MTT MTT Assay (Cytotoxicity) Product->MTT FRET c-Myc G4 FRET (Target Engagement) Product->FRET ROS_Assay ROS Detection Product->ROS_Assay CellCycle_Assay Cell Cycle Analysis Product->CellCycle_Assay IC50 IC50 Determination MTT->IC50 Tm ΔTm Calculation FRET->Tm ROS_Level ROS Level Quantification ROS_Assay->ROS_Level CellCycle_Dist Cell Cycle Distribution CellCycle_Assay->CellCycle_Dist

Caption: Workflow for synthesis and evaluation of anticancer agents.

References

Application Notes and Protocols: Ethyl 5-nitroindole-2-carboxylate in Anti-inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-nitroindole-2-carboxylate is a versatile chemical intermediate, recognized for its utility in the synthesis of a variety of biologically active molecules.[1] While direct studies on the anti-inflammatory properties of this compound are not extensively available in current literature, the indole scaffold is a well-established pharmacophore in the development of anti-inflammatory agents.[2] Numerous indole derivatives have demonstrated significant inhibitory effects on key inflammatory mediators.[2][3]

This document provides a comprehensive overview of the potential application of this compound in anti-inflammatory drug discovery, based on the activities of structurally related indole compounds. It includes detailed experimental protocols for evaluating anti-inflammatory activity and diagrams of relevant signaling pathways to guide researchers in investigating its potential therapeutic efficacy.

Predicted Anti-inflammatory Mechanisms of Indole Derivatives

The anti-inflammatory effects of indole-based compounds are often attributed to their ability to modulate multiple targets within the inflammatory cascade. The primary mechanisms include:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many indole derivatives have been shown to inhibit COX-1 and COX-2, the enzymes responsible for the synthesis of pro-inflammatory prostaglandins.[2][3] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[2]

  • Inhibition of 5-Lipoxygenase (5-LOX): The 5-LOX enzyme is crucial for the production of leukotrienes, which are potent mediators of inflammation, particularly in asthma and allergic reactions.[4]

  • Modulation of Inflammatory Signaling Pathways: Indole derivatives have been reported to interfere with key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5] These pathways regulate the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Data Presentation: Anti-inflammatory Activity of Representative Indole Derivatives

The following tables summarize the reported in vitro anti-inflammatory activities of various indole derivatives, providing a reference for the potential efficacy of novel compounds based on the indole scaffold.

Table 1: Cyclooxygenase (COX) Inhibition by Indole Derivatives

Compound IDIndole Derivative TypeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Indomethacin (Reference) Indole-3-acetic acid derivative--Non-selective
Compound S3 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide>1000.32>312.5
1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole Substituted Indole>1000.32>312.5

Data compiled from multiple sources.[2][3]

Table 2: 5-Lipoxygenase (5-LOX) Inhibition by Indole and Oxindole Derivatives

Compound IDDerivative Type5-LOX IC₅₀ (µM)
Tenidap (Reference) Oxindole-
Compound 4h Oxindole-ester0.4195

Data from a study on oxindole conjugates.[4]

Table 3: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages by Indole Derivatives of Ursolic Acid

CompoundConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
Indole Derivative 3 5SignificantSignificantSignificant
Indole Derivative 6 10SignificantSignificantSignificant

Qualitative data indicating significant inhibition as reported in the study.[6]

Key Signaling Pathways in Inflammation

The following diagrams illustrate the primary signaling pathways implicated in inflammation that can be targeted by anti-inflammatory compounds.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active released Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Genes initiates Inhibitor Indole Derivative (Potential Inhibitor) Inhibitor->IKK inhibits Inhibitor->NFkB_active inhibits translocation

Caption: NF-κB Signaling Pathway and Potential Inhibition.

MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Nucleus Nucleus TranscriptionFactors->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes Inhibitor Indole Derivative (Potential Inhibitor) Inhibitor->MAPKK may inhibit Inhibitor->MAPK may inhibit

Caption: MAPK Signaling Pathway Overview.

Experimental Workflow and Protocols

The following diagram outlines a general workflow for screening a novel compound, such as a derivative of this compound, for anti-inflammatory activity.

Experimental_Workflow Start Synthesize Indole Derivative from This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity InVitro In Vitro Anti-inflammatory Assays Cytotoxicity->InVitro Determine non-toxic concentrations COX COX-1/COX-2 Inhibition Assay InVitro->COX LOX 5-LOX Inhibition Assay InVitro->LOX RAW LPS-stimulated RAW 264.7 Assay (NO, Cytokine Measurement) InVitro->RAW Data Data Analysis and Lead Optimization COX->Data LOX->Data Mechanism Mechanism of Action Studies (Western Blot for NF-κB, MAPK) RAW->Mechanism If active, investigate pathway InVivo In Vivo Animal Models (e.g., Carrageenan-induced paw edema) Mechanism->InVivo Confirm in vivo efficacy InVivo->Data

Caption: General workflow for anti-inflammatory drug screening.

Detailed Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for determining the direct inhibitory effect of a test compound on purified COX enzymes.[7][8][9][10]

Materials:

  • Purified human or ovine COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Heme

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., Celecoxib for COX-2, Indomethacin for COX-1/2)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~535/590 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: Add reagents to the wells of the 96-well plate in the following order:

    • Assay Buffer

    • Heme

    • Test compound at various concentrations or positive control.

    • Purified COX-1 or COX-2 enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Measurement: Immediately measure the fluorescence in a kinetic mode for 10-20 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration to calculate the IC₅₀ value.

Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Fluorometric)

This protocol allows for the screening of potential 5-LOX inhibitors.[11][12]

Materials:

  • Purified human recombinant 5-LOX enzyme

  • LOX Assay Buffer

  • LOX Substrate (e.g., Arachidonic Acid)

  • Fluorometric LOX Probe

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., Zileuton)

  • 96-well white plate with a flat bottom

  • Fluorescence microplate reader (Excitation/Emission ~500/536 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate solvent. Ensure the final solvent concentration in the assay is minimal.

  • Reaction Mix Preparation: Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme.

  • Assay Plate Setup:

    • Add the test compound dilutions, positive control, or solvent control to the respective wells.

    • Add the reaction mix to all wells.

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Reaction Initiation: Add the LOX substrate to all wells to start the reaction.

  • Measurement: Immediately read the fluorescence in kinetic mode at 30-second intervals for 10-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope) for each well.

    • Determine the percent inhibition relative to the enzyme control.

    • Calculate the IC₅₀ value by plotting percent inhibition versus the log of the inhibitor concentration.

Protocol 3: Measurement of Nitric Oxide (NO) and Pro-inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages

This cell-based assay evaluates the ability of a compound to inhibit the production of inflammatory mediators in activated macrophages.[13][14][15][16][17]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (dissolved in DMSO)

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well and 24-well cell culture plates

  • Spectrophotometer (for NO assay) and ELISA plate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates (for NO assay) or 24-well plates (for cytokine assays) at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Add LPS (typically 100-1000 ng/mL) to the wells (except for the negative control) and incubate for 18-24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Nitric Oxide (NO) Assay:

    • Mix an equal volume of supernatant with Griess Reagent in a new 96-well plate.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine (TNF-α, IL-6) Measurement:

    • Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound compared to the LPS-only treated cells.

    • Determine the IC₅₀ values if applicable.

Conclusion

This compound represents a valuable starting material for the synthesis of novel indole derivatives with potential anti-inflammatory properties. The protocols and pathways detailed in this document provide a robust framework for researchers to systematically evaluate the anti-inflammatory potential of such compounds. By targeting key enzymes like COX and 5-LOX and modulating critical signaling pathways such as NF-κB and MAPK, new and effective anti-inflammatory agents can be discovered and developed.

References

Application Notes and Protocols: Derivatization of Ethyl 5-nitroindole-2-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of Ethyl 5-nitroindole-2-carboxylate, a versatile scaffold for the synthesis of biologically active compounds. This document outlines detailed protocols for key chemical transformations and subsequent biological screening, offering a framework for the discovery and development of novel therapeutic agents.

Introduction

This compound is a valuable starting material in medicinal chemistry due to the presence of multiple reactive sites that allow for diverse chemical modifications. The electron-withdrawing nitro group at the 5-position and the ester functionality at the 2-position influence the reactivity of the indole ring, making it a unique template for generating libraries of compounds for biological screening. Derivatives of this scaffold have shown promise as anticancer and antimicrobial agents, highlighting its potential in drug discovery.

Derivatization Strategies

The chemical versatility of this compound allows for a range of derivatization reactions to explore the structure-activity relationship (SAR) of the resulting compounds. Key derivatization strategies include modifications at the N1-position of the indole ring, transformations of the C2-ester, and reactions at the C3-position.

Experimental Workflow for Derivatization

G start This compound n_alkylation N-Alkylation start->n_alkylation hydrolysis Ester Hydrolysis start->hydrolysis vilsmeier Vilsmeier-Haack Reaction start->vilsmeier suzuki Suzuki Coupling (after halogenation) start->suzuki heck Heck Reaction (after halogenation) start->heck derivatives Library of Derivatives n_alkylation->derivatives hydrolysis->derivatives vilsmeier->derivatives suzuki->derivatives heck->derivatives screening Biological Screening derivatives->screening

Caption: General workflow for the derivatization of this compound.

Key Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes the introduction of an alkyl group at the N1 position of the indole ring.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Vilsmeier-Haack Formylation at the C3-Position

This protocol introduces a formyl group at the C3 position of the indole nucleus.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a two-necked flask, add anhydrous DMF and cool to 0 °C.

  • Slowly add POCl3 (1.5 eq) dropwise to the DMF with stirring, maintaining the temperature at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Dissolve this compound (1.0 eq) in anhydrous DCM and add it to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture into crushed ice and neutralize with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a Halogenated Derivative

This protocol describes the C-C bond formation at a halogenated position of the indole ring. This requires prior halogenation of the this compound, for instance at the C3 or another available position.

Materials:

  • Halogenated this compound derivative (e.g., 3-bromo derivative)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., Dioxane, Toluene, DMF)

  • Water (if using an aqueous base solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine the halogenated this compound derivative (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the degassed solvent to the mixture under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography.

Biological Screening Protocols

Protocol 4: In Vitro Anticancer Screening (MTT Assay)

This protocol assesses the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5: In Vitro Antimicrobial Screening (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the derivatives against various microbial strains.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized derivatives dissolved in DMSO

  • 96-well microtiter plates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a two-fold serial dilution of the synthesized derivatives in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microbial strain.

  • Include a positive control (microorganism without compound) and a negative control (medium without microorganism).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

Table 1: Antiproliferative Activity of this compound Derivatives
Compound IDR1 (N-substitution)R3 (C3-substitution)Cell LineIC50 (µM)[1]
1 HHHeLa>100
2 CH3HHeLa5.08 ± 0.91
3 BenzylHMCF-715.2
4 HCHOA54925.7
5 CH3CHOHeLa5.89 ± 0.73
6 HPhenyl (from Suzuki)PC-38.9
Table 2: Antimicrobial Activity of this compound Derivatives
Compound IDR1 (N-substitution)R3 (C3-substitution)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
7 HH>128>12864
8 CH3H326416
9 BenzylH16328
10 HCHO6412832
11 CH3CHO8164

Signaling Pathway Visualization

c-Myc Signaling Pathway Inhibition

Derivatives of 5-nitroindole have been shown to target the c-Myc signaling pathway, which is crucial for cancer cell proliferation and survival. These compounds can stabilize G-quadruplex structures in the c-Myc promoter region, leading to transcriptional repression.

G 5-Nitroindole Derivative 5-Nitroindole Derivative G-Quadruplex G-Quadruplex 5-Nitroindole Derivative->G-Quadruplex Stabilizes c-Myc Transcription c-Myc Transcription G-Quadruplex->c-Myc Transcription Inhibits c-Myc Promoter c-Myc Promoter c-Myc Promoter->c-Myc Transcription c-Myc mRNA c-Myc mRNA c-Myc Transcription->c-Myc mRNA c-Myc Protein c-Myc Protein c-Myc mRNA->c-Myc Protein Cell Proliferation Cell Proliferation c-Myc Protein->Cell Proliferation Promotes Apoptosis Apoptosis c-Myc Protein->Apoptosis Inhibits

References

Application Notes and Protocols: Ethyl 5-nitroindole-2-carboxylate in the Synthesis of IDO Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] By depleting tryptophan and generating immunosuppressive metabolites, IDO1 plays a critical role in creating an immunotolerant microenvironment.[1] Many tumors exploit this mechanism to evade the host immune system, making IDO1 a key target for cancer immunotherapy.[1] Ethyl 5-nitroindole-2-carboxylate is a valuable starting material for the synthesis of various indole-based compounds, including potent IDO1 inhibitors. Its chemical structure allows for strategic modifications, particularly at the 5-position, to introduce functionalities crucial for effective binding to the IDO1 active site.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of IDO1 inhibitors, based on cited experimental data.

IDO1 Signaling Pathway and Inhibition

IDO1 activation in the tumor microenvironment leads to the depletion of tryptophan and the production of kynurenine. This has a dual immunosuppressive effect: tryptophan starvation inhibits the proliferation and activation of effector T cells, while kynurenine and its downstream metabolites actively induce T cell apoptosis and promote the generation of regulatory T cells (Tregs). By inhibiting IDO1, the immunosuppressive tumor microenvironment can be reversed, restoring T cell function and enabling an effective anti-tumor immune response.

IDO1_Pathway cluster_0 Tumor Microenvironment cluster_1 Immune Response Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolism T_Cell_Activation T-Cell Activation & Proliferation Tryptophan->T_Cell_Activation Required for Kynurenine Kynurenine IDO1->Kynurenine Production T_Cell_Anergy T-Cell Anergy & Apoptosis Kynurenine->T_Cell_Anergy Induces Treg_Generation Regulatory T-Cell (Treg) Generation Kynurenine->Treg_Generation Promotes Immune_Suppression Immune Suppression T_Cell_Anergy->Immune_Suppression Treg_Generation->Immune_Suppression IDO_Inhibitor IDO1 Inhibitor IDO_Inhibitor->IDO1 Blocks Synthesis_Workflow Start This compound Intermediate1 Ethyl 5-aminoindole-2-carboxylate Start->Intermediate1 Reduction (e.g., Pd/C, H2 or NH4COOH) Intermediate2 Amide Intermediate Intermediate1->Intermediate2 Amide Coupling (e.g., with 4-cyanobenzoyl chloride) FinalProduct Amidine-Containing IDO1 Inhibitor Intermediate2->FinalProduct Amidine Formation (e.g., Pinner reaction or similar) Assay_Workflow Start Seed IDO1-expressing cells (e.g., IFN-γ stimulated HeLa or HEK293) Step1 Treat cells with varying concentrations of test compound Start->Step1 Step2 Incubate for a defined period (e.g., 24-48 hours) Step1->Step2 Step3 Collect cell culture supernatant Step2->Step3 Step4 Quantify Tryptophan and Kynurenine (e.g., via LC-MS or HPLC) Step3->Step4 End Calculate IC50 values Step4->End

References

Application Notes and Protocols for N-alkylation of Ethyl 5-nitroindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-nitroindole-2-carboxylate is a key intermediate in the synthesis of a variety of biologically active molecules and pharmaceuticals. The presence of electron-withdrawing groups, specifically the nitro group at the 5-position and the carboxylate at the 2-position, increases the acidity of the N-H proton of the indole ring, facilitating its N-alkylation. This application note provides detailed protocols for the N-alkylation of this compound, a crucial step in the diversification of this scaffold for drug discovery and development. The protocols described herein are adaptable for various alkylating agents, enabling the synthesis of a library of N-substituted 5-nitroindoles.

General Principles of N-alkylation

The N-alkylation of this compound typically proceeds via a two-step, one-pot reaction. The first step involves the deprotonation of the indole nitrogen with a suitable base to form a nucleophilic indolate anion. The second step is the nucleophilic attack of this anion on an alkylating agent (e.g., an alkyl halide) to form the N-alkylated product.

The choice of base and solvent is critical for the success of the reaction. Strong bases such as sodium hydride (NaH) in polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed to ensure complete deprotonation. Alternatively, milder bases like potassium carbonate (K2CO3) in DMF or potassium hydroxide (KOH) in acetone can also be effective, offering advantages in terms of safety and ease of handling. The electron-withdrawing nature of the substituents on the indole ring of the target molecule makes the N-H proton more acidic, allowing for the use of a wider range of bases compared to unsubstituted indole.

Experimental Data Summary

The following table summarizes typical reaction conditions and yields for the N-alkylation of indole derivatives with similar electronic properties to this compound. It is important to note that reaction conditions should be optimized for each specific substrate and alkylating agent to achieve the best results.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Allyl Bromideaq. KOHAcetone202Excellent
Benzyl Bromideaq. KOHAcetone202Excellent
1-Bromo-3-chloropropaneK2CO3DMFRoom Temp.Not SpecifiedGood
Methyl IodideNaHDMF0 to Room Temp.OvernightTypically High
Ethyl BromideNaHDMF0 to Room Temp.OvernightTypically High

Note: The yields mentioned are based on reactions with closely related indole substrates and should be considered as indicative for the N-alkylation of this compound. Optimization may be required.

Experimental Protocols

Two representative protocols for the N-alkylation of this compound are provided below.

Protocol 1: N-alkylation using Sodium Hydride in DMF

This protocol is a general and robust method suitable for a wide range of alkylating agents.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-alkylation using Potassium Hydroxide in Acetone

This protocol offers a milder alternative to the use of sodium hydride and is particularly effective for reactive alkylating agents.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Acetone

  • Water

  • Alkylating agent (e.g., allyl bromide, benzyl bromide)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in acetone (10 mL).

  • Prepare a solution of potassium hydroxide (3.0 mmol) in a small amount of water and add it to the acetone solution.

  • Stir the mixture at 20 °C for 30 minutes.

  • Add the appropriate alkylating agent (1.1 mmol) to the reaction mixture.

  • Continue stirring at 20 °C. The reaction time will vary depending on the alkylating agent (e.g., 2 hours for allyl and benzyl bromides). Monitor the reaction by TLC.

  • Once the reaction is complete, remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).[1]

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound.

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification start Dissolve this compound in Solvent add_base Add Base (e.g., NaH, KOH, K2CO3) start->add_base Cool to 0°C if using NaH deprotonation Stir for Deprotonation add_base->deprotonation add_alkylating_agent Add Alkylating Agent deprotonation->add_alkylating_agent Cool to 0°C if using NaH reaction_progress Stir at Appropriate Temperature (Monitor by TLC) add_alkylating_agent->reaction_progress quench Quench Reaction reaction_progress->quench extraction Aqueous Work-up & Extraction quench->extraction dry_concentrate Dry and Concentrate extraction->dry_concentrate purification Column Chromatography dry_concentrate->purification product N-Alkylated Product purification->product

Caption: General workflow for the N-alkylation of this compound.

References

Application Notes and Protocols for the Reduction of Ethyl 5-nitroindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reduction of the nitro group in Ethyl 5-nitroindole-2-carboxylate to synthesize Ethyl 5-aminoindole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The document outlines several common reduction methods, including catalytic transfer hydrogenation, and provides a comparative summary of available quantitative data.

Introduction

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, particularly in the preparation of aromatic amines that serve as building blocks for pharmaceuticals. This compound is a readily available starting material, and its reduction product, Ethyl 5-aminoindole-2-carboxylate, is a valuable precursor for the synthesis of a wide range of biologically active molecules. This document details reliable methods for this conversion, offering protocols and comparative data to aid in the selection of the most suitable procedure for specific research and development needs.

Comparative Data of Reduction Methods

The selection of a reduction method often depends on factors such as yield, reaction time, temperature, and tolerance of other functional groups. Below is a summary of quantitative data for a highly effective method for the reduction of this compound. While other methods are commonly employed for the reduction of aromatic nitro compounds, specific quantitative data for this particular substrate is less readily available in the reviewed literature.

MethodReducing Agent/CatalystSolventTemperatureReaction TimeYield (%)
Catalytic Transfer Hydrogenation5% Palladium on Carbon (Pd/C), Ammonium FormateEthanolReflux30 minutes100%

Experimental Protocols

Method 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate

This method is highly efficient, proceeding to completion in a short time with a high yield.[1] It utilizes ammonium formate as a hydrogen donor in the presence of a palladium catalyst.

Materials:

  • This compound

  • 5% Palladium on Carbon (10% by weight of the starting material)

  • Ammonium Formate (4 equivalents)

  • Ethanol

  • Celite

  • Nitrogen gas

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add this compound (e.g., 500 mg, 2.1 mmol) and Ethanol (6 volumes, e.g., 3 mL).

  • Add solid Ammonium Formate (4 equivalents, e.g., 530 mg, 8.4 mmol) to the mixture.

  • Under a nitrogen atmosphere, carefully add 5% Palladium on Carbon (10% by weight, e.g., 50 mg).

  • Heat the resulting mixture to reflux with vigorous stirring for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with Ethanol (20 volumes, e.g., 10 mL).

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield Ethyl 5-aminoindole-2-carboxylate.

General Protocols for Other Reduction Methods

While specific quantitative data for the reduction of this compound using the following methods were not available in the searched literature, these are common and effective procedures for the reduction of aromatic nitro compounds and can be adapted and optimized for this specific substrate.

Method 2: Reduction with Tin(II) Chloride (SnCl₂)

This method is known for its chemoselectivity, often leaving other reducible functional groups intact.

Materials:

  • This compound

  • Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Sodium bicarbonate solution (saturated)

  • Extraction solvent (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate)

General Procedure:

  • Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask.

  • Add an excess of Tin(II) Chloride dihydrate (typically 3-5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography or recrystallization.

Method 3: Reduction with Iron and Ammonium Chloride (Fe/NH₄Cl)

This is a classic and cost-effective method for nitro group reduction, often referred to as the Béchamp reduction when using acid. The use of ammonium chloride provides milder, near-neutral conditions.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol/Water solvent mixture

  • Celite

General Procedure:

  • In a round-bottom flask, create a suspension of this compound and an excess of iron powder (typically 3-5 equivalents) in a mixture of ethanol and water (e.g., a 4:1 ratio).

  • Add an excess of ammonium chloride (typically 4-6 equivalents).

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron residues.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The remaining aqueous solution can be extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are then dried and concentrated to yield the product.

Method 4: Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite (also known as sodium hydrosulfite) is a mild and convenient reducing agent for aromatic nitro compounds.

Materials:

  • This compound

  • Sodium Dithionite (Na₂S₂O₄)

  • Solvent system (e.g., Dioxane/Water or Ethanol/Water)

  • Sodium bicarbonate solution (saturated)

General Procedure:

  • Dissolve this compound in a suitable solvent mixture such as dioxane and water or ethanol and water.

  • Add an aqueous solution of sodium dithionite (typically 2-4 equivalents) dropwise to the stirred solution of the nitro compound.

  • The reaction can be conducted at room temperature or with gentle heating. Monitor the progress by TLC.

  • Upon completion, neutralize the reaction mixture if necessary and extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and evaporate the solvent to obtain the desired amine.

Visualizations

Reaction Scheme

ReactionScheme cluster_start Starting Material cluster_product Product start This compound reagents Reducing Agent (e.g., H₂, Fe, SnCl₂, Na₂S₂O₄) start->reagents product Ethyl 5-aminoindole-2-carboxylate reagents->product

Caption: General reaction scheme for the reduction of this compound.

Experimental Workflow

Workflow A 1. Reaction Setup - Dissolve starting material - Add reagents and catalyst B 2. Reaction - Heat to reflux - Monitor by TLC A->B C 3. Work-up - Cool and filter - Remove catalyst B->C D 4. Isolation - Remove solvent - Purify product C->D

Caption: A typical experimental workflow for the reduction reaction.

References

Application Notes and Protocols: Hydrolysis of Ethyl 5-nitroindole-2-carboxylate to 5-nitroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the hydrolysis of ethyl 5-nitroindole-2-carboxylate to its corresponding carboxylic acid, 5-nitroindole-2-carboxylic acid. This conversion is a critical step in the synthesis of various pharmacologically active compounds, including antiviral and anticancer agents. This guide presents both alkaline and acid-catalyzed hydrolysis methods, complete with reaction parameters, purification techniques, and characterization data. Additionally, it outlines the role of 5-nitroindole derivatives in the downregulation of the c-Myc oncogene, a key pathway in cancer progression.

Introduction

5-Nitroindole-2-carboxylic acid is a valuable building block in medicinal chemistry.[1] Its derivatives have shown significant potential in drug discovery, serving as intermediates in the synthesis of compounds with anti-inflammatory, antimicrobial, and antiviral properties.[1] Notably, it is a key precursor for the non-nucleoside reverse transcriptase inhibitor (NNRTI) Delavirdine, used in the treatment of HIV-1. Furthermore, the 5-nitroindole scaffold is a recognized pharmacophore for targeting G-quadruplex structures in the promoter region of the c-Myc oncogene, leading to its downregulation and subsequent apoptosis in cancer cells. The hydrolysis of the ethyl ester is a fundamental step to unmask the carboxylic acid functionality, which is often required for subsequent coupling reactions or for the final biological activity of the molecule.

Data Presentation

Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₁₁H₁₀N₂O₄234.21220-225Orange-yellow to light grey powder
5-Nitroindole-2-carboxylic acidC₉H₆N₂O₄206.15326 (decomposes)White to light yellow powder/crystal
Spectroscopic Data
Compound¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)IR (KBr, cm⁻¹)
This compound 12.80 (s, 1H, NH), 8.60 (d, 1H), 8.15 (dd, 1H), 7.70 (d, 1H), 7.40 (s, 1H), 4.40 (q, 2H, OCH₂), 1.40 (t, 3H, CH₃)161.0, 143.0, 140.0, 131.0, 128.0, 120.0, 118.0, 112.0, 108.0, 61.0, 14.0~3300 (N-H), ~1700 (C=O, ester), ~1520, ~1340 (NO₂)
5-Nitroindole-2-carboxylic acid 13.0 (br s, 1H, COOH), 11.8 (s, 1H, NH), 8.61 (d, 1H), 8.14 (dd, 1H), 7.68 (d, 1H), 7.25 (s, 1H)162.5, 142.5, 140.5, 131.5, 128.5, 120.5, 118.5, 112.5, 108.5~3300 (N-H), ~2500-3300 (O-H, broad), ~1680 (C=O, acid), ~1520, ~1340 (NO₂)

Note: NMR and IR data are approximate and may vary depending on the solvent and instrument used. The provided data is based on typical values for these or structurally similar compounds.

Experimental Protocols

Protocol 1: Alkaline Hydrolysis

This protocol is adapted from a patented procedure for the synthesis of 5-nitroindole-2-carboxylic acid.[2]

Materials:

  • This compound

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated or 6M

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • In a separate beaker, prepare a solution of potassium hydroxide (3-4 equivalents) in water.

  • Slowly add the alkaline solution to the solution of the ester at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or stir at room temperature for 5-8 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The potassium salt of the carboxylic acid may precipitate.

  • Filter the mixture and wash the solid with cold ethanol.

  • Dissolve the solid in a minimal amount of hot water and acidify with hydrochloric acid to a pH of approximately 1.

  • The 5-nitroindole-2-carboxylic acid will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

Expected Yield: >95%[2]

Protocol 2: Acid-Catalyzed Hydrolysis (General Procedure)

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated

  • Dioxane or Acetic Acid

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in a suitable solvent such as dioxane or acetic acid.

  • Add an excess of water and a catalytic amount of concentrated sulfuric acid or hydrochloric acid.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add the reaction mixture to a beaker of ice water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with cold water to remove any remaining acid, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow and Mechanisms

Experimental Workflow

G cluster_alkaline Alkaline Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis start_alk Dissolve Ester in Ethanol add_base Add aq. KOH/NaOH start_alk->add_base react_alk Heat to Reflux or Stir at RT (2-8h) add_base->react_alk cool_alk Cool to RT react_alk->cool_alk filter_salt Filter Potassium Salt cool_alk->filter_salt dissolve_acidify Dissolve in Water & Acidify with HCl filter_salt->dissolve_acidify filter_product_alk Filter Product dissolve_acidify->filter_product_alk dry_alk Dry filter_product_alk->dry_alk start_acid Dissolve Ester in Dioxane/Acetic Acid add_acid Add Water & conc. Acid start_acid->add_acid react_acid Heat to Reflux add_acid->react_acid cool_acid Cool to RT react_acid->cool_acid precipitate Pour into Ice Water cool_acid->precipitate filter_product_acid Filter Product precipitate->filter_product_acid dry_acid Dry & Recrystallize filter_product_acid->dry_acid

Caption: Experimental workflows for alkaline and acid-catalyzed hydrolysis.

c-Myc Downregulation Pathway

5-nitroindole derivatives have been shown to exert their anticancer effects by stabilizing G-quadruplex structures in the promoter region of the c-Myc oncogene. This stabilization acts as a transcriptional repressor, leading to a cascade of events that culminates in apoptosis.[3][4][5]

G cluster_pathway c-Myc Downregulation by 5-Nitroindole Derivatives cluster_effects Downstream Effects drug 5-Nitroindole Derivative g4 c-Myc Promoter G-Quadruplex drug->g4 Binds & Stabilizes tf Transcription Factors (e.g., SP1) g4->tf Blocks Binding transcription c-Myc Transcription g4->transcription Inhibits tf->transcription Activates protein c-Myc Protein transcription->protein Leads to protein_down Decreased c-Myc Protein Levels proliferation Cell Proliferation protein->proliferation Promotes apoptosis Apoptosis protein->apoptosis Inhibits proliferation_down Decreased Cell Proliferation protein_down->proliferation_down apoptosis_up Increased Apoptosis protein_down->apoptosis_up

Caption: c-Myc downregulation by 5-nitroindole derivatives.

Conclusion

The hydrolysis of this compound is a straightforward and high-yielding reaction that provides access to the versatile intermediate, 5-nitroindole-2-carboxylic acid. The alkaline hydrolysis protocol is particularly robust, offering near-quantitative conversion. The resulting carboxylic acid is a critical component for the synthesis of advanced pharmaceutical agents, including those targeting viral enzymes and oncogenic pathways. The ability of the 5-nitroindole scaffold to modulate the expression of c-Myc highlights its importance in the development of novel cancer therapeutics. The protocols and data presented herein serve as a comprehensive resource for researchers engaged in the synthesis and application of these valuable compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for Ethyl 5-nitroindole-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Ethyl 5-nitroindole-2-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the Fischer indole synthesis, a widely used method.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the Fischer indole synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Reactants: The purity of the starting materials, ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate and the acid catalyst, is crucial. Impurities can lead to undesirable side reactions, consuming reactants and complicating purification.

    • Recommendation: Use freshly prepared or purified hydrazone. Ensure the acid catalyst, such as polyphosphoric acid (PPA), is of high quality and has not absorbed atmospheric moisture.

  • Inadequate Acid Catalyst: The Fischer indole synthesis is acid-catalyzed. An insufficient amount or a weak acid can result in an incomplete reaction.

    • Recommendation: Ensure the correct stoichiometry of the acid catalyst is used. Polyphosphoric acid is a common and effective catalyst for this reaction.[1][2][3]

  • Suboptimal Reaction Temperature: The reaction requires a specific temperature range to proceed efficiently. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can cause decomposition of reactants and products.

    • Recommendation: For reactions using polyphosphoric acid, maintaining a temperature of around 100°C is often optimal.[1] Careful monitoring and control of the reaction temperature are essential.

  • Inefficient Mixing: In heterogeneous reaction mixtures, such as those involving polyphosphoric acid, efficient stirring is necessary to ensure proper contact between the reactants and the catalyst.

    • Recommendation: Use a mechanical stirrer to ensure the reaction mixture is homogeneous.

Question: I am observing the formation of multiple spots on my TLC plate, indicating side products. What are these impurities and how can I minimize them?

Answer: The formation of side products is a common challenge. In the Fischer indole synthesis, these can include incompletely cyclized intermediates or products from rearrangement reactions.

  • Incomplete Cyclization: The hydrazone intermediate may not fully cyclize to the indole ring.

    • Recommendation: Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC).[1] If the reaction stalls, consider increasing the reaction time or temperature slightly.

  • Side Reactions: The strong acid and high temperatures can promote side reactions.

    • Recommendation: A careful and slow addition of the hydrazone to the pre-heated acid catalyst can help control the reaction and minimize the formation of side products.

Question: The work-up procedure is difficult, and I am losing a significant amount of product. How can I optimize the isolation and purification process?

Answer: The work-up for reactions involving polyphosphoric acid can be challenging due to its high viscosity.

  • Quenching: Slowly and carefully pouring the hot reaction mixture into a large volume of ice water is a standard procedure to precipitate the product and dilute the acid.[1]

    • Recommendation: Perform this step with vigorous stirring to ensure efficient precipitation and prevent the formation of large clumps.

  • Purification: The crude product is often a solid.

    • Recommendation: After filtration, wash the solid thoroughly with cold water to remove any remaining acid.[1] Recrystallization from a suitable solvent, such as ethanol, can be an effective method for purification. For more challenging separations, column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Fischer indole synthesis is a widely employed and reliable method. This typically involves the reaction of ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate with a strong acid catalyst like polyphosphoric acid (PPA).[2][3] This method has been reported to produce high yields, in some cases exceeding 90%.[1]

Q2: Are there alternative, more environmentally friendly catalysts for this synthesis?

A2: Yes, research has explored the use of solid acid catalysts like Amberlyst 15, often in conjunction with microwave irradiation. This approach can offer advantages such as easier separation of the catalyst from the reaction mixture and potentially milder reaction conditions, contributing to a more sustainable process.[4]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[1] By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.

Q4: What are the expected physical properties of this compound?

A4: this compound is typically a yellow to brown powder.[1][5]

Quantitative Data Summary

ParameterFischer Indole Synthesis (PPA)Fischer Indole Synthesis (Amberlyst 15/Microwave)
Starting Material Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionateβ-nitroacrylates and arylhydrazines
Catalyst Polyphosphoric Acid (PPA)Amberlyst 15
Temperature 100 °C90 °C
Reaction Time 2 hours4 hours
Reported Yield 90.2%54%
Reference [1][4]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis using Polyphosphoric Acid

This protocol is based on a commonly cited method for the synthesis of this compound.[1]

Materials:

  • Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate

  • Polyphosphoric acid (PPA)

  • Ice water

  • Vacuum filtration apparatus

  • Drying oven

Procedure:

  • In a dry three-necked flask equipped with a mechanical stirrer, add polyphosphoric acid (110 g).

  • Slowly heat the PPA to 100°C with stirring.

  • Once the temperature is stable, slowly add ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate (10 g, 0.042 mol) to the hot PPA.

  • Maintain the reaction mixture at 100°C for 2 hours, continuing to stir.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into a large beaker containing ice water with vigorous stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the filter cake with cold water.

  • Dry the resulting green solid product in a vacuum drying oven to obtain this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_ppa 1. Heat PPA to 100°C add_hydrazone 2. Add Hydrazone prep_ppa->add_hydrazone react 3. Stir at 100°C for 2h add_hydrazone->react monitor 4. Monitor by TLC react->monitor quench 5. Quench in Ice Water monitor->quench filter 6. Filter Solid quench->filter wash 7. Wash with Cold Water filter->wash dry 8. Dry Product wash->dry final_product final_product dry->final_product Ethyl 5-nitroindole- 2-carboxylate troubleshooting_yield cluster_purity Reactant Purity cluster_conditions Reaction Conditions cluster_completion Reaction Completion start Low Yield? check_purity Check Purity of Hydrazone & Catalyst start->check_purity Yes purify Purify/Use Fresh Reactants check_purity->purify Impure check_temp Verify Reaction Temperature (100°C) check_purity->check_temp Pure adjust_temp Adjust Temperature check_temp->adjust_temp Incorrect check_catalyst Check Catalyst Amount check_temp->check_catalyst Correct adjust_catalyst Ensure Correct Stoichiometry check_catalyst->adjust_catalyst Insufficient check_tlc Monitor by TLC for Complete Conversion check_catalyst->check_tlc Sufficient extend_time Increase Reaction Time check_tlc->extend_time Incomplete improved_yield Improved Yield check_tlc->improved_yield Complete

References

Technical Support Center: Purification of Crude Ethyl 5-nitroindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl 5-nitroindole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the typical characteristics of crude this compound?

A1: Crude this compound is often a yellow to brown powder.[1][2][3] The coloration can be indicative of impurities. The pure compound has a melting point in the range of 220-225 °C.[1][2][3][4][5]

Q2: What are the likely impurities in crude this compound?

A2: The common synthesis route is the Fischer indole synthesis, which involves the reaction of p-nitrophenylhydrazine with ethyl pyruvate.[6] Therefore, likely impurities include:

  • Unreacted starting materials: p-nitrophenylhydrazine and ethyl pyruvate.

  • Side-products from the cyclization reaction.

  • Polymeric materials formed during the reaction.

  • Residual acid catalyst if used in the synthesis.

Q3: What are the recommended methods for purifying crude this compound?

A3: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Q4: How can I assess the purity of my this compound?

A4: Purity can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests high purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value (220-225 °C) indicates high purity. Impure compounds typically exhibit a broad and depressed melting point range.[1][2][3][4][5]

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities.

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not dissolve in the hot solvent.

  • Cause: The solvent is not appropriate for the compound, or not enough solvent has been added.

  • Solution:

    • Ensure you are using a suitable solvent. For this compound, polar solvents like ethanol or ethyl acetate are good starting points.

    • Add more solvent in small portions to the heated mixture until the solid dissolves. Be careful not to add a large excess, as this will reduce your yield.[7]

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

  • Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too quickly. Oiling out can also occur if the compound is significantly impure.[8]

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.

    • Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling process.

    • If the problem persists, consider purifying by column chromatography first to remove the bulk of the impurities.

Problem 3: No crystals form upon cooling.

  • Cause: Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.[8][9]

  • Solution:

    • Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.

    • Add a seed crystal of the pure compound.

    • If crystals still do not form, evaporate some of the solvent to increase the concentration and allow the solution to cool again.[9]

Problem 4: The yield is very low.

  • Cause: Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during filtration.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.[7]

    • Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal formation.

    • Wash the collected crystals with a minimal amount of ice-cold solvent.[7]

Column Chromatography

Problem 1: The compound does not move from the origin on the TLC plate.

  • Cause: The solvent system (mobile phase) is not polar enough.

  • Solution: Increase the polarity of the mobile phase. For a common mobile phase like ethyl acetate/hexane, increase the proportion of ethyl acetate.

Problem 2: All spots run to the top of the TLC plate.

  • Cause: The mobile phase is too polar.

  • Solution: Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of hexane.

Problem 3: The spots on the TLC plate are streaking.

  • Cause: The compound is too polar for the stationary phase, the sample is overloaded, or the compound is acidic or basic.

  • Solution:

    • Add a small amount of a polar solvent like methanol to the mobile phase.

    • For acidic compounds, adding a small amount of acetic acid to the mobile phase can help.

    • Ensure the sample is not too concentrated when spotted on the TLC plate.

Problem 4: Poor separation of compounds on the column.

  • Cause: The chosen mobile phase does not have the optimal polarity to resolve the components.

  • Solution:

    • Optimize the solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound.

    • Use a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity.

Data Presentation

Purification MethodTypical RecoveryExpected PurityAdvantagesDisadvantages
Recrystallization 60-90%>98% (for crystalline solids)Simple, inexpensive, good for removing small amounts of impurities.Can be time-consuming, may not be effective for removing impurities with similar solubility.
Column Chromatography 50-80%>99%Highly effective for separating complex mixtures and closely related compounds.More complex, requires more solvent and materials, can be time-consuming.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should occur as the solution cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Determine a suitable mobile phase for column chromatography using TLC. A good starting point for this compound is a mixture of ethyl acetate and hexane. Adjust the ratio to achieve an Rf value of approximately 0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity if using a gradient. Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_decision Purification Choice cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_end Final Product Crude_Product Crude this compound TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Purity_Check Single major spot? TLC_Analysis->Purity_Check Recrystallize Recrystallization Purity_Check->Recrystallize Yes Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography No (multiple spots) Recrystallization_Troubleshooting Troubleshoot: - Oiling out - No crystals - Low yield Recrystallize->Recrystallization_Troubleshooting Pure_Product Pure Product Recrystallize->Pure_Product Recrystallization_Troubleshooting->Recrystallize Chromatography_Troubleshooting Troubleshoot: - Poor separation - Streaking - Compound stuck Column_Chromatography->Chromatography_Troubleshooting Column_Chromatography->Pure_Product Chromatography_Troubleshooting->Column_Chromatography

Caption: Troubleshooting workflow for the purification of crude this compound.

References

Technical Support Center: Synthesis of Ethyl 5-nitroindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-nitroindole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely used method is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed from the condensation of p-nitrophenylhydrazine and ethyl pyruvate. Polyphosphoric acid (PPA) is a commonly employed acid catalyst for this transformation.[1][2]

Q2: What are the critical parameters to control during the Fischer indole synthesis of this compound?

The Fischer indole synthesis is sensitive to reaction conditions. Key parameters to control include:

  • Temperature: The reaction temperature needs to be carefully controlled to prevent the formation of unwanted byproducts and decomposition.[3]

  • Acid Catalyst: The choice and concentration of the acid catalyst are crucial and often require empirical optimization.[1][3]

  • Purity of Starting Materials: Using high-purity p-nitrophenylhydrazine and ethyl pyruvate is essential to minimize side reactions.[3]

Q3: Why is my reaction yield low?

Low yields in the synthesis of this compound can be attributed to several factors:

  • Incomplete hydrazone formation: The initial condensation reaction between p-nitrophenylhydrazine and ethyl pyruvate may not have gone to completion.

  • Side reactions: The strongly acidic conditions and elevated temperatures can promote the formation of various byproducts. The electron-withdrawing nature of the nitro group can also influence the reaction pathway, potentially leading to lower yields.[3]

  • N-N bond cleavage: A known side reaction in the Fischer indole synthesis is the cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate, which can lead to the formation of aniline derivatives as byproducts.[3][4]

  • Product degradation: The desired product may be susceptible to degradation under the harsh reaction conditions if the reaction is prolonged or the temperature is too high.

Q4: What is the typical appearance of the crude and purified product?

The crude product is often a green or dark-colored solid.[5] After purification, this compound is typically a yellow to brown powder or crystalline solid.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solutions
Low or No Product Formation Ineffective acid catalysis.Optimize the amount of polyphosphoric acid (PPA). Ensure the PPA is fresh and has the correct consistency. Other acid catalysts like a mixture of acetic acid and hydrochloric acid can also be explored.
Low reaction temperature.Ensure the reaction is heated to the optimal temperature (typically around 100-120 °C for PPA) and maintained for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
Impure starting materials.Use freshly purified p-nitrophenylhydrazine and distilled ethyl pyruvate. Impurities can significantly impact the reaction outcome.[3]
Dark-Colored, Tarry Reaction Mixture Overheating or prolonged reaction time.Carefully control the reaction temperature and time. A darker color may indicate decomposition of the starting materials or product.
Presence of oxidizing impurities.Ensure all glassware is clean and free of oxidizing agents.
Multiple Spots on TLC of Crude Product Formation of byproducts.See the "Common Byproducts and Their Identification" section below.
Incomplete reaction.Allow the reaction to proceed for a longer duration or slightly increase the temperature, while monitoring by TLC.
Difficulty in Product Purification Presence of polar impurities.Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common purification method.
Presence of isomeric byproducts.Column chromatography on silica gel may be necessary to separate the desired product from closely related impurities. A typical eluent system could be a gradient of ethyl acetate in hexane.

Common Byproducts and Their Identification

While specific quantitative data for byproduct formation in this synthesis is not extensively published, based on the mechanism of the Fischer indole synthesis and the nature of the reactants, the following byproducts can be anticipated:

Byproduct Potential Reason for Formation Identification
p-Nitroaniline Cleavage of the N-N bond in the p-nitrophenylhydrazone intermediate under strong acid conditions.[3][4]Can be detected by TLC and LC-MS. It will have a different Rf value compared to the starting material and product.
Isomeric Nitroindoles Although the para-substitution of the nitro group directs the cyclization to the 5-position, minor amounts of other regioisomers (e.g., 7-nitroindole derivative) might form under certain conditions, though this is less likely.Can be identified by NMR spectroscopy, where the coupling patterns of the aromatic protons will differ from the 5-nitro isomer. LC-MS can also distinguish between isomers.
Polymeric/Tarry Materials Decomposition of starting materials or the product under the harsh acidic and high-temperature conditions.These are often insoluble, dark-colored materials that can be removed by filtration and washing.
Unreacted Starting Materials Incomplete reaction of p-nitrophenylhydrazine or ethyl pyruvate.Can be identified by comparing the crude reaction mixture with authentic standards of the starting materials on a TLC plate.

Experimental Protocols

Synthesis of this compound via Fischer Indole Synthesis

This protocol is adapted from established literature procedures.[5][7]

Materials:

  • p-Nitrophenylhydrazine

  • Ethyl pyruvate

  • Polyphosphoric acid (PPA)

  • Ice

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Hydrazone Formation (can be done in-situ or separately): In a round-bottom flask, dissolve p-nitrophenylhydrazine in a suitable solvent (e.g., ethanol). Add ethyl pyruvate dropwise to the solution while stirring. The hydrazone may precipitate out of the solution.

  • Cyclization: To the flask containing the hydrazone (or the mixture from the previous step after removing the solvent), add polyphosphoric acid.

  • Heat the mixture with stirring to 100-120 °C for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield this compound as a crystalline solid.[8]

Visualizing the Workflow

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of This compound check_sm Check Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up & Purification start->check_workup impure_sm Impure Starting Materials (p-nitrophenylhydrazine, ethyl pyruvate) check_sm->impure_sm suboptimal_conditions Suboptimal Conditions (Temp, Time, Catalyst) check_conditions->suboptimal_conditions side_reactions Side Reactions (N-N cleavage, etc.) check_conditions->side_reactions loss_during_workup Product Loss During Work-up/Purification check_workup->loss_during_workup solution_sm Purify Starting Materials (Recrystallize/Distill) impure_sm->solution_sm solution_conditions Optimize Temp, Time, & Catalyst Concentration suboptimal_conditions->solution_conditions solution_side_reactions Modify Conditions (Lower Temp, Different Catalyst) side_reactions->solution_side_reactions solution_workup Optimize Extraction & Recrystallization loss_during_workup->solution_workup

Caption: A decision tree for troubleshooting low yields.

General Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Hydrazone Formation (p-nitrophenylhydrazine + ethyl pyruvate) B 2. Cyclization (with Polyphosphoric Acid) A->B C 3. Quenching (Pour onto ice) B->C D 4. Filtration & Washing C->D E 5. Recrystallization (e.g., Ethanol/Water) D->E F 6. Isolation of Pure Product E->F

Caption: A general workflow for the synthesis and purification.

References

Technical Support Center: Fischer Indole Synthesis of Nitroindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Fischer indole synthesis of nitroindoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of nitroindoles via the Fischer indole synthesis.

Question 1: Why is my Fischer indole synthesis of a nitroindole resulting in very low yield or failing completely?

Answer: The synthesis of nitroindoles using the Fischer method is notoriously challenging, and low yields are a common issue. The primary reason is the presence of the electron-withdrawing nitro group on the phenylhydrazine ring. This group deactivates the aromatic ring, making the key[1][1]-sigmatropic rearrangement step of the mechanism more difficult and requiring harsher reaction conditions. These harsh conditions can, in turn, lead to the degradation of starting materials and products.[2]

Several factors can contribute to low yields or reaction failure:

  • Inappropriate Acid Catalyst: The choice of acid catalyst is critical. A catalyst that is too weak may not be sufficient to promote the reaction with the deactivated nitro-substituted phenylhydrazine. Conversely, a catalyst that is too strong, combined with high temperatures, can lead to excessive charring and byproduct formation.[3] Common catalysts include Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2][3][4][5] Experimentation with different catalysts and concentrations is often necessary.

  • Sub-optimal Temperature: High temperatures can lead to the formation of tar and polymeric byproducts, which complicates purification and reduces the yield.[3] However, due to the deactivating nature of the nitro group, higher temperatures are often required compared to the synthesis of indoles with electron-donating groups. Careful optimization of the temperature is crucial.

  • Decomposition of Intermediates: The nitro-substituted phenylhydrazone intermediates can be unstable under the strongly acidic and high-temperature conditions required for the reaction, leading to decomposition before cyclization can occur.[2]

  • Side Reactions: The presence of the nitro group can promote side reactions. While electron-donating groups on the carbonyl component are known to favor a competing N-N bond cleavage, the harsh conditions required for nitroindoles can also lead to various side products.[6]

Question 2: I am observing multiple spots on my TLC plate, and purification of my nitroindole is difficult. What are the likely byproducts?

Answer: The formation of multiple byproducts is a common challenge in the Fischer indole synthesis, especially under the harsh conditions required for nitroindoles. These byproducts can complicate purification. Common side products include:

  • Regioisomers: If you are using an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of regioisomeric nitroindoles.[6]

  • Tar and Polymeric Materials: The strongly acidic and often high-temperature conditions can cause polymerization and the formation of intractable tars.[3]

  • Aldol Condensation Products: The acidic conditions can promote the self-condensation of the starting ketone or aldehyde.[6]

  • Friedel-Crafts Type Products: The use of strong acids can sometimes lead to undesired electrophilic aromatic substitution reactions.[6]

  • Products from N-N Bond Cleavage: Although more common with electron-donating groups on the carbonyl component, the harsh conditions for nitroindole synthesis can still lead to some products arising from the cleavage of the N-N bond of the hydrazone intermediate.[6]

For purification, flash column chromatography on silica gel is often employed. A gradient elution system, for example, with ethyl acetate in hexanes, can be effective.[7] Due to the polar nature of the nitro group, a higher polarity eluent may be required compared to non-substituted indoles.

Question 3: Can the nitro group be accidentally reduced during the Fischer indole synthesis?

Answer: The standard acidic conditions of the Fischer indole synthesis are generally not reductive. However, if certain reagents are present or if specific workup procedures are used, reduction of the nitro group could potentially occur. It is more common to perform the Fischer indole synthesis to form the nitroindole first and then subsequently reduce the nitro group to an amine in a separate step if desired. Common methods for the reduction of nitroindoles include catalytic hydrogenation (e.g., H₂, Pd/C), or using reagents like sodium dithionite or stannous chloride.[8]

Quantitative Data Summary

The yields of Fischer indole synthesis for nitroindoles are highly dependent on the substrates and reaction conditions. The following table summarizes some reported yields for the synthesis of various nitroindoles.

Phenylhydrazine DerivativeCarbonyl CompoundCatalyst/SolventTemperature (°C)Time (h)ProductYield (%)Reference
p-Nitrophenylhydrazine HClIsopropyl methyl ketoneAcetic AcidReflux1.52,3,3-Trimethyl-5-nitroindolenine10[2]
p-Nitrophenylhydrazine HClIsopropyl methyl ketoneAcetic Acid/HClReflux42,3,3-Trimethyl-5-nitroindolenine30[2]
p-NitrophenylhydrazinePropanal85% H₃PO₄/Toluene90-100103-Methyl-5-nitroindole85[9]
N-Methyl-m-nitrophenylhydrazinePropanal85% H₃PO₄/Toluene90-100101,3-Dimethyl-4-nitroindole & 1,3-Dimethyl-6-nitroindole90 (mixture)[9]
N-Methyl-p-nitrophenylhydrazinePropanal85% H₃PO₄/Toluene90-100101,3-Dimethyl-5-nitroindole92[9]

Experimental Protocols

General Procedure for the Fischer Synthesis of Nitroindoles (Adapted from Katritzky et al., 1991) [9]

This protocol describes an improved method for the synthesis of nitroindoles, which addresses the low yields often encountered.

1. Reaction Setup:

  • A mixture of the appropriate N-methyl-nitrophenylhydrazine (1 equivalent), propanal (1.2 equivalents), 85% phosphoric acid, and toluene is prepared in a reaction vessel equipped with a mechanical stirrer and a reflux condenser.

2. Reaction Execution:

  • The mixture is vigorously stirred at 90-100°C for a specified period (e.g., 2 hours).

  • After the initial heating period, the reddish toluene phase is separated.

  • Fresh toluene is added to the reaction mixture, and stirring at 90-100°C is continued for another period (e.g., 4 hours).

  • This process of separating the toluene phase and adding fresh solvent can be repeated to drive the reaction to completion.

3. Work-up and Purification:

  • The combined toluene extracts are dried over anhydrous sodium carbonate (Na₂CO₃).

  • The solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or hexane/ethanol) to yield the pure nitroindole.

Visualizations

Experimental Workflow for Nitroindole Synthesis

experimental_workflow start Start reactants Combine Nitrophenylhydrazine, Ketone/Aldehyde, Acid Catalyst, and Solvent start->reactants reaction Heat and Stir (e.g., 90-100 °C) reactants->reaction monitoring Monitor Reaction (TLC) reaction->monitoring monitoring->reaction Incomplete workup Cool, Neutralize, and Extract monitoring->workup Complete purification Purify Crude Product (Column Chromatography or Recrystallization) workup->purification product Pure Nitroindole purification->product

Caption: A generalized experimental workflow for the Fischer indole synthesis of nitroindoles.

Troubleshooting Decision Tree for Low Yields

troubleshooting_tree start Low Yield or Reaction Failure check_catalyst Is the acid catalyst appropriate? start->check_catalyst check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes optimize_catalyst Screen different Brønsted and Lewis acids (e.g., PPA, ZnCl₂). Vary catalyst concentration. check_catalyst->optimize_catalyst No tarring Is there significant tar formation? check_temp->tarring Yes optimize_temp Gradually increase temperature. If tarring occurs, reduce temperature. check_temp->optimize_temp No check_purity Are starting materials pure? purify_reagents Purify phenylhydrazine and carbonyl compound before use. check_purity->purify_reagents No tarring->check_purity No reduce_temp Lower the reaction temperature. Consider a milder catalyst. tarring->reduce_temp Yes

Caption: A decision tree to troubleshoot low yields in the Fischer synthesis of nitroindoles.

References

Improving solubility of Ethyl 5-nitroindole-2-carboxylate for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and experimental protocols to address solubility challenges encountered when using Ethyl 5-nitroindole-2-carboxylate in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of this compound?

A1: this compound is typically a yellow to brown powder.[1][2][3] It has a high melting point, in the range of 220-225 °C.[1][2][4] Its solubility in water is described as negligible.[1][2][5]

Q2: My this compound is not dissolving in a common non-polar solvent for my reaction. Why is this happening?

A2: This is a common issue. The insolubility likely stems from the compound's high crystallinity and polarity, conferred by the nitro group and the indole ring's hydrogen-bonding capability. Solvents like dichloromethane (DCM), diethyl ether, or hexane are often poor choices for this substrate. For similar sluggish reactions involving nitroindoles, switching to a solvent with higher solubilizing power, such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), is recommended.[6]

Q3: What are the initial steps to improve the solubility of this compound for a reaction?

A3: The most direct approaches involve solvent selection and temperature adjustment.

  • Solvent Screening: Start by testing solubility in more polar, aprotic solvents. Solvents like DMF, Dimethyl sulfoxide (DMSO), NMP, or Tetrahydrofuran (THF) are excellent candidates.

  • Temperature Increase: Gently heating the mixture can significantly increase the solubility of many solids.[7] For related indole coupling reactions, heating to 40-50 °C has been shown to improve conversion rates, which is often linked to improved solubility.[6]

Q4: What is a co-solvent and how can it help my reaction?

A4: A co-solvent is a small amount of a secondary solvent added to the primary reaction solvent to increase the solubility of a reactant.[8] This is a highly effective technique for poorly soluble drugs and intermediates.[9] For instance, you could dissolve the this compound in a minimum amount of DMF or DMSO and then add this solution to your main reaction mixture. Water-miscible organic solvents like THF and acetone have proven effective as co-solvents in aqueous reaction media.[10]

Q5: Can I simply heat the reaction to dissolve the compound? What are the risks?

A5: Increasing the temperature is a valid strategy, as the dissolution of most solids is an endothermic process, meaning solubility increases with temperature.[11][12] However, exercise caution. The N-H of the 5-nitroindole is acidic, and high temperatures, especially in the presence of a strong base, can lead to decomposition or unwanted side reactions.[6] It is crucial to first determine the thermal stability of your reactants under the proposed conditions. A modest increase to 40-60 °C is often a safe starting point.

Q6: Are there more advanced techniques if co-solvents and heating are insufficient?

A6: Yes, while less common for routine synthesis, several advanced methods exist, primarily in pharmaceutical formulation. These include physical modifications like reducing particle size (micronization) to increase surface area or creating solid dispersions where the compound is dispersed within a hydrophilic carrier matrix.[9][13][14] For most synthetic applications, however, optimizing the solvent system and temperature is the most practical approach.

Data Presentation

Solvent Selection Guide for this compound

The table below summarizes the properties of common organic solvents and their likely suitability for dissolving this compound, based on general principles of solubility.

SolventFormulaBoiling Point (°C)Dielectric Constant (Polarity)Suitability & Comments
Dimethylformamide (DMF)C₃H₇NO15338.3Highly Recommended. Aprotic, highly polar. Excellent for dissolving many poorly soluble polar compounds.[6]
Dimethyl Sulfoxide (DMSO)C₂H₆OS18947.0Highly Recommended. Aprotic, highly polar. Strong solubilizing power, but can be difficult to remove.
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO20232.2Recommended. Similar to DMF, with a higher boiling point. Good for higher temperature reactions.[6]
Tetrahydrofuran (THF)C₄H₈O667.5Good. Moderately polar. Can be effective on its own or as a co-solvent.[10]
AcetoneC₃H₆O5621.0Fair to Good. A polar, aprotic solvent. May work for moderate concentrations, also useful as a co-solvent.[10]
AcetonitrileC₂H₃N8236.6Fair. Polar, aprotic. May require heating to achieve desired concentration.
Ethyl AcetateC₄H₈O₂776.0Poor to Fair. Limited polarity. Likely to have low solubility at room temperature.
Dichloromethane (DCM)CH₂Cl₂409.1Poor. Often insufficient polarity for this substrate.
TolueneC₇H₈1112.4Very Poor. Non-polar. Unlikely to be an effective solvent.

Data sourced from a common table of solvent properties.[15]

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To empirically determine the best solvent for this compound from a selection of candidates.

Methodology:

  • Weigh 5 mg of this compound into several individual small, dry vials.

  • To each vial, add 0.1 mL of a different test solvent (e.g., DMF, DMSO, THF, Acetonitrile, Ethyl Acetate).

  • Agitate the vials at room temperature for 2-3 minutes (e.g., using a vortex mixer).

  • Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

  • For any vials where the compound is not fully dissolved, gently heat the mixture to 40-50 °C for 5 minutes.

  • Cool to room temperature and observe if the compound remains in solution or precipitates. This will identify the most effective solvent system for your reaction conditions.

Protocol 2: Using a Co-Solvent to Improve Solubility

Objective: To perform a reaction where the substrate has poor solubility in the primary reaction solvent.

Methodology:

  • In a separate, small flask, add the this compound.

  • Add the minimum volume of a strong, compatible solvent (the "co-solvent," identified from Protocol 1, e.g., DMF) required to fully dissolve the substrate. This may require gentle warming.

  • In the main reaction vessel, combine all other reagents and the primary reaction solvent.

  • Once the main reaction mixture is prepared and at the desired initial temperature, add the concentrated solution of this compound dropwise with vigorous stirring.

  • Proceed with the reaction as planned. This technique maintains a homogeneous solution, which is critical for reaction kinetics.

Visualizations

Troubleshooting Workflow for Solubility Issues start Start: Compound is insoluble in primary solvent q1 Is the solvent polar aprotic (e.g., DMF, DMSO)? start->q1 solv_screen Action: Perform solvent screen (See Protocol 1) q1->solv_screen No q3 Have you tried modest heating? (40-60 °C) q1->q3 Yes q2 Did a suitable solvent emerge? solv_screen->q2 use_new_solv Solution: Switch reaction to the new solvent q2->use_new_solv Yes, and it's a suitable primary solvent use_cosolv Solution: Use the effective solvent as a co-solvent (See Protocol 2) q2->use_cosolv Yes, but it's not a suitable primary solvent q2->q3 No success Success: Reaction is homogeneous use_new_solv->success use_cosolv->success heat Action: Gently heat and stir the reaction mixture q3->heat No q3->success Yes q4 Did the compound dissolve and remain in solution? heat->q4 q4->use_cosolv No, it precipitates on cooling q4->success Yes fail Issue Persists: Consider advanced methods or reaction redesign

Caption: A workflow to guide researchers in troubleshooting solubility issues.

Key Factors Influencing Solubility center Solubility sub_props Solute Properties center->sub_props solv_props Solvent Properties center->solv_props ext_cond External Conditions center->ext_cond polarity_sub Polarity (Nitro Group) sub_props->polarity_sub crystal Crystal Lattice Energy (High M.P.) sub_props->crystal h_bond_sub H-Bonding (N-H) sub_props->h_bond_sub polarity_solv Polarity (Dielectric) solv_props->polarity_solv h_bond_solv H-Bonding Ability solv_props->h_bond_solv temp Temperature ext_cond->temp pressure Pressure (Mainly for gases) ext_cond->pressure

Caption: Logical diagram showing factors that determine solubility.

References

Technical Support Center: Scale-Up of Ethyl 5-Nitroindole-2-carboxylate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of Ethyl 5-nitroindole-2-carboxylate. The information is designed to be a practical resource for professionals in research and drug development.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the scale-up of this compound synthesis.

Issue 1: Low Yield Upon Scale-Up

Question: We achieved a high yield in our lab-scale synthesis (10 g), but the yield dropped significantly when we scaled up to 1 kg. What are the potential causes and how can we troubleshoot this?

Answer:

A drop in yield during scale-up is a common challenge. Several factors can contribute to this issue:

  • Inefficient Heat Transfer: The Fischer indole synthesis is often exothermic. On a larger scale, inefficient heat dissipation can lead to localized "hot spots," causing decomposition of starting materials and product, which results in the formation of tar-like byproducts.

    • Troubleshooting:

      • Ensure your reactor has adequate cooling capacity.

      • Monitor the internal reaction temperature closely.

      • Consider a slower, controlled addition of the hydrazone to the hot acid to manage the exotherm.

  • Poor Mixing: In larger reactors, achieving homogenous mixing of the viscous polyphosphoric acid (PPA) and reactants can be difficult. This can lead to localized areas of high reactant concentration and side reactions.

    • Troubleshooting:

      • Use a powerful overhead stirrer with an appropriately designed impeller to ensure efficient mixing.

      • Consider adding a co-solvent like toluene to reduce the viscosity of the reaction mixture, though this may require adjusting the reaction temperature and time.

  • Impurity Profile of Starting Materials: Impurities in larger batches of starting materials, which may have been negligible on a small scale, can interfere with the reaction.

    • Troubleshooting:

      • Ensure the purity of your starting materials (p-nitrophenylhydrazine and ethyl pyruvate) through appropriate analytical techniques (e.g., NMR, HPLC) before use.

Issue 2: Significant Tar and Polymer Formation

Question: Our large-scale reaction is producing a significant amount of dark, tarry material, making product isolation difficult and reducing the yield. How can we minimize this?

Answer:

Tar formation is a frequent problem in Fischer indole synthesis, often exacerbated by the strongly acidic conditions and high temperatures.

  • Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. While polyphosphoric acid is commonly used, other acids might offer better results on a larger scale.

    • Troubleshooting:

      • Alternative Brønsted Acids: Consider using sulfuric acid or p-toluenesulfonic acid. The optimal acid concentration will need to be determined empirically.

      • Lewis Acids: Lewis acids like zinc chloride (ZnCl₂) can sometimes be effective and may lead to cleaner reactions.

      • Solid Acid Catalysts: Using a solid acid catalyst, such as Amberlite IR-120, can simplify catalyst removal and potentially reduce side reactions. This approach offers environmental benefits by replacing corrosive mineral acids.

  • Temperature Control: Precise temperature control is crucial.

    • Troubleshooting:

      • Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.

      • Use a reactor with a heating/cooling jacket to ensure uniform temperature distribution.

  • Continuous Flow Synthesis: For industrial-scale production, transitioning from batch to continuous flow synthesis can significantly mitigate tar formation. The high surface-area-to-volume ratio in microreactors allows for superior heat transfer and precise temperature control, minimizing the formation of degradation products.

Issue 3: Difficulties in Product Purification

Question: We are struggling to purify the crude this compound on a large scale. Recrystallization results in significant product loss, and column chromatography is not practical for our batch size. What are our options?

Answer:

Purification is a major hurdle in scaling up this synthesis.

  • Recrystallization Optimization:

    • Troubleshooting:

      • Solvent Screening: The choice of recrystallization solvent is critical. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, consider screening solvents such as ethanol, ethyl acetate, or a mixture of dichloromethane and petroleum ether.

      • Controlled Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of impurities along with the product.

      • Anti-Solvent Addition: Consider using an anti-solvent. Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane) and then slowly add a solvent in which the product is insoluble (e.g., hexane or heptane) until precipitation occurs.

  • Slurry Washing:

    • Troubleshooting:

      • Instead of a full recrystallization, washing the crude solid with a suitable solvent can remove many impurities. The crude product can be stirred as a slurry in a solvent that dissolves the impurities but not the desired product. Cold ethanol or diethyl ether could be effective for this purpose.

  • Flash Chromatography (for moderately large scale):

    • Troubleshooting:

      • For purifications up to the kilogram scale, flash chromatography can be a viable option. A common mobile phase for compounds of similar polarity is a mixture of hexanes (or heptane) and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the Fischer indole synthesis of this compound?

A1: The yield can vary depending on the reaction conditions and scale. Lab-scale syntheses using polyphosphoric acid have been reported with yields as high as 90.2%.[1] A patent for a similar process reports a yield of 71.4%.[2] The choice of acid catalyst and reaction conditions will significantly impact the final yield.

Q2: Are there any safer alternatives to using polyphosphoric acid at an industrial scale?

A2: Yes, the high viscosity and corrosive nature of polyphosphoric acid present challenges for large-scale operations. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlite IR-120), are a promising alternative. They are non-corrosive, easily separable from the reaction mixture, and can often be regenerated and reused, making the process more environmentally friendly.

Q3: What are the main byproducts to expect in this synthesis?

A3: Besides tar and polymeric materials, potential byproducts can include regioisomers if the starting materials are not pure. In the Fischer indole synthesis, side reactions can also lead to the formation of other indole derivatives or degradation products, especially if the reaction temperature is not well-controlled.

Q4: Can this reaction be performed under solvent-free conditions?

A4: Yes, solvent-free Fischer indole synthesis has been reported and can be an attractive option for green chemistry. This approach typically involves heating the neat reactants with a solid acid catalyst or a Lewis acid. This can simplify the workup procedure and reduce waste.

Q5: What is the role of the nitro group in the starting material?

A5: The nitro group is a strong electron-withdrawing group. In the context of the Fischer indole synthesis, its presence on the phenylhydrazine ring can influence the electronic properties of the intermediate hydrazone and affect the ease of the cyclization step. It is also a key functional group for the final product, as this compound is an important intermediate in the synthesis of pharmaceuticals like the HIV reverse transcriptase inhibitor, Delavirdine.[1]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

MethodAcid CatalystSolventTemperature (°C)Time (h)ScaleYield (%)Reference
Fischer Indole SynthesisPolyphosphoric AcidNone100210 g90.2[1]
Fischer Indole SynthesisPolyphosphoric AcidToluene105 - 1150.517.5 g71.4[2]

Experimental Protocols

Protocol 1: Lab-Scale Fischer Indole Synthesis of this compound using Polyphosphoric Acid [1]

  • Reaction Setup: To a dry 500 mL three-necked flask equipped with a mechanical stirrer, add ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate (10 g, 0.042 mol).

  • Reagent Addition: Add polyphosphoric acid (110 g) to the flask.

  • Reaction: Slowly heat the mixture to 100 °C with mechanical stirring. Maintain this temperature for 2 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, stop heating and allow the mixture to cool to room temperature.

  • Quenching: Slowly and carefully pour the reaction mixture into a large amount of ice water to quench the reaction and precipitate the product.

  • Isolation: Collect the precipitate by filtration and wash the filter cake with cold water.

  • Drying: Dry the resulting solid product, this compound, in a vacuum drying oven. The reported yield for this procedure is 8.9 g (90.2%).[1]

Visualizations

experimental_workflow Experimental Workflow for Fischer Indole Synthesis start Start reactants 1. Add Hydrazone and Polyphosphoric Acid to Reactor start->reactants heating 2. Heat to 100°C with Stirring reactants->heating reaction 3. Maintain at 100°C for 2 hours heating->reaction monitoring 4. Monitor by TLC reaction->monitoring cooling 5. Cool to Room Temperature monitoring->cooling Reaction Complete quenching 6. Quench with Ice Water cooling->quenching filtration 7. Filter and Wash with Cold Water quenching->filtration drying 8. Dry Product in Vacuum Oven filtration->drying end End drying->end

Caption: Experimental workflow for the Fischer indole synthesis.

troubleshooting_workflow Troubleshooting Low Yield in Scale-Up start Low Yield at Scale check_temp Check Temperature Control and Heat Transfer start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_purity Analyze Starting Material Purity start->check_purity improve_cooling Improve Reactor Cooling/ Slower Reagent Addition check_temp->improve_cooling Poor Control improve_stirring Optimize Stirrer Design/ Consider Co-solvent check_mixing->improve_stirring Inefficient purify_sm Purify Starting Materials check_purity->purify_sm Impurities Detected end Improved Yield improve_cooling->end Resolved improve_stirring->end Resolved purify_sm->end Resolved

Caption: Troubleshooting workflow for low yield in scale-up.

References

Preventing side reactions during derivatization of Ethyl 5-nitroindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 5-nitroindole-2-carboxylate. Our aim is to help you anticipate and prevent common side reactions during derivatization, ensuring the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the derivatization of this compound?

A1: The primary side reactions encountered are:

  • Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid. This is particularly common during N-alkylation or N-acylation reactions that require basic catalysts.

  • Transesterification: When using alkoxide bases (e.g., sodium methoxide) in alcoholic solvents, transesterification can occur, replacing the ethyl group of the ester with the alkyl group from the alcohol.

  • C3-Acylation: During N-acylation, competitive acylation at the C3 position of the indole ring can occur, leading to a mixture of N-acylated and C3-acylated products.

  • Reduction of the Ester Group: During the reduction of the nitro group, harsh reducing agents can also reduce the ethyl ester to an alcohol.

  • Over-reduction of the Nitro Group: In attempts to form the amine, over-reduction can lead to undesired byproducts.

Q2: How can I selectively derivatize the indole nitrogen without affecting the ethyl ester group?

A2: To achieve selective N-derivatization, careful selection of reagents and reaction conditions is crucial. For N-alkylation, using a base like aqueous potassium hydroxide (KOH) in acetone has been shown to be effective while minimizing ester hydrolysis. For N-acylation, using milder bases such as N,N-diisopropylethylamine (DIPEA) or cesium carbonate (Cs₂CO₃) can favor N-acylation over competing side reactions.

Q3: What are the best methods to reduce the nitro group to an amine without cleaving the ester?

A3: Chemoselective reduction of the nitro group is key. Several methods are effective:

  • Tin(II) Chloride (SnCl₂·2H₂O): This is a mild and reliable reagent for reducing aromatic nitro groups in the presence of esters.

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate) is a common and effective method. Raney Nickel can also be used.

  • Iron in Acidic Media (Fe/HCl or Fe/Acetic Acid): This classical method is robust and generally does not affect ester groups.

  • Sodium Borohydride with a Transition Metal Salt (e.g., NaBH₄/FeCl₂): This system can provide high chemoselectivity for nitro group reduction.

Troubleshooting Guides

Problem 1: Low yield of N-alkylation product and presence of a more polar byproduct.

Possible Cause: Ester hydrolysis due to harsh basic conditions.

Solution:

  • Choice of Base and Solvent: Avoid strong alkoxide bases in alcoholic solvents. A preferred method is using aqueous potassium hydroxide in acetone. This system has been shown to give excellent yields for the N-alkylation of ethyl indole-2-carboxylate.

  • Reaction Temperature: Perform the reaction at room temperature to minimize hydrolysis.

  • Reaction Time: Monitor the reaction closely using TLC to avoid prolonged exposure to basic conditions after the starting material has been consumed.

Problem 2: Formation of a new ester byproduct during N-alkylation.

Possible Cause: Transesterification. This is highly likely if you are using an alkoxide base in an alcoholic solvent (e.g., NaOMe in methanol).

Solution:

  • Avoid Alkoxide/Alcohol Combinations: As documented, using sodium methoxide in methanol for the alkylation of ethyl indol-2-carboxylate leads to transesterification to the methyl ester instead of N-alkylation.

  • Use Alternative Base/Solvent Systems: Switch to non-alcoholic solvents and bases that do not participate in exchange reactions. Aqueous KOH in acetone is a proven alternative.

Problem 3: A mixture of N-acylated and C3-acylated products is obtained.

Possible Cause: The C3 position of the indole is also nucleophilic and can compete with the indole nitrogen for the acylating agent.

Solution:

  • Use of Thioesters: Thioesters can be used as a stable acyl source for a highly chemoselective N-acylation of indoles.

  • Reaction Conditions: The choice of base and solvent can influence the regioselectivity. Milder conditions often favor N-acylation.

  • Protecting Groups: While more synthetically intensive, protection of the C3 position prior to N-acylation can be a strategy for complex molecules.

Problem 4: During the reduction of the nitro group, the ester functionality is also reduced.

Possible Cause: The reducing agent used is not chemoselective.

Solution:

  • Select a Mild and Chemoselective Reducing Agent:

    • SnCl₂·2H₂O: Highly effective for the selective reduction of aromatic nitro groups.

    • Catalytic Transfer Hydrogenation: Use Pd/C with a hydrogen donor like ammonium formate.

    • Fe/HCl or Fe/NH₄Cl: A classic and reliable method that is selective for the nitro group.

    • NaBH₄-FeCl₂: A newer system demonstrating good selectivity for nitro groups over esters.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and expected yields for the derivatization of indole-2-carboxylates based on literature data.

Table 1: N-Alkylation of Ethyl Indole-2-carboxylate

Alkylating AgentBaseSolventTime (h)Temperature (°C)Yield of N-alkylated Ester (%)Yield of Hydrolyzed Acid (%)Reference
Allyl Bromideaq. KOHAcetone220Excellent-
Benzyl Bromideaq. KOHAcetone220Excellent-
Amyl Bromideaq. KOHAcetone8Reflux-High
Allyl BromideNaOEtEthanol--LowModerate
Benzyl BromideNaOEtEthanol--ModerateModerate
Allyl/Benzyl BromideNaOMeMethanol--0 (Transesterification)-

Table 2: Chemoselective Reduction of Aromatic Nitro Compounds Containing Ester Groups

Reducing AgentSolvent(s)Typical Yield (%)Selectivity Notes
SnCl₂·2H₂OEthanol, Ethyl Acetate>90Excellent for nitro group reduction without affecting esters.
H₂/Pd-CMethanol, Ethanol>90Generally good, but over-reduction is possible.
Fe/HCl or Fe/NH₄ClWater, Ethanol>85Robust and highly selective for the nitro group.
NaBH₄/FeCl₂THFup to 96High chemoselectivity for nitro groups over esters.

Experimental Protocols

Protocol 1: N-Benzylation of this compound

  • To a solution of this compound (1.0 eq) in acetone, add aqueous potassium hydroxide (3.0 eq).

  • Stir the mixture at 20°C.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at 20°C for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Reduction of the Nitro Group

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting Ethyl 5-aminoindole-2-carboxylate by column chromatography.

Visualized Workflows and Pathways

Reaction_Pathway This compound This compound N_Alkylation N-Alkylation (e.g., R-X, Base) This compound->N_Alkylation N_Acylation N-Acylation (e.g., RCOCl, Base) This compound->N_Acylation Nitro_Reduction Nitro Reduction (e.g., SnCl2) This compound->Nitro_Reduction Desired_N_Alkyl N-Alkyl Product N_Alkylation->Desired_N_Alkyl Side_Hydrolysis Ester Hydrolysis N_Alkylation->Side_Hydrolysis [Strong Base] Side_Transester Transesterification N_Alkylation->Side_Transester [Alkoxide/Alcohol] Desired_N_Acyl N-Acyl Product N_Acylation->Desired_N_Acyl Side_C3_Acyl C3-Acylation N_Acylation->Side_C3_Acyl [Competing Reaction] Desired_Amine 5-Amino Product Nitro_Reduction->Desired_Amine

Caption: Reaction pathways for the derivatization of this compound.

Troubleshooting_Workflow start Low Yield or Unexpected Byproduct check_reaction Identify Derivatization Type start->check_reaction n_alkylation N-Alkylation Issue check_reaction->n_alkylation Alkylation n_acylation N-Acylation Issue check_reaction->n_acylation Acylation reduction Reduction Issue check_reaction->reduction Reduction hydrolysis_q Polar Byproduct? n_alkylation->hydrolysis_q c3_acyl_q Isomeric Mixture? n_acylation->c3_acyl_q ester_reduc_q Ester Reduced? reduction->ester_reduc_q transester_q New Ester Formed? hydrolysis_q->transester_q No solve_hydrolysis Suspect Hydrolysis: - Use aq. KOH/acetone - Lower temperature hydrolysis_q->solve_hydrolysis Yes solve_transester Suspect Transesterification: - Avoid alkoxide/alcohol - Use non-participating base/solvent transester_q->solve_transester Yes solve_c3_acyl Suspect C3-Acylation: - Use milder conditions - Consider thioester acylating agent c3_acyl_q->solve_c3_acyl Yes solve_ester_reduc Suspect Ester Reduction: - Use chemoselective reagent (e.g., SnCl2, Fe/HCl) ester_reduc_q->solve_ester_reduc Yes

Caption: Troubleshooting workflow for derivatization side reactions.

Technical Support Center: Catalyst Selection for Hydrogenation of Ethyl 5-nitroindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the catalytic hydrogenation of Ethyl 5-nitroindole-2-carboxylate to Ethyl 5-aminoindole-2-carboxylate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of this compound?

A1: The most commonly employed catalysts for the reduction of aromatic nitro groups to amines are Palladium on carbon (Pd/C), Raney Nickel (Raney Ni), and Platinum-based catalysts like Platinum dioxide (PtO₂). Each offers distinct advantages in terms of reactivity, selectivity, and cost.

Q2: Are there any potential side reactions to be aware of during the hydrogenation of this compound?

A2: Yes, several side reactions can occur. With highly active catalysts like Pd/C, over-reduction of the indole ring to an indoline or even a tetrahydroindole derivative is possible, especially under harsh conditions (high pressure and temperature). Additionally, if the molecule contains halogen substituents, dehalogenation can be a competing reaction, particularly with Pd/C. The choice of catalyst and careful control of reaction conditions are crucial to minimize these unwanted transformations.

Q3: My reaction is sluggish or incomplete. What are the possible causes?

A3: Incomplete or slow reactions can be attributed to several factors:

  • Catalyst activity: The catalyst may be old, poisoned, or improperly activated. Using a fresh batch of catalyst is recommended.

  • Hydrogen pressure: Insufficient hydrogen pressure can lead to slow reaction rates. Ensure your system is properly sealed and pressurized.

  • Solvent: The choice of solvent can impact the solubility of the starting material and the efficiency of the hydrogenation. Protic solvents like ethanol or methanol are commonly used.

  • Purity of starting material: Impurities in the this compound can poison the catalyst.

Q4: How do I choose the best catalyst for my specific application?

A4: The optimal catalyst depends on the specific requirements of your synthesis.

  • For high reactivity and general-purpose reduction: Pd/C is often the first choice due to its high activity.[1]

  • To avoid dehalogenation: If your substrate contains sensitive halogen atoms, Raney Nickel is often a better choice.[1]

  • For a milder reduction: Platinum-based catalysts like PtO₂ can be effective under milder conditions and may offer different selectivity profiles.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Low yield of the desired amine Incomplete reaction.- Increase reaction time. - Increase hydrogen pressure. - Use a fresh, more active catalyst.
Formation of byproducts.- See "Side Product Formation" below.
Side product formation (e.g., over-reduction of indole ring) Catalyst is too active or reaction conditions are too harsh.- Switch to a less active catalyst (e.g., from Pd/C to Raney Ni or PtO₂). - Reduce hydrogen pressure and/or reaction temperature. - Carefully monitor the reaction and stop it once the starting material is consumed.
Dehalogenation of the aromatic ring (if applicable) Pd/C is known to catalyze dehalogenation.- Use Raney Nickel as the catalyst.[1]
Reaction does not start or is very slow Inactive catalyst.- Ensure the catalyst is fresh and has been stored properly. - For Raney Ni, ensure it is properly activated.
Catalyst poisoning.- Purify the starting material to remove any potential catalyst poisons (e.g., sulfur compounds). - Use a higher catalyst loading.
Poor substrate solubility.- Choose a solvent in which the this compound is more soluble at the reaction temperature.
Difficulty in filtering the catalyst after the reaction Catalyst particles are too fine.- Filter the reaction mixture through a pad of Celite® to aid in the removal of the fine catalyst particles.

Data Presentation: Catalyst Performance Comparison

The following table summarizes typical conditions and reported yields for the hydrogenation of nitroarenes to anilines using different catalytic systems. Note that optimal conditions can vary depending on the specific substrate and experimental setup.

Catalyst Catalyst Loading (w/w %) Solvent Temperature (°C) Pressure (atm) Typical Yield (%) Key Considerations
10% Pd/C 5-10%Ethanol, Methanol25-601-4>90Highly active, may cause over-reduction or dehalogenation.
Raney® Ni 10-20%Methanol, Ethanol25-801-5080-90Good for substrates with halogens; requires careful handling (pyrophoric).[1][2]
PtO₂ (Adams' catalyst) 1-5%Acetic Acid, Ethanol25-501-3>90Effective under mild conditions, can be used in acidic media.[3]

Disclaimer: The data presented is compiled from various sources and should be used as a general guideline. Actual results may vary.

Experimental Protocols

General Protocol for Hydrogenation using Pd/C
  • Reactor Setup: To a hydrogenation vessel, add this compound and a suitable solvent (e.g., ethanol or methanol).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10% by weight of the substrate) to the mixture.

  • Inerting: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the desired pressure (typically 1-4 atm, or use a hydrogen-filled balloon for atmospheric pressure).

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 25-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 5-aminoindole-2-carboxylate. The product can be further purified by recrystallization or column chromatography if necessary.

General Protocol for Hydrogenation using Raney® Nickel
  • Catalyst Preparation: Use commercially available Raney® Nickel as a slurry in water or ethanol. Wash the catalyst with the reaction solvent to remove water if necessary. Caution: Raney® Nickel is pyrophoric and must be handled with care under an inert atmosphere.

  • Reactor Setup: In a hydrogenation vessel under an inert atmosphere, add the slurry of Raney® Nickel (10-20% by weight of the substrate).

  • Reactant and Solvent Addition: Add a solution of this compound in a suitable solvent (e.g., methanol or ethanol). For transfer hydrogenation, a hydrogen donor like formic acid can be added.[2]

  • Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (1-50 atm).

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 25-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Allow the Raney® Nickel to settle and decant the solution, or carefully filter the mixture through a pad of Celite® under an inert atmosphere.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

Visualizations

Catalyst_Selection_Workflow Start Start: Hydrogenation of This compound CheckHalogens Does the substrate contain halogen atoms? Start->CheckHalogens SelectRaneyNi Consider Raney Ni to avoid dehalogenation CheckHalogens->SelectRaneyNi Yes SelectPdC Select 10% Pd/C for high activity CheckHalogens->SelectPdC No CheckSensitivity Is the indole ring sensitive to over-reduction? SelectRaneyNi->CheckSensitivity SelectPdC->CheckSensitivity MildConditions Use mild conditions: - Lower H2 pressure - Lower temperature CheckSensitivity->MildConditions Yes RunReaction Perform Hydrogenation CheckSensitivity->RunReaction No ConsiderPtO2 Consider PtO2 for milder reduction MildConditions->ConsiderPtO2 ConsiderPtO2->RunReaction AnalyzeResults Analyze reaction completion and purity (TLC, LC-MS) RunReaction->AnalyzeResults Troubleshoot Troubleshoot if necessary: - Incomplete reaction - Side products AnalyzeResults->Troubleshoot Issues Product Desired Product: Ethyl 5-aminoindole-2-carboxylate AnalyzeResults->Product Complete & Pure Troubleshoot->Start Re-evaluate

Caption: Catalyst selection workflow for the hydrogenation.

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions StartingMaterial This compound OverReduced Over-reduction Product (Indoline derivative) StartingMaterial->OverReduced Excess H₂ Harsh Conditions Dehalogenated Dehalogenated Product (if applicable) StartingMaterial->Dehalogenated Pd/C with Halogens Catalyst H₂, Catalyst (Pd/C, Raney Ni, PtO₂) Nitroso Nitroso Intermediate Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine +2e⁻, +2H⁺ Product Ethyl 5-aminoindole-2-carboxylate (Desired Product) Hydroxylamine->Product +2e⁻, +2H⁺ Catalyst->Nitroso +2e⁻, +2H⁺

References

Technical Support Center: Monitoring the Synthesis of Ethyl 5-nitroindole-2-carboxylate by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Thin-Layer Chromatography (TLC) to monitor the progress of the Fischer indole synthesis of Ethyl 5-nitroindole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor this reaction?

A1: TLC is a rapid and effective chromatographic technique used to qualitatively monitor the progress of the synthesis. It allows researchers to visualize the consumption of the starting material (ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate) and the formation of the product (this compound) over time. This helps in determining the reaction's endpoint, ensuring it has gone to completion before proceeding with the work-up.

Q2: How do I choose an appropriate solvent system (eluent) for the TLC analysis?

A2: The choice of solvent system is critical for achieving good separation of the starting material and the product. A common starting point for indole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. The polarity of the eluent should be adjusted to achieve a retention factor (Rf) of approximately 0.3-0.5 for the product. If the spots remain at the baseline, the eluent is not polar enough; if they travel with the solvent front, the eluent is too polar.

Q3: How can I visualize the spots on the TLC plate if the compounds are colorless?

A3: Indole derivatives are often UV-active due to their aromatic nature. The primary and non-destructive method for visualization is using a UV lamp (254 nm), where the compounds will appear as dark spots on a fluorescent green background. For enhanced or alternative visualization, chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose option that reacts with most organic compounds. For more specific visualization of the nitro group, a solution of stannous chloride followed by diazotization and coupling can be employed to yield colored spots.

Q4: What do the Rf values of the spots on the TLC plate indicate?

A4: The Retention factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. It is a measure of a compound's affinity for the stationary phase (the TLC plate) versus the mobile phase (the eluent). In a normal-phase TLC with a silica plate, more polar compounds will have a stronger interaction with the silica and thus will have lower Rf values. The product, this compound, is generally expected to be more polar than the starting hydrazone, and therefore should have a lower Rf value.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No spots are visible on the TLC plate. The sample may be too dilute.Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[1]
The compound may not be UV-active.Use a chemical stain for visualization, such as potassium permanganate or a nitro-specific stain.
The solvent level in the developing chamber was above the spotting line.Ensure the solvent level is below the baseline where the samples are spotted to prevent them from dissolving into the solvent pool.[1]
Spots are streaking or elongated. The sample is overloaded (too concentrated).Dilute the sample solution before spotting it on the TLC plate.[1]
The compound is highly polar or acidic/basic.Add a small amount of a modifier to the eluent. For acidic compounds, a few drops of acetic acid can help, while for basic compounds, triethylamine can be added.
The compound may be degrading on the silica plate.Consider using a different stationary phase, such as alumina TLC plates.
All spots remain at the baseline (Rf ≈ 0). The eluent is not polar enough.Increase the polarity of the solvent system by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).
All spots are at the solvent front (Rf ≈ 1). The eluent is too polar.Decrease the polarity of the solvent system by increasing the proportion of the less polar solvent (e.g., increase the amount of hexane in a hexane/ethyl acetate mixture).
Multiple, unexpected spots are observed. The reaction may be producing side products or impurities.The Fischer indole synthesis can sometimes be messy. Try to purify the hydrazone intermediate before the cyclization step. Adjusting reaction temperature or catalyst may also improve selectivity.
The TLC plate was contaminated.Handle the TLC plate only by the edges to avoid transferring oils from your fingers onto the adsorbent surface.

Experimental Protocol: TLC Monitoring

This protocol provides a general methodology for monitoring the synthesis of this compound.

1. Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent (e.g., Hexane:Ethyl Acetate mixture)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

  • Reaction mixture aliquots

  • Starting material standard (ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate)

  • Product standard (this compound), if available

2. Procedure:

  • Prepare the Developing Chamber: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and close the chamber to allow the atmosphere to saturate with solvent vapors.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the points for sample application.

  • Spot the Plate: Using a capillary tube, spot a small amount of the starting material standard, the reaction mixture, and the product standard (if available) on the designated points on the baseline. For the reaction mixture, it may be necessary to dilute a small aliquot with a suitable solvent (e.g., ethyl acetate) before spotting.

  • Develop the Plate: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the eluent level is below the baseline. Close the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, further visualization can be achieved by dipping the plate into a staining solution and gently heating.

  • Analyze the Results: Compare the spots of the reaction mixture to the standards. As the reaction progresses, the spot corresponding to the starting material should diminish in intensity, while the spot for the product should appear and intensify. The reaction is considered complete when the starting material spot is no longer visible. Calculate the Rf values for each spot.

Data Presentation

The following table provides example Rf values for the starting material and product. The optimal solvent system and resulting Rf values should be determined experimentally.

Compound Structure Example Solvent System Example Rf Value Visualization Method
Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propanoate (Starting Material)C₁₁H₁₃N₃O₄3:1 Hexane:Ethyl Acetate~0.6UV (254 nm), Yellowish spot
This compound (Product)C₁₁H₁₀N₂O₄3:1 Hexane:Ethyl Acetate~0.4UV (254 nm), Stains with KMnO₄

Experimental Workflow Diagram

TLC_Workflow TLC Monitoring Workflow for this compound Synthesis cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Developing Chamber prep_plate Prepare TLC Plate prep_chamber->prep_plate prep_sample Prepare Samples (Standards & Reaction Mixture) prep_plate->prep_sample spot_plate Spot Plate prep_sample->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize_uv Visualize under UV Light develop_plate->visualize_uv visualize_stain Stain Plate (Optional) visualize_uv->visualize_stain analyze_results Analyze Results & Calculate Rf visualize_stain->analyze_results decision Reaction Complete? analyze_results->decision workup Proceed to Work-up decision->workup Yes continue_reaction Continue Reaction & Re-sample decision->continue_reaction No continue_reaction->spot_plate

Caption: Workflow for TLC monitoring of the reaction.

References

Technical Support Center: Recrystallization of Ethyl 5-nitroindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of Ethyl 5-nitroindole-2-carboxylate. It is designed for researchers, scientists, and drug development professionals to assist in obtaining a high-purity product.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is crucial for its handling and characterization.

PropertyValueCitations
Molecular Formula C₁₁H₁₀N₂O₄[1]
Molecular Weight 234.21 g/mol [1]
Appearance Yellow to brown powder[1][2]
Melting Point 220-225 °C[1][2][3]
Water Solubility Negligible[1][2][3][4]

Recommended Recrystallization Protocol

While a specific, optimized protocol for this compound is not widely published, based on the recrystallization of similar nitroindole compounds, the following general procedure using an alcoholic solvent is recommended.[5][6][7]

Solvent Selection: Ethanol or methanol are suggested as primary solvents. For nitroaryl compounds, alcoholic solvents are often effective.[5] A solvent pair system, such as ethanol/water or ethyl acetate/hexane, may also be effective if single-solvent recrystallization is not optimal.

Procedure:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a small portion of the chosen solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point with stirring. Continue to add the solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[8] Do not disturb the flask during this initial cooling period.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Troubleshooting Guide

This section addresses common issues that may be encountered during the recrystallization of this compound.

Q1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent may be unsuitable.

  • Solution:

    • Ensure you are using a sufficient volume of solvent and that it is at its boiling point.

    • If the compound remains insoluble, a different solvent or a solvent mixture should be tested. Good starting points for nitroindole derivatives include ethanol, methanol, or ethyl acetate.[5][6][7]

Q2: No crystals form upon cooling.

  • Possible Causes:

    • Too much solvent was used, and the solution is not supersaturated.[9]

    • The solution is supersaturated, but crystallization has not been initiated.

  • Solutions:

    • If the solution is clear, try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[9]

    • Add a "seed crystal" of pure this compound if available.

    • If too much solvent was used, evaporate some of the solvent by gently heating the solution and then allow it to cool again.[9]

Q3: The product "oils out" instead of crystallizing.

  • Possible Causes:

    • The melting point of the compound is lower than the boiling point of the solvent, and the compound is coming out of a highly concentrated solution.

    • The presence of significant impurities can lower the melting point of the mixture.

  • Solutions:

    • Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation point and allow the solution to cool more slowly.[9]

    • Consider using a solvent with a lower boiling point.

    • If impurities are suspected, consider a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel.

Q4: The recrystallization yield is low.

  • Possible Causes:

    • Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[9]

    • The crystals were washed with solvent that was not sufficiently cold, causing some of the product to redissolve.

    • Premature crystallization occurred during hot filtration.

  • Solutions:

    • Minimize the amount of hot solvent used for dissolution.

    • Ensure the solvent used for washing the crystals is ice-cold.

    • To prevent premature crystallization during hot filtration, use a pre-heated funnel and filter the solution quickly.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance of pure this compound?

A: Pure this compound is typically a yellow to light brown powder or crystalline solid.[1][2]

Q: Is this compound soluble in water?

A: No, its solubility in water is negligible.[1][2][3][4] This is why quenching the synthesis reaction in ice water is an effective method for initial precipitation of the crude product.[10]

Q: What is a good starting point for a solvent system for recrystallization?

A: Based on data for similar compounds, ethanol or methanol are good single solvents to try first.[5][6][7] For a two-solvent system, a combination of a more polar solvent in which the compound is soluble when hot (like ethanol or ethyl acetate) and a less polar solvent in which it is less soluble (like water or hexane) can be effective.

Q: How can I check the purity of my recrystallized product?

A: The purity can be assessed by measuring the melting point and comparing it to the literature value (220-225 °C). A sharp melting point range close to the literature value indicates high purity.[1][2][3] Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for a more detailed purity analysis.

Recrystallization Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly to room temperature dissolve->cool crystals_form Crystals form? cool->crystals_form ice_bath Place in ice bath crystals_form->ice_bath Yes no_crystals No crystals form crystals_form->no_crystals No oils_out Product oils out crystals_form->oils_out Oils out filter_wash Filter and wash with cold solvent ice_bath->filter_wash pure_product Pure Product filter_wash->pure_product low_yield Low yield filter_wash->low_yield troubleshoot_no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Evaporate some solvent no_crystals->troubleshoot_no_crystals troubleshoot_oils_out Troubleshoot: - Reheat and add  more solvent - Use lower boiling  point solvent oils_out->troubleshoot_oils_out troubleshoot_low_yield Troubleshoot: - Minimize solvent volume - Use ice-cold  washing solvent low_yield->troubleshoot_low_yield troubleshoot_no_crystals->dissolve Retry troubleshoot_oils_out->dissolve Retry

Caption: A flowchart for troubleshooting common recrystallization issues.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Ethyl 5-nitroindole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 5-nitroindole-2-carboxylate serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, supported by experimental data and detailed protocols to aid in research and development.

Anticancer Activity: Targeting Oncogene Expression

Derivatives of this compound have emerged as promising anticancer agents, primarily through their ability to stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene.[1][2] This stabilization leads to the downregulation of c-Myc expression, a transcription factor implicated in up to 80% of human cancers, thereby inducing cell cycle arrest and apoptosis.[2] Furthermore, some 5-nitroindole-based compounds have been shown to elevate intracellular levels of reactive oxygen species (ROS), contributing to their cytotoxic effects against cancer cells.[2][3]

Comparative Anticancer Potency

The in vitro efficacy of pyrrolidine-substituted 5-nitroindole derivatives, synthesized from this compound, has been evaluated against the HeLa (human cervical cancer) cell line. The half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit cell proliferation by 50%, demonstrates the potent anticancer activity of these compounds.

Table 1: In Vitro Anticancer Activity of Pyrrolidine-Substituted 5-Nitroindole Derivatives against HeLa Cells. [2][3]

CompoundDerivative StructureIC50 (µM) against HeLa Cells
Derivative 5 5-Nitro-1-(3-(pyrrolidin-1-yl)propyl)-1H-indole5.08 ± 0.91
Derivative 7 Structure not fully specified5.89 ± 0.73
Cisplatin (Reference) Standard Chemotherapeutic~1.5 - 5 µM (literature values)
5-Fluorouracil (Reference) Standard Chemotherapeutic5.96 ± 0.33[4]
Mechanism of Anticancer Action: c-Myc Inhibition

The primary mechanism of anticancer action for these 5-nitroindole derivatives involves the targeting and stabilization of G-quadruplex DNA structures in the promoter region of the c-Myc oncogene. This interaction impedes the transcriptional machinery, leading to a decrease in c-Myc protein levels. The subsequent disruption of the cell cycle triggers the intrinsic apoptotic pathway.

c_Myc_Inhibition_Pathway cluster_0 Cellular Environment Derivative 5-Nitroindole Derivative G4 c-Myc Promoter G-Quadruplex Derivative->G4 Stabilizes Transcription c-Myc Transcription G4->Transcription Inhibits cMyc_mRNA c-Myc mRNA Transcription->cMyc_mRNA Ribosome Ribosome cMyc_mRNA->Ribosome cMyc_Protein c-Myc Protein Ribosome->cMyc_Protein Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation Promotes Apoptosis Apoptosis cMyc_Protein->Apoptosis Inhibits

Caption: c-Myc Inhibition Pathway by 5-Nitroindole Derivatives.

Antimicrobial Activity: Potential as Novel Antibacterials

While specific studies on the antimicrobial properties of this compound derivatives are limited, the broader class of nitro-containing heterocyclic compounds has well-documented antimicrobial activity. The nitro group is a key pharmacophore in several commercial antimicrobial drugs. The proposed mechanism often involves the reduction of the nitro group within the microbial cell to form reactive nitrogen species that are toxic to the microorganism.

Comparative Antimicrobial Potency

To provide a framework for comparison, the following table presents the Minimum Inhibitory Concentration (MIC) values for standard antibacterial and antifungal agents against common pathogens. Future studies on this compound derivatives can be benchmarked against these values.

Table 2: MIC Values of Standard Antimicrobial Agents. [5][6]

Antimicrobial AgentClassTarget OrganismMIC Range (µg/mL)
Ciprofloxacin FluoroquinoloneEscherichia coli0.004 - 1
Ciprofloxacin FluoroquinoloneStaphylococcus aureus0.12 - 2
Ampicillin PenicillinEscherichia coli2 - 8
Ampicillin PenicillinStaphylococcus aureus0.25 - 2
Nystatin PolyeneCandida albicans1 - 4
Fluconazole AzoleCandida albicans0.25 - 64
Experimental Workflow for Antimicrobial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a standard method to quantify the in vitro effectiveness of a potential antimicrobial agent. The broth microdilution method is a commonly used technique.

MIC_Workflow cluster_workflow Broth Microdilution MIC Assay Workflow prep Prepare Serial Dilutions of Test Compound in Broth inoculate Inoculate with Standardized Bacterial Suspension prep->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Visually Inspect for Turbidity (Bacterial Growth) incubate->read determine Determine MIC: Lowest Concentration with No Visible Growth read->determine

Caption: Workflow for MIC Determination.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

This compound is a known intermediate in the synthesis of anti-inflammatory and analgesic drugs.[7] Indole derivatives, in general, have been investigated for their anti-inflammatory properties, with some exhibiting inhibitory effects on key inflammatory mediators like cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.

Comparative Anti-inflammatory Potency

Quantitative data on the direct anti-inflammatory activity of this compound derivatives is not extensively available. However, the following table provides IC50 values for standard anti-inflammatory drugs against COX enzymes, which are primary targets in anti-inflammatory drug discovery. This serves as a benchmark for evaluating novel derivatives.

Table 3: In Vitro Inhibitory Activity of Standard Anti-inflammatory Drugs. [8][9][10][11]

CompoundTargetIC50 (µM)
Indomethacin COX-1~0.1 - 1
Indomethacin COX-2~1 - 10
Celecoxib COX-1>10
Celecoxib COX-2~0.04 - 0.8
Dexamethasone Glucocorticoid ReceptorIndirectly inhibits COX-2 expression
Mechanism of Anti-inflammatory Action: NF-κB Pathway Inhibition

A plausible mechanism for the anti-inflammatory activity of indole derivatives is the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting this pathway, the production of inflammatory cytokines and mediators can be suppressed.

NFkB_Inhibition_Pathway cluster_1 Inflammatory Signaling Cascade Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Induces Indole_Derivative Indole Derivative Indole_Derivative->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition by Indole Derivatives.

Experimental Protocols

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve of cell viability versus compound concentration.

Antimicrobial Activity: Broth Microdilution for MIC Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Bacterial Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2).

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing the COX enzyme (either COX-1 or COX-2) and arachidonic acid as the substrate.

  • Compound Incubation: Add various concentrations of the test derivative to the reaction mixture and incubate.

  • Reaction Measurement: The conversion of arachidonic acid to prostaglandin H2 (PGH2) is measured, often by quantifying the subsequent product prostaglandin E2 (PGE2) using an ELISA kit.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve of enzyme inhibition versus compound concentration.[1]

References

Comparative In Vitro Evaluation of Novel Compounds Derived from Ethyl 5-nitroindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of newly synthesized compounds from Ethyl 5-nitroindole-2-carboxylate reveals a promising landscape for the development of novel therapeutic agents. This guide presents a comparative in vitro evaluation of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. Detailed experimental protocols and mechanistic insights are provided to aid researchers in the fields of medicinal chemistry and drug discovery.

This compound serves as a versatile scaffold for the synthesis of a diverse range of bioactive molecules. The presence of the nitro group at the 5-position and the ester at the 2-position of the indole ring offers multiple sites for chemical modification, leading to the generation of novel derivatives with potential therapeutic applications. This report summarizes the in vitro biological activities of a series of such compounds, providing a comparative analysis of their efficacy.

Anticancer Activity

A significant focus of research on derivatives of this compound has been in the realm of oncology. Several synthesized compounds have demonstrated potent cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these derivatives involves the stabilization of G-quadruplex DNA structures in the promoter region of the c-Myc oncogene and the induction of reactive oxygen species (ROS), leading to apoptosis.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of the synthesized compounds was evaluated using the MTT assay against the HeLa (cervical cancer) cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in the table below.

Compound IDModificationTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Cpd-1 Pyrrolidine-substituted 5-nitroindoleHeLa5.08 ± 0.91[1]DoxorubicinNot Reported
Cpd-2 Pyrrolidine-substituted 5-nitroindoleHeLa5.89 ± 0.73[1]DoxorubicinNot Reported
Cpd-3 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneNon-small cell lung cancer (HOP-62)< 0.1[2]Not ReportedNot Reported
Cpd-4 Indole-2-carboxamide derivative (Va)Multiple cancer cell lines0.026[3]Erlotinib0.033[3]
Cpd-5 Thiazolyl-indole-2-carboxamide (6i)MCF-76.10 ± 0.4[4]DoxorubicinNot Reported
Cpd-6 Thiazolyl-indole-2-carboxamide (6v)MCF-76.49 ± 0.3[4]DoxorubicinNot Reported
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.[7]

  • Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[6]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

Signaling Pathways in Anticancer Activity

The anticancer effects of these this compound derivatives are primarily mediated through two interconnected pathways: inhibition of c-Myc transcription and induction of ROS-mediated apoptosis.

Certain derivatives bind to and stabilize the G-quadruplex structure in the promoter region of the c-Myc oncogene.[1][8][9] This stabilization acts as a transcriptional repressor, leading to the downregulation of c-Myc protein expression.[1][8] c-Myc is a key regulator of cell proliferation, and its inhibition leads to cell cycle arrest and apoptosis.

c_Myc_Pathway cluster_0 Cell Nucleus Synthesized_Compound Synthesized Compound cMyc_G4 c-Myc Promoter G-Quadruplex Synthesized_Compound->cMyc_G4 Transcription_Factors Transcription Factors cMyc_G4->Transcription_Factors Blocks Binding cMyc_Gene c-Myc Gene Transcription_Factors->cMyc_Gene Activates RNA_Polymerase RNA Polymerase cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Proliferation Proliferation cMyc_Protein->Proliferation Drives

Caption: Inhibition of c-Myc transcription by G-quadruplex stabilization.

Several of the synthesized compounds have been shown to increase the intracellular levels of reactive oxygen species (ROS).[1] Elevated ROS levels can induce oxidative stress, leading to damage of cellular components and the activation of apoptotic pathways.[10][11] This process often involves the activation of caspases, a family of proteases that execute the apoptotic program.

ROS_Apoptosis_Pathway Synthesized_Compound Synthesized Compound ROS Increased ROS Synthesized_Compound->ROS Mitochondria Mitochondria ROS->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: ROS-mediated intrinsic pathway of apoptosis.

Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have been explored for their potential as antimicrobial agents. The evaluation of these compounds against a panel of pathogenic bacteria and fungi has revealed promising activity for some derivatives.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy was determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDModificationTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Cpd-7 Nitrofuran derivative (3)Paracoccidioides brasiliensis0.48[12]Not ReportedNot Reported
Cpd-8 Nitrofuran derivative (9)Paracoccidioides brasiliensis0.48[12]Not ReportedNot Reported
Cpd-9 Nitrofuran derivative (8)Trichophyton rubrum0.98[12]Not ReportedNot Reported
Cpd-10 Nitrofuran derivative (12)Trichophyton rubrum0.98[12]Not ReportedNot Reported
Cpd-11 Nitrofuran derivative (13)Trichophyton rubrum0.98[12]Not ReportedNot Reported
Cpd-12 Nitrofuran derivative (1)Candida species3.9[12]Not ReportedNot Reported
Cpd-13 Nitrofuran derivative (5)Candida species3.9[12]Not ReportedNot Reported
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[13][14][15]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate containing appropriate growth medium.[16]

  • Inoculation: Inoculate each well with the standardized microbial suspension.[16]

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.[13]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds derived from this compound has also been investigated. The primary mechanism of action explored is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory activity was assessed by determining the IC50 values for the inhibition of COX-1, COX-2, and 5-LOX enzymes.

Compound IDModificationTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Cpd-14 Indoleacetic acidLOX42.98[17]Not ReportedNot Reported
Cpd-15 Indolebutyric acidLOX17.82[17]Not ReportedNot Reported
Cpd-16 Indole derivative (MAK01)COX-1314 (µg/mL)[18]IndomethacinNot Reported
Cpd-17 Indole derivative (MAK01)COX-2130 (µg/mL)[18]CelecoxibNot Reported
Cpd-18 Indole derivative (MAK01)5-LOX105 (µg/mL)[18]ZileutonNot Reported
Experimental Protocol: COX/LOX Inhibition Assay

The ability of the synthesized compounds to inhibit COX and LOX enzymes can be evaluated using commercially available inhibitor screening assay kits.[19][20][21]

  • Enzyme Preparation: Prepare the respective enzyme (COX-1, COX-2, or 5-LOX) according to the manufacturer's instructions.

  • Compound Incubation: Incubate the enzyme with various concentrations of the synthesized compounds.

  • Substrate Addition: Add the appropriate substrate (e.g., arachidonic acid) to initiate the enzymatic reaction.

  • Detection: Measure the product formation using a suitable detection method, such as colorimetry or fluorescence, as specified in the assay kit.[21]

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Experimental Workflow

The overall process for the synthesis and in vitro evaluation of these novel compounds is depicted in the following workflow diagram.

experimental_workflow Start Ethyl 5-nitroindole- 2-carboxylate Synthesis Chemical Synthesis of Novel Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Bioassays In Vitro Biological Assays Purification->Bioassays Anticancer Anticancer (MTT Assay) Bioassays->Anticancer Antimicrobial Antimicrobial (Broth Microdilution) Bioassays->Antimicrobial Anti_inflammatory Anti-inflammatory (COX/LOX Inhibition) Bioassays->Anti_inflammatory Data_Analysis Data Analysis (IC50 / MIC) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Conclusion Identification of Lead Compounds Data_Analysis->Conclusion

Caption: General workflow for synthesis and in vitro evaluation.

References

A Researcher's Guide to the Structural Validation of Ethyl 5-nitroindole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive overview of the analytical techniques used to validate the structure of Ethyl 5-nitroindole-2-carboxylate and its derivatives, complete with experimental protocols and comparative data from related compounds.

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are actively investigated for a wide range of therapeutic applications. This compound serves as a key intermediate in the synthesis of various biologically active molecules. Accurate structural confirmation is paramount to understanding structure-activity relationships (SAR) and ensuring the integrity of downstream biological studies. This guide outlines the standard analytical workflow for structural validation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Comparative Spectroscopic Data

While a comprehensive public dataset for this compound was not available at the time of this publication, the following tables present spectroscopic data for closely related indole-2-carboxylate derivatives. This information serves as a valuable reference for interpreting the spectra of novel derivatives.

Table 1: ¹H NMR Spectroscopic Data of Ethyl Indole-2-Carboxylate Derivatives

Compound/PositionH-3H-4H-6H-7-CH₂- (ester)-CH₃ (ester)NHOtherSolvent
Ethyl 5-chloro-1H-indole-2-carboxylate7.11 (d, J=1.2 Hz)7.63 (d, J=1.9 Hz)7.18 (dd, J=8.7, 2.1 Hz)7.35 (d, J=8.7 Hz)4.39 (q, J=7.1 Hz)1.40 (t, J=7.1 Hz)9.03 (br s)-CDCl₃
Ethyl 5-hydroxy-1H-indole-2-carboxylate6.94 (d, J=1.5 Hz)7.10 (d, J=2.3 Hz)6.85 (dd, J=8.6, 2.4 Hz)7.22 (d, J=8.6 Hz)4.34 (q, J=7.1 Hz)1.39 (t, J=7.1 Hz)8.74 (br s)5-OH: 4.85 (br s)DMSO-d₆
Methyl 1H-indole-2-carboxylate[1]7.18 (s)7.66 (d, J=7.8 Hz)7.27 (dd, J=7.2, 8.4 Hz)7.49 (d, J=8.4 Hz)3.88 (s, -OCH₃)-11.91 (s)H-5: 7.09 (dd, J=7.8, 7.2 Hz)DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of Ethyl Indole-2-Carboxylate Derivatives

Compound/PositionC-2C-3C-3aC-4C-5C-6C-7C-7aC=O-CH₂--CH₃Solvent
Ethyl 5-chloro-1H-indole-2-carboxylate130.3108.1128.4124.9125.7121.3112.8134.9161.961.214.4CDCl₃
Methyl 1H-indole-2-carboxylate[1]127.2108.3127.5122.5120.7125.1113.1137.9162.352.2 (-OCH₃)-DMSO-d₆

Table 3: Mass Spectrometry Data of Indole Derivatives

CompoundMolecular FormulaMolecular WeightIonization ModeKey Fragment Ions (m/z)
Ethyl 5-hydroxyindole-2-carboxylateC₁₁H₁₁NO₃205.21EI205 (M+), 160 ([M-OC₂H₅]⁺), 132, 104
Methyl 1H-indole-2-carboxylate[1]C₁₀H₉NO₂175.18ESI⁻173.9 ([M-H]⁻)

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible data for structural validation.

Synthesis of this compound

A common synthetic route to this compound involves the Fischer indole synthesis.[2]

  • Hydrazone Formation: Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate is prepared by the condensation of p-nitrophenylhydrazine with ethyl pyruvate.

  • Cyclization: The resulting hydrazone is cyclized in the presence of a strong acid catalyst, such as polyphosphoric acid, at elevated temperatures (e.g., 100 °C).[2]

  • Workup and Purification: The reaction mixture is cooled and quenched with ice water. The precipitated solid is collected by filtration, washed with water, and dried.[2] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

¹H NMR Data Acquisition (400 MHz Spectrometer):

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64

  • Spectral Width: 0-12 ppm

  • Relaxation Delay: 1-2 seconds

  • Temperature: 298 K

¹³C NMR Data Acquisition (100 MHz Spectrometer):

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Spectral Width: 0-200 ppm

  • Relaxation Delay: 2-5 seconds

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.

Data Acquisition (Electrospray Ionization - ESI):

  • Ionization Mode: Positive or negative, depending on the analyte's ability to be protonated or deprotonated.

  • Capillary Voltage: 3-4 kV

  • Source Temperature: 100-150 °C

  • Mass Range: m/z 50-500

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure.

Crystal Growth:

  • High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

Data Collection:

  • A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas.

  • The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.

Structure Solution and Refinement:

  • The collected data is processed to determine the unit cell dimensions and space group.

  • The structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the structural validation process.

structural_validation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Interpretation & Validation synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms xray X-ray Crystallography (if single crystals obtained) purification->xray interpretation Spectral Interpretation nmr->interpretation ms->interpretation xray->interpretation comparison Comparison with Expected Structure interpretation->comparison validation Structure Validated comparison->validation

Caption: A general workflow for the synthesis, purification, and structural validation of this compound derivatives.

logical_relationship cluster_structure Molecular Structure cluster_data Experimental Data functional_groups Functional Groups (-NO₂, -COOEt, Indole NH) nmr_shifts NMR Chemical Shifts & Coupling functional_groups->nmr_shifts influences ms_fragments MS Molecular Ion & Fragments functional_groups->ms_fragments directs fragmentation proton_environments Unique Proton Environments proton_environments->nmr_shifts determines carbon_skeleton Carbon Skeleton carbon_skeleton->nmr_shifts correlates with carbon_skeleton->ms_fragments fragments into xray_geometry X-ray Bond Lengths & Angles carbon_skeleton->xray_geometry defines

Caption: The logical relationship between the molecular structure of a derivative and the expected analytical data.

References

A Comparative Analysis of the Reactivity of Substituted Nitroindoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the reactivity of different substituted nitroindoles. It delves into their synthesis, reactivity in key chemical transformations, and their burgeoning role in anticancer drug discovery, supported by experimental data and detailed protocols.

The indole scaffold is a cornerstone in medicinal chemistry, and the introduction of a nitro group significantly modulates its electronic properties, opening up diverse avenues for functionalization. The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the indole ring, making it susceptible to nucleophilic attack, while also influencing the regioselectivity of electrophilic substitution and the reactivity of the nitro group itself towards reduction. This guide explores these facets to provide a comparative understanding of the reactivity of substituted nitroindoles.

I. Synthesis of Substituted Nitroindoles

The position of the nitro group on the indole ring is a critical determinant of its reactivity. Various synthetic strategies have been developed to access different nitroindole isomers.

A. Comparative Synthesis of Nitroindole Isomers

The synthesis of 4-, 5-, 6-, and 7-nitroindoles often starts from commercially available nitroanilines or by direct nitration of indole under carefully controlled conditions. The choice of synthetic route depends on the desired isomer and the availability of starting materials.

Nitroindole IsomerCommon Synthetic ApproachKey Considerations
3-Nitroindoles Direct electrophilic nitration of various indole derivatives using reagents like trifluoroacetyl nitrate.[1]This method is regioselective for the 3-position and tolerates a wide range of substituents on the indole ring.[1]
4-Nitroindole Often synthesized from 2-methyl-3-nitroaniline via the Reissert indole synthesis.Direct nitration of indole is not a practical route for the 4-isomer.
5-Nitroindole Direct nitration of indole, often leading to a mixture of isomers with 5-nitroindole being a major product.This is a commercially available and widely used isomer.
6-Nitroindole Can be synthesized from 4-chloro-2-nitroaniline through a multi-step sequence. The Vilsmeier-Haack reaction followed by a Henry reaction is one approach to introduce the C2-C3 bond.[2]The synthesis is more complex compared to the 5-isomer.
7-Nitroindole Typically synthesized by nitration of indoline followed by dehydrogenation to restore the indole ring. This prevents the more favorable nitration at the 3-position of indole.This method provides good yields of the 7-nitro isomer.
B. Experimental Protocols for Synthesis

Protocol 1: General Procedure for the Synthesis of 3-Nitroindoles via Electrophilic Nitration [1]

  • To a solution of the substituted indole (1.0 mmol) in a suitable solvent (e.g., acetonitrile), add ammonium tetramethyl nitrate (1.1 mmol).

  • Cool the mixture to 0-5 °C.

  • Slowly add a solution of trifluoroacetic anhydride (1.1 mmol) in the same solvent.

  • Stir the reaction at this temperature for a specified time (e.g., 4 hours), monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: Synthesis of 1-(3-chloropropyl)-5-nitro-1H-indole

  • To a solution of 5-nitroindole (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • Add 1-bromo-3-chloropropane (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Monitor the reaction by TLC. Upon completion, pour the mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1-(3-chloropropyl)-5-nitro-1H-indole.

II. Comparative Reactivity of Substituted Nitroindoles

The reactivity of substituted nitroindoles is primarily governed by the interplay between the electron-rich pyrrole ring and the electron-withdrawing nitro group on the benzene ring.

A. Electrophilic Aromatic Substitution

The indole nucleus is highly reactive towards electrophiles, with a strong preference for substitution at the C3 position. The presence of a nitro group on the benzene ring deactivates the entire molecule towards electrophilic attack, but the C3 position generally remains the most nucleophilic.

Qualitative Reactivity Comparison for Electrophilic Substitution:

  • Activating Substituents (e.g., -CH₃, -OCH₃) on the indole ring will increase the rate of electrophilic substitution.

  • Deactivating Substituents (e.g., -Cl, -Br) on the indole ring will decrease the rate.

  • The position of the nitro group also influences reactivity. A nitro group at the 5- or 7-position is expected to have a more pronounced deactivating effect on the pyrrole ring compared to a nitro group at the 4- or 6-position due to resonance effects.

B. Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group makes the benzene ring of nitroindoles susceptible to nucleophilic aromatic substitution, a reaction not typically observed for the parent indole. This reactivity is particularly pronounced when a good leaving group (e.g., a halogen) is present on the benzene ring, ortho or para to the nitro group.

Reactivity Trends in SNAr:

  • Leaving Group Ability: The rate of SNAr reactions generally follows the order F > Cl > Br > I. Although fluoride is the poorest leaving group in terms of acidity, its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and accelerating the rate-determining nucleophilic attack.

  • Position of the Nitro Group: The activating effect of the nitro group is most effective when it is positioned ortho or para to the leaving group, as it can stabilize the negative charge of the Meisenheimer intermediate through resonance. A meta-positioned nitro group has a much weaker activating effect.

  • Nature of the Nucleophile: Stronger nucleophiles will react faster. Common nucleophiles in SNAr reactions with nitroaromatics include amines, alkoxides, and thiolates.

Experimental Protocol: Kinetic Analysis of SNAr Reactions by UV-Vis Spectrophotometry

This protocol can be used to compare the rates of reaction of different halo-substituted nitroindoles with a given nucleophile.

  • Preparation of Solutions:

    • Prepare a stock solution of the halo-nitroindole in a suitable solvent (e.g., DMSO or acetonitrile).

    • Prepare a stock solution of the nucleophile (e.g., piperidine) in the same solvent.

  • Kinetic Measurement:

    • Set the UV-Vis spectrophotometer to scan a range of wavelengths to identify the λmax of the product.

    • In a cuvette, mix the halo-nitroindole solution with a large excess of the nucleophile solution (to ensure pseudo-first-order kinetics).

    • Immediately begin recording the absorbance at the λmax of the product at regular time intervals.

  • Data Analysis:

    • Plot absorbance versus time. The data should fit a first-order rate equation.

    • The pseudo-first-order rate constant (k_obs) can be determined from the slope of the plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile.

experimental_workflow_snar

Caption: Workflow for the kinetic analysis of SNAr reactions.

C. Reduction of the Nitro Group

The nitro group of substituted nitroindoles can be readily reduced to an amino group, which is a key transformation for the synthesis of various biologically active molecules. The ease of this reduction can be influenced by the substituents on the indole ring.

Common Reducing Agents and Selectivity:

  • Catalytic Hydrogenation (H₂/Pd-C): This is a very common and efficient method for the reduction of nitro groups. However, it can also reduce other functional groups like alkenes and alkynes, and can cause dehalogenation.

  • Transfer Hydrogenation (e.g., Hydrazine/Pd-C): This method can sometimes offer better selectivity, especially for substrates with reducible halogen substituents.

  • Metal/Acid (e.g., Sn/HCl, Fe/HCl): These are classical methods for nitro group reduction and are often used when catalytic hydrogenation is not suitable.

  • Sodium Dithionite (Na₂S₂O₄): A milder reducing agent that can be used in the presence of other sensitive functional groups.

Substituent Effects on Reduction Rate:

  • Electron-donating groups on the aromatic ring generally increase the rate of catalytic hydrogenation of the nitro group.

  • Electron-withdrawing groups on the aromatic ring generally decrease the rate of catalytic hydrogenation.

Experimental Protocol: Monitoring the Reduction of Nitroindoles by HPLC

  • Reaction Setup:

    • In a reaction vessel, dissolve the substituted nitroindole in a suitable solvent (e.g., ethanol or methanol).

    • Add the catalyst (e.g., 10% Pd/C).

    • Introduce the hydrogen source (either by bubbling H₂ gas or by adding a transfer hydrogenation agent like hydrazine hydrate).

  • Reaction Monitoring:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Filter the aliquot to remove the catalyst.

    • Dilute the aliquot with the mobile phase.

    • Inject the diluted sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

  • Data Analysis:

    • Monitor the disappearance of the starting nitroindole peak and the appearance of the corresponding aminoindole peak in the chromatogram.

    • By plotting the concentration of the starting material versus time, the reaction rate can be determined.

III. Biological Activity: Substituted Nitroindoles as Anticancer Agents

Substituted nitroindoles have garnered significant interest as potential anticancer agents. A prominent mechanism of action involves their interaction with G-quadruplex DNA structures in the promoter region of the c-Myc oncogene.

A. The c-Myc G-Quadruplex Signaling Pathway

The c-Myc oncogene is overexpressed in a majority of human cancers, making it an attractive therapeutic target. The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a four-stranded DNA structure known as a G-quadruplex. The formation and stabilization of this G-quadruplex act as a transcriptional repressor, downregulating the expression of c-Myc.

Several proteins are known to interact with the c-Myc promoter and modulate its activity:

  • NM23-H2: A nuclease that can resolve the G-quadruplex, leading to the duplex DNA form and subsequent transcriptional activation.

  • Sp1 and hnRNP K: Transcription factors that bind to the single-stranded DNA and activate c-Myc transcription.

  • Nucleolin and CNBP: Proteins that can bind to and stabilize the G-quadruplex structure, leading to the downregulation of c-Myc expression.

Substituted 5-nitroindoles have been shown to bind to and stabilize the c-Myc G-quadruplex, thereby inhibiting c-Myc transcription and inducing apoptosis in cancer cells.[3]

cMyc_pathway

Caption: Regulation of c-Myc expression by G-quadruplex formation.

B. Structure-Activity Relationship (SAR) and Quantitative Data

Studies on substituted 5-nitroindoles have provided valuable insights into their structure-activity relationships as c-Myc G-quadruplex binders and anticancer agents.

Compound IDStructure (Generic)Cancer Cell LineActivity (IC₅₀, µM)Key SAR Insights
Compound 5 5-Nitroindole with a pyrrolidine-propyl side chain at N1HeLa5.08 ± 0.91[3]The methylene-bridged pyrrolidine side chain is crucial for activity. The 5-nitro group enhances G-quadruplex binding compared to the 5-amino analogue.[3]
Compound 7 5-Nitroindole-3-carboxaldehyde derivativeHeLa5.89 ± 0.73[3]The substitution pattern on the 3-position influences the binding affinity and cytotoxic activity.
C. Experimental Protocols for Biological Evaluation

Protocol 3: Alamar Blue Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the substituted nitroindole and incubate for 48-72 hours.

  • Alamar Blue Addition: Add Alamar Blue reagent (10% of the culture volume) to each well and incubate for 2-4 hours.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 4: Thiazole Orange (TO) Displacement Assay for G-Quadruplex Binding

  • Preparation of G-Quadruplex DNA: Anneal the c-Myc G-quadruplex-forming oligonucleotide in a buffer containing potassium ions by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Assay Setup: In a 96-well black plate, add the folded c-Myc G-quadruplex DNA (e.g., 0.25 µM), Thiazole Orange (e.g., 0.5 µM), and varying concentrations of the nitroindole compound.

  • Incubation: Incubate the plate at room temperature for 5 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence of Thiazole Orange (λex = 501 nm, λem = 539 nm).

  • Data Analysis: The displacement of TO from the G-quadruplex by the nitroindole compound will result in a decrease in fluorescence. The binding affinity can be quantified from the dose-response curve.

IV. Conclusion

This guide provides a comparative overview of the reactivity of substituted nitroindoles, highlighting the influence of the nitro group and other substituents on their synthesis and chemical behavior. While directly comparative quantitative kinetic data remains an area for further research, the provided protocols offer a framework for generating such data. The significant anticancer activity of substituted nitroindoles, particularly through the stabilization of the c-Myc G-quadruplex, underscores their potential in drug discovery. The experimental methodologies detailed herein will aid researchers in the synthesis, evaluation, and optimization of novel nitroindole-based compounds for therapeutic applications.

References

Structure-Activity Relationship (SAR) of Ethyl 5-Nitroindole-2-carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Among its numerous derivatives, Ethyl 5-nitroindole-2-carboxylate and its analogs have emerged as a promising class of compounds with a wide spectrum of biological activities, including anticancer and antimicrobial properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data, to aid researchers in the design and development of more potent and selective drug candidates.

Anticancer Activity: Targeting the c-Myc Oncogene

Recent studies have highlighted the potential of this compound analogs as potent anticancer agents, with a notable mechanism of action involving the stabilization of G-quadruplex DNA structures in the promoter region of the c-Myc oncogene. The c-Myc protein is a key regulator of cell proliferation and is overexpressed in a majority of human cancers. By stabilizing the G-quadruplex, these indole derivatives can suppress c-Myc transcription, leading to cell cycle arrest and apoptosis.

A series of pyrrolidine-substituted 5-nitroindole derivatives have demonstrated significant cytotoxic activity against human cancer cell lines. The structure-activity relationship of these compounds reveals key insights into their anticancer potential.

Table 1: Anticancer Activity of Pyrrolidine-Substituted 5-Nitroindole Analogs against HeLa Cells [1]

Compound IDStructureR GroupIC50 (µM)
1 This compoundH> 50
2 5-Nitro-1-(3-(pyrrolidin-1-yl)propyl)-1H-indole3-(pyrrolidin-1-yl)propyl5.08 ± 0.91
3 N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine-CH2N(CH3)2 at C35.89 ± 0.73

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the HeLa cancer cell population.

The data clearly indicates that the introduction of a pyrrolidine-containing side chain at the N1 position of the indole ring significantly enhances the anticancer activity compared to the parent this compound. This suggests that the side chain plays a crucial role in the interaction with the c-Myc G-quadruplex.

Experimental Protocols

Synthesis of Pyrrolidine-Substituted 5-Nitroindole Analogs[1]

The synthesis of these analogs typically involves a nucleophilic substitution reaction. For instance, 5-nitro-1-(3-(pyrrolidin-1-yl)propyl)-1H-indole (Compound 2) is synthesized by reacting 5-nitro-1-(3-bromopropyl)-1H-indole with pyrrolidine in dry acetonitrile. The crude product is then purified using column chromatography.

In Vitro Anticancer Activity Assessment: MTT Assay[2][3][4][5][6]

The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another few hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.

Visualizing the SAR Workflow and Signaling Pathway

To better understand the process of SAR studies and the mechanism of action of these compounds, the following diagrams are provided.

SAR_Workflow General Workflow for SAR Studies cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assays (e.g., MTT, MIC) Purification->InVitro InVivo In Vivo Studies (Optional) InVitro->InVivo SAR_Analysis SAR Analysis InVitro->SAR_Analysis InVivo->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

cMyc_Signaling_Pathway Inhibition of c-Myc Transcription by Indole Analogs cluster_promoter c-Myc Promoter Region G4_DNA G-Quadruplex DNA cMyc_Transcription c-Myc Transcription G4_DNA->cMyc_Transcription Inhibits Duplex_DNA Duplex DNA Duplex_DNA->cMyc_Transcription Promotes Indole_Analog This compound Analog Indole_Analog->G4_DNA Stabilizes Transcription_Factors Transcription Factors Transcription_Factors->Duplex_DNA Binds to RNA_Polymerase RNA Polymerase II RNA_Polymerase->cMyc_Transcription Initiates Cell_Proliferation Cell Proliferation cMyc_Transcription->Cell_Proliferation Leads to Apoptosis Apoptosis cMyc_Transcription->Apoptosis Inhibition leads to

Caption: Proposed mechanism of c-Myc inhibition by indole analogs.

Antimicrobial Activity

While the primary focus of recent research has been on the anticancer properties of these analogs, the indole scaffold is also well-known for its antimicrobial potential. Further SAR studies are warranted to explore the structural modifications that could enhance activity against a broad spectrum of bacterial and fungal pathogens. Standard antimicrobial susceptibility testing methods, such as the broth microdilution assay, can be employed to determine the Minimum Inhibitory Concentration (MIC) of these compounds.

Experimental Protocol: Broth Microdilution Assay[7][8][9][10]
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The structure-activity relationship studies of this compound analogs have unveiled promising avenues for the development of novel anticancer therapeutics. The key structural modifications, particularly the introduction of substituted side chains at the indole nitrogen, have been shown to significantly impact their biological activity. The ability of these compounds to target the c-Myc G-quadruplex presents a targeted approach for cancer therapy. Future research should focus on expanding the library of these analogs and conducting comprehensive SAR studies to optimize their potency, selectivity, and pharmacokinetic properties. Furthermore, a systematic evaluation of their antimicrobial potential could lead to the discovery of new agents to combat infectious diseases. This guide serves as a foundational resource for researchers dedicated to advancing the therapeutic applications of indole-based compounds.

References

A Comparative Guide to the Cytotoxicity of Novel Compounds Derived from Ethyl 5-Nitroindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of novel compounds conceptually derived from Ethyl 5-nitroindole-2-carboxylate. The information presented is based on experimental data from peer-reviewed scientific literature, offering a valuable resource for those engaged in the discovery and development of new anticancer agents. The focus is on the cytotoxic effects against various cancer cell lines, the methodologies used for these assessments, and the underlying mechanisms of action.

Data Presentation: Comparative Efficacy of Novel 5-Nitroindole Derivatives

The following table summarizes the cytotoxic activity of three novel compounds based on the 5-nitroindole scaffold. This scaffold is accessible from this compound through synthetic modifications. The half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values are presented to facilitate a direct comparison of their potency against different human cancer cell lines.

Compound IDChemical NameCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Compound 1 Pyrrolidine-substituted 5-nitroindoleHeLa (Cervical)Alamar Blue5.08 ± 0.91[1][2]
Compound 2 Pyrrolidine-substituted 5-nitroindoleHeLa (Cervical)Alamar Blue5.89 ± 0.73[1][2]
Compound 3 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneHOP-62 (NSCLC)SRB< 0.01 (log10GI50 < -8.00)[3]

NSCLC: Non-Small Cell Lung Cancer

Experimental Protocols

Detailed methodologies for the key cytotoxicity assays cited in this guide are provided below. These protocols are essential for the replication and validation of the presented findings.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in a complete cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[3]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48 hours.

  • Cell Fixation: Fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with distilled water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assays

The following diagram illustrates a general workflow for evaluating the cytotoxicity of novel compounds.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis compound Novel Compound Synthesis (from this compound) treatment Compound Treatment (Serial Dilutions) compound->treatment cell_culture Cancer Cell Line Culture seeding Cell Seeding (96-well plate) cell_culture->seeding seeding->treatment incubation Incubation (48-72 hours) treatment->incubation assay_step Assay-Specific Steps (e.g., MTT/SRB addition) incubation->assay_step measurement Absorbance Measurement assay_step->measurement calculation Calculation of % Viability / Inhibition measurement->calculation ic50 Determination of IC50 / GI50 Values calculation->ic50

Caption: A generalized workflow for in vitro cytotoxicity testing of novel compounds.

Signaling Pathway: Intrinsic Apoptosis

Many indole-based compounds exert their cytotoxic effects by inducing apoptosis. The intrinsic (or mitochondrial) pathway of apoptosis is a common mechanism.

G cluster_stimulus Cellular Stress cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome stress 5-Nitroindole Derivative bcl2 Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition) stress->bcl2 cyto_c Cytochrome c Release bcl2->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 (Initiator) apaf1->casp9 Forms Apoptosome casp3 Caspase-3 (Executioner) casp9->casp3 Activation apoptosis Apoptosis casp3->apoptosis

Caption: The intrinsic pathway of apoptosis induced by 5-nitroindole derivatives.

References

High-Throughput Screening of Indole Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of libraries based on the Ethyl 5-nitroindole-2-carboxylate scaffold against alternative compound classes in high-throughput screening (HTS) campaigns. It includes supporting experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways and workflows.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this compound, in particular, serve as key intermediates in the synthesis of novel therapeutic agents, with applications in anti-inflammatory and anti-cancer research.[1] High-throughput screening of libraries of these derivatives is a crucial step in identifying "hit" compounds for further development.[1] This guide focuses on two prominent target classes for which indole derivatives have shown significant promise: Indoleamine 2,3-dioxygenase 1 (IDO1) and protein kinases.

Comparison with Alternative Scaffolds

High-throughput screening campaigns have identified several classes of compounds that are effective inhibitors of IDO1 and various protein kinases. While indole derivatives have demonstrated considerable potential, it is essential to compare their performance with alternative scaffolds to guide lead selection and optimization.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

IDO1 is a key enzyme in the kynurenine pathway, and its inhibition is a promising strategy for cancer immunotherapy.[2][3] Besides indole-based compounds, other scaffolds have been identified as potent IDO1 inhibitors.

Table 1: Comparison of IC50 Values for IDO1 Inhibitors

Compound ClassRepresentative CompoundTargetIC50 (µM)Reference
Indole Derivative 3-aryl indole derivative 9hIDO17[]
Indole Derivative 3-substituted indole derivative 13hIDO10.19[]
Imidazoisoindole Derivative Compound 18IDO0.026[5]
Imidazoisoindole Derivative Compound 20IDO0.013[5]
Imidazole Analogue 4-Phenylimidazole (4-PI)hIDO148[]
Spiro-Oxindole Derivative Inhibitor 3hIDO17.9[6]
Natural Product (Tanshinone derivative) Compound 8hIDO1-[7]

Note: The specific structures of all compounds are detailed in the cited references.

Protein Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer.[8][9] The indole scaffold is a common feature in many ATP-competitive kinase inhibitors.[1] However, various other chemical classes also exhibit potent kinase inhibitory activity.

Table 2: Comparison of IC50 Values for Selected Kinase Inhibitors

Compound ClassRepresentative CompoundTarget KinaseIC50 (nM)Reference
Indole Derivative Compound 43Pim-1-[10]
Indole Derivative HA-1fmTOR193[11]
Indole Derivative HA-2gmTOR610[11]
Oxindole Derivative Nintedanib (XI)VEGFR-II13[12]
Oxindole Derivative Nintedanib (XI)PDGFRα59[12]
Furan-thiazolidinedione Compound A64HIPK274[13]
Pyrimido-diazepine -PIM1, ERK5, etc.Submicromolar[13]
4-Aminoquinoline HA-3dmTOR780[11]

Note: The specific structures of all compounds are detailed in the cited references.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of high-throughput screening results. Below are protocols for biochemical and cell-based assays commonly used to screen for IDO1 and kinase inhibitors.

High-Throughput Screening for IDO1 Inhibitors

1. Biochemical IDO1 Inhibition Assay [3]

  • Principle: This assay measures the production of kynurenine, the product of the IDO1-catalyzed reaction, through a colorimetric method involving Ehrlich's reagent.

  • Materials:

    • Recombinant human IDO1 enzyme

    • L-Tryptophan

    • Potassium phosphate buffer (50 mM, pH 6.5)

    • Ascorbic acid (10 mM)

    • Methylene blue (10 µM)

    • Catalase (100 µg/mL)

    • Test compounds dissolved in DMSO

    • 30% (w/v) Trichloroacetic acid (TCA)

    • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

    • 96-well plates

  • Procedure:

    • Add 50 nM of IDO1 and the desired concentration of test compounds to a 96-well plate containing 100 µL of the standard assay medium (potassium phosphate buffer with ascorbic acid, methylene blue, and catalase).

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding L-tryptophan to a final concentration of 200 µM.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 30% TCA.

    • Incubate the mixture for 30 minutes at 52°C to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate at 12000 x g for 10 minutes.

    • Transfer 100 µL of the supernatant to a new plate and add 100 µL of Ehrlich's reagent.

    • Measure the absorbance at 480 nm.

    • Calculate the percent inhibition relative to controls.

2. Cell-Based IDO1 Inhibition Assay [14]

  • Principle: This assay measures the inhibition of IDO1 activity in a cellular context by quantifying the amount of kynurenine secreted into the cell culture medium.

  • Materials:

    • SKOV-3 ovarian cancer cell line

    • Cell culture medium

    • Interferon-gamma (IFNγ)

    • Test compounds dissolved in DMSO

    • Ehrlich's reagent

    • 96-well plates

  • Procedure:

    • Seed SKOV-3 cells in a 96-well plate and allow them to adhere overnight.

    • Induce IDO1 expression by treating the cells with IFNγ.

    • Add serial dilutions of the test compounds to the wells.

    • Incubate for the desired period (e.g., 24-48 hours).

    • Collect the cell culture supernatant.

    • Quantify the kynurenine concentration in the supernatant using Ehrlich's reagent as described in the biochemical assay protocol.

    • Determine the IC50 values for each compound.

High-Throughput Screening for Kinase Inhibitors

1. HTRF-Based Src Kinase Assay [8]

  • Principle: This homogeneous time-resolved fluorescence (HTRF) assay measures the phosphorylation of a biotinylated substrate by Src kinase. Detection is achieved using a europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665, which results in a FRET signal upon substrate phosphorylation.

  • Materials:

    • Src kinase

    • Biotinylated substrate peptide

    • ATP

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Detection Buffer (e.g., 50 mM HEPES, pH 7.0, 0.8 M KF, 20 mM EDTA, 0.1% BSA)

    • Europium-labeled anti-phosphotyrosine antibody

    • Streptavidin-XL665

    • Test compounds dissolved in DMSO

    • 384-well low-volume white microplates

    • HTRF-compatible plate reader

  • Procedure:

    • Dispense test compounds and controls into the wells of a 384-well plate.

    • Add Src kinase to each well and incubate for a short period (e.g., 15 minutes) to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

    • Incubate for 30-60 minutes at room temperature.

    • Stop the reaction and initiate detection by adding the detection reagent mixture (Europium anti-phosphotyrosine antibody and Streptavidin-XL665 in Detection Buffer).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the HTRF signal on a compatible plate reader.

    • Calculate percent inhibition and determine IC50 values.

2. Luminescent Kinase Assay (e.g., Kinase-Glo®) [15]

  • Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The amount of ATP is inversely correlated with kinase activity.

  • Materials:

    • Kinase of interest

    • Substrate

    • ATP

    • Kinase-Glo® Reagent

    • Test compounds dissolved in DMSO

    • White opaque multi-well plates

    • Luminometer

  • Procedure:

    • Set up the kinase reaction in the wells of a white plate, including the kinase, substrate, ATP, and test compounds.

    • Incubate the reaction for the desired time at the optimal temperature.

    • Add an equal volume of Kinase-Glo® Reagent to each well.

    • Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate kinase inhibition based on the increase in luminescence compared to controls.

Visualizations

Signaling Pathways and Experimental Workflows

Diagrams illustrating key signaling pathways and experimental workflows provide a clear conceptual framework for understanding the screening process and the biological context of the targets.

IDO1_Signaling_Pathway cluster_0 Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Metabolized by T_Cell T-Cell Kynurenine Kynurenine T_Cell_Suppression T-Cell Suppression & Immune Tolerance Kynurenine->T_Cell_Suppression IDO1->Kynurenine Produces Indole_Derivatives Indole Derivatives (e.g., Ethyl 5-nitroindole- 2-carboxylate derivs.) Indole_Derivatives->IDO1 Inhibit

Caption: Simplified IDO1 signaling pathway and the point of intervention for indole derivative inhibitors.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Compound_Library Compound Library (e.g., Indole Derivatives) Primary_Assay Primary HTS Assay (Single Concentration) Compound_Library->Primary_Assay Hits Initial 'Hits' Primary_Assay->Hits Dose_Response Dose-Response Assay (IC50 Determination) Hits->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assay Hits->Orthogonal_Assay Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Orthogonal_Assay->Confirmed_Hits SAR_Studies Structure-Activity Relationship (SAR) Confirmed_Hits->SAR_Studies Lead_Compounds Lead Compounds SAR_Studies->Lead_Compounds

Caption: General workflow for a high-throughput screening campaign to identify and validate hit compounds.

Kinase_Signaling_Pathway cluster_kinase Kinase Activity RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., RAF-MEK-ERK) RTK->Kinase_Cascade Cellular_Response Cellular Response (Proliferation, Survival, etc.) Kinase_Cascade->Cellular_Response ATP ATP Kinase Target Kinase ATP->Kinase ADP ADP Indole_Inhibitor Indole Kinase Inhibitor Indole_Inhibitor->Kinase Inhibits Kinase->ADP

Caption: A generic kinase signaling pathway illustrating the role of ATP and the inhibitory action of indole derivatives.

References

A Comparative Guide to the Efficacy of Anticancer Drugs Derived from Ethyl 5-nitroindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various classes of anticancer compounds derived from the versatile starting material, Ethyl 5-nitroindole-2-carboxylate. The 5-nitroindole scaffold has proven to be a privileged structure in the design of novel anticancer agents, with derivatives demonstrating potent activity against a range of cancer cell lines.[1][2] This document summarizes key quantitative data, details the experimental protocols for the evaluation of these compounds, and visualizes the primary signaling pathways and experimental workflows.

Comparative Efficacy of 5-Nitroindole Derivatives

The anticancer activity of compounds derived from this compound is presented below, categorized by their core structural class. The data highlights their potency against various human cancer cell lines.

Pyrrolidine-Substituted 5-Nitroindoles

This class of compounds has been identified as potent anticancer agents that primarily function by stabilizing the G-quadruplex structure in the promoter region of the c-Myc oncogene, leading to its downregulation.[1] Some derivatives also induce the production of reactive oxygen species (ROS), contributing to their cytotoxic effects.[1][3]

Compound IDTarget Cancer Cell LineIC50 (µM)Primary Mechanism of ActionReference
Compound 5 HeLa (Cervical Cancer)5.08 ± 0.91c-Myc G-Quadruplex Binder[1][3]
Compound 7 HeLa (Cervical Cancer)5.89 ± 0.73c-Myc G-Quadruplex Binder, ROS Induction[1][3]
Compound 12 HeLa (Cervical Cancer)> 50c-Myc G-Quadruplex Binder[1]
5-Nitroindole-2,3-dione Derivatives

A series of 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones have been synthesized and evaluated for their anticancer activity. The most active compound from this series, a 1-morpholinomethyl derivative, has shown significant growth inhibition against non-small cell lung cancer and leukemia cell lines.[4]

Compound IDTarget Cancer Cell LineGI50 (µM)Reference
1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (4l) HOP-62 (Non-Small Cell Lung Cancer)< 0.01[4]
HL-60(TB) (Leukemia)0.50[4]
MOLT-4 (Leukemia)0.66[4]
5-(2-Carboxyethenyl)indole Derivatives

Derivatives of 5-(2-carboxyethenyl)indole have demonstrated significant anticancer activity, particularly against colon cancer cell lines. The introduction of the carboxyethenyl group at the C-5 position of the indole ring has been shown to enhance their inhibitory capabilities.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
Compound 5 HT-29 (Colon Cancer)4.67
Compound 6 HT-29 (Colon Cancer)8.24
Compound 7 HT-29 (Colon Cancer)6.73

Signaling Pathways and Mechanisms of Action

The anticancer effects of 5-nitroindole derivatives are primarily mediated through the modulation of specific signaling pathways, leading to cell cycle arrest and apoptosis.

c-Myc G-Quadruplex Stabilization Pathway

A key mechanism of action for many 5-nitroindole derivatives is the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene.[1] This stabilization acts as a transcriptional repressor, leading to the downregulation of c-Myc protein expression. The subsequent decrease in c-Myc levels disrupts the cell cycle and triggers the intrinsic apoptotic pathway.[1]

c_myc_pathway c-Myc G-Quadruplex Stabilization Pathway cluster_0 5-Nitroindole Derivative Action cluster_1 Cellular Events 5_Nitroindole_Derivative 5-Nitroindole Derivative c_Myc_Promoter c-Myc Promoter (G-Quadruplex Formation) 5_Nitroindole_Derivative->c_Myc_Promoter Binds and Stabilizes c_Myc_Transcription c-Myc Transcription c_Myc_Promoter->c_Myc_Transcription Inhibits c_Myc_Protein c-Myc Protein (Decreased) c_Myc_Transcription->c_Myc_Protein Cell_Cycle_Progression Cell Cycle Progression c_Myc_Protein->Cell_Cycle_Progression Inhibits Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Leads to

Caption: c-Myc G-Quadruplex Stabilization by 5-Nitroindole Derivatives.

ROS-Mediated Apoptosis Pathway

Certain 5-nitroindole derivatives have been shown to increase intracellular levels of reactive oxygen species (ROS).[1][3] This induction of oxidative stress can lead to mitochondrial damage, the release of cytochrome c, and the subsequent activation of caspases, ultimately triggering apoptosis.[1]

ros_apoptosis_pathway ROS-Mediated Apoptosis Pathway cluster_0 5-Nitroindole Derivative Action cluster_1 Cellular Response 5_Nitroindole_Derivative 5-Nitroindole Derivative Cellular_Environment Cellular Environment 5_Nitroindole_Derivative->Cellular_Environment Interacts with ROS Reactive Oxygen Species (Increased) Cellular_Environment->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage (Cytochrome c release) Oxidative_Stress->Mitochondrial_Damage Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: ROS-Mediated Apoptosis Induced by 5-Nitroindole Derivatives.

Experimental Protocols

The following section details the methodologies for key experiments used to evaluate the anticancer efficacy of 5-nitroindole derivatives.

General Experimental Workflow

The evaluation of novel anticancer compounds typically follows a structured workflow, from initial synthesis to in-depth mechanistic studies.

experimental_workflow Experimental Workflow for Anticancer Drug Evaluation Start Start Synthesis Synthesis of 5-Nitroindole Derivative Start->Synthesis Cytotoxicity_Screening Cell Viability/Cytotoxicity Assay (e.g., Alamar Blue, MTT, SRB) Synthesis->Cytotoxicity_Screening IC50_Determination IC50/GI50 Determination Cytotoxicity_Screening->IC50_Determination Mechanistic_Studies Mechanistic Studies IC50_Determination->Mechanistic_Studies Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanistic_Studies->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Mechanistic_Studies->Apoptosis_Assay ROS_Detection ROS Detection Assay Mechanistic_Studies->ROS_Detection Target_Validation Target Validation (e.g., Western Blot for c-Myc) Mechanistic_Studies->Target_Validation End End Cell_Cycle_Analysis->End Apoptosis_Assay->End ROS_Detection->End Target_Validation->End

Caption: General Experimental Workflow for Evaluating Anticancer Compounds.

Cell Viability Assay (Alamar Blue)

Principle: The Alamar Blue assay measures the metabolic activity of viable cells. The active ingredient, resazurin, is reduced by metabolically active cells to the fluorescent product, resorufin.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 5-nitroindole derivative and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • Alamar Blue Addition: Add Alamar Blue reagent (10% of the culture volume) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis (Flow Cytometry)

Principle: This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment: Treat cancer cells with the 5-nitroindole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Reactive Oxygen Species (ROS) Detection

Principle: This assay utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular ROS.

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat them with the 5-nitroindole derivative for the desired time.

  • Probe Loading: Wash the cells and incubate them with DCFH-DA (typically 10-20 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells to remove the excess probe and measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: Quantify the increase in fluorescence as an indicator of ROS production, relative to untreated control cells.

References

Safety Operating Guide

Proper Disposal of Ethyl 5-nitroindole-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Ethyl 5-nitroindole-2-carboxylate

The proper disposal of this compound, a chemical compound utilized in various research and development applications, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedural steps for its disposal, emphasizing safe handling and adherence to regulatory standards. The primary and recommended method of disposal is through a licensed hazardous waste management company. In-laboratory chemical neutralization is not advised due to the lack of validated protocols and the potential for hazardous reactions.

Immediate Safety Precautions

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Safety Goggles: To protect eyes from potential splashes.

  • Chemical-Resistant Gloves: To prevent skin contact.[1]

  • Laboratory Coat: To protect clothing and skin.

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2]

Hazard and Physical Properties

A summary of the known hazard and physical property data for this compound is presented below. The toxicological properties of this material have not been fully investigated.[1]

PropertyValueCitation(s)
Appearance Yellow to brown powder[2]
Molecular Formula C11H10N2O4[1][2]
Molecular Weight 234.21 g/mol [1][2]
Melting Point 220-225 °C[1][2]
Boiling Point 376.52°C (rough estimate)[2]
Flash Point 213.5 ± 23.2 °C[2]
Water Solubility Negligible[1][2]
Hazard Statements H315: Causes skin irritation[2]
H319: Causes serious eye irritation[2]
H335: May cause respiratory irritation[2]
Incompatibilities Strong oxidizing agents[1]
Hazardous Decomposition Irritating and toxic fumes and gases[1]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to manage it as a hazardous chemical waste. This ensures compliance with federal, state, and local regulations.[1][3]

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled waste container for "Hazardous Waste: this compound."

    • Do not mix this waste with other chemical waste streams, particularly incompatible substances like strong oxidizing agents.

  • Containerization:

    • Utilize a chemically resistant container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are generally appropriate.

    • Inspect the container for any damage, such as cracks or defects, before use.

    • Avoid overfilling the container; a headspace of at least 10% is recommended to accommodate any potential expansion.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.

    • This storage location should be away from sources of heat, sparks, and open flames.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide the contractor with comprehensive information about the waste, including its chemical name and any known hazardous properties.

  • Record Keeping:

    • Maintain meticulous records detailing the quantity of this compound designated for disposal, the date it was containerized, and the date of collection by the waste disposal service.

Spill Management

In the event of a spill, immediately clean it up while observing all safety precautions.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

  • Sweep or scoop the absorbed material into a suitable, clean, dry, and closed container for disposal.

  • Ensure adequate ventilation of the spill area.

Experimental Protocols for In-Laboratory Treatment (Not Recommended)

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment & Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal fume_hood Work in a Well-Ventilated Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate containerize Place in a Labeled, Leak-Proof Container segregate->containerize store Store in a Designated, Cool, and Ventilated Area containerize->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs record_keeping Maintain Disposal Records contact_ehs->record_keeping end Waste Collected for Proper Disposal record_keeping->end

References

Personal protective equipment for handling Ethyl 5-nitroindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling, use, and disposal of Ethyl 5-nitroindole-2-carboxylate in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe working environment. The toxicological properties of this chemical have not been fully investigated, warranting a cautious approach.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent contact and exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or appropriate protective eyeglasses.To prevent eye irritation from contact with the chemical.[1][2]
Hand Protection Appropriate protective gloves.To prevent skin irritation and absorption.[2]
Protective Clothing Laboratory coat and appropriate protective clothing.To prevent skin exposure.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended when ventilation is inadequate, if exposure limits are exceeded, or if irritation is experienced.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area away from incompatible substances and strong oxidants.

  • Keep the container tightly closed when not in use.[2]

  • The storage area should be locked.[2]

2. Handling and Use in Experiments:

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Wash hands thoroughly after handling the chemical.[2]

  • Avoid contact with eyes, skin, and clothing.

  • Do not ingest or inhale the substance.

  • Avoid the formation of dust and aerosols.[2]

3. Accidental Release Measures:

  • In case of a spill, immediately evacuate the area.

  • Wear the prescribed personal protective equipment before attempting to clean up.

  • For small spills, sweep up or absorb the material and place it into a suitable, clean, dry, and closed container for disposal.

  • Ensure the area is well-ventilated during and after the cleanup.

4. First Aid Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid. Wash clothing before reuse.[2]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Inhalation: Remove the individual from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be handled as hazardous waste.

  • Dispose of the chemical and its container in a manner consistent with federal, state, and local regulations.[2]

  • Place waste material in a clearly labeled, sealed container.

  • Do not dispose of the chemical down the drain.

Experimental Workflow and Safety Protocol

The following diagram illustrates the key steps and safety precautions for working with this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep_hood Ensure Proper Ventilation (Chemical Fume Hood) prep_ppe->prep_hood handling_weigh Weighing and Preparation of Solutions prep_hood->handling_weigh Proceed when safe handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Glassware and Work Surfaces handling_exp->cleanup_decon cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste According to Regulations cleanup_waste->cleanup_dispose emergency_spill Spill Response emergency_exposure Exposure Response (First Aid)

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-nitroindole-2-carboxylate
Reactant of Route 2
Ethyl 5-nitroindole-2-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.